(R,R)-Hydroxy Des(boric Acid) Bortezomib
Description
BenchChem offers high-quality (R,R)-Hydroxy Des(boric Acid) Bortezomib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-Hydroxy Des(boric Acid) Bortezomib including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₉H₂₄N₄O₃ |
|---|---|
Molecular Weight |
356.42 |
Synonyms |
N-((R)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (R,R)-Hydroxy Des(boric Acid) Bortezomib
[1]
Executive Summary
(R,R)-Hydroxy Des(boric Acid) Bortezomib is a specific chiral impurity and degradation product associated with Bortezomib (Velcade®). Chemically, it represents the oxidative deboronation of the parent drug, where the reactive boronic acid moiety is replaced by a hydroxyl group. While the primary oxidative degradant retains the (S,R) configuration of the parent drug, the (R,R) isomer represents a diastereomeric impurity indicating potential epimerization at the phenylalanine center or the use of incorrect starting materials (D-Phenylalanine) during synthesis. Control of this impurity is critical for meeting ICH Q3A/B qualification thresholds.
Part 1: Chemical Identity & Structural Elucidation
Nomenclature and Identifiers
-
Systematic Name: N-[(1R)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
-
CAS Number: Not Formally Assigned (NA) [1]
-
Note: The CAS 289472-78-2 corresponds to the (S,R)-isomer (the direct oxidative degradant of Bortezomib). The (R,R) isomer is a distinct chiral reference standard often listed as "NA" in commercial catalogs but is essential for chiral method development.
-
-
Molecular Formula:
-
Stereochemistry: (R) at the phenylalanine backbone, (R) at the leucine-analog side chain.
Structural Comparison
| Feature | Bortezomib (API) | (S,R)-Hydroxy Impurity (Main Degradant) | (R,R)-Hydroxy Impurity (Target) |
| CAS | 179324-69-7 | 289472-78-2 | NA (Custom Synthesis) |
| Reactive Group | Boronic Acid [-B(OH)₂] | Hydroxyl [-OH] | Hydroxyl [-OH] |
| Phe Center | (S)-Configuration | (S)-Configuration | (R)-Configuration |
| Leu Center | (R)-Configuration | (R)-Configuration | (R)-Configuration |
| Activity | Proteasome Inhibitor | Inactive (Trace) | Inactive (Trace) |
Part 2: Formation & Mechanistic Pathways
Oxidative Deboronation Mechanism
The formation of hydroxy des-borono species occurs via the oxidation of the carbon-boron bond. In the presence of oxidizing agents (peroxides, air) or under stress conditions, the boronic acid is converted to a boronic ester intermediate, which hydrolyzes to release boric acid and form the alcohol derivative.
Critical Insight: The formation of the (R,R) isomer specifically requires either:
-
Epimerization: Base-catalyzed racemization of the phenylalanine alpha-carbon in the (S,R) precursor.
-
Synthetic Error: Use of D-Phenylalanine instead of L-Phenylalanine during the coupling of the pyrazine headgroup.
Pathway Visualization
The following diagram illustrates the oxidative degradation pathway of Bortezomib to the (S,R)-alcohol and the parallel formation of the (R,R)-isomer via epimerization or chiral contamination.
Figure 1: Mechanistic pathway showing oxidative deboronation and potential epimerization routes.
Part 3: Synthesis & Isolation Protocol
To validate analytical methods, the (R,R)-isomer must be synthesized as a reference standard. This protocol avoids the use of boron reagents, directly targeting the alcohol scaffold.
Retrosynthetic Analysis
-
Fragment B: D-Phenylalanine (provides the first (R) center).
-
Fragment C: (R)-1-amino-3-methylbutan-1-ol (provides the second (R) center and hydroxyl group).
Step-by-Step Synthesis
Step 1: Preparation of Pyz-D-Phe-OH
-
Reagents: Pyrazine-2-carboxylic acid (1.0 eq), D-Phenylalanine methyl ester HCl (1.1 eq), TBTU (1.2 eq), DIPEA (3.0 eq) in DMF.
-
Procedure: Stir at RT for 4 hours. Quench with water, extract with EtOAc.
-
Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H2O to yield N-(pyrazin-2-ylcarbonyl)-D-phenylalanine.
Step 2: Coupling with Amino Alcohol
-
Reagents: Pyz-D-Phe-OH (from Step 1), (R)-1-amino-3-methylbutan-1-ol (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), NMM (2.5 eq).
-
Solvent: Anhydrous DCM or DMF.
-
Procedure:
-
Dissolve Pyz-D-Phe-OH in solvent at 0°C.
-
Add coupling agents (EDC/HOBt) and stir for 30 min.
-
Add (R)-1-amino-3-methylbutan-1-ol.
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (MeOH/DCM gradient) to isolate the (R,R)-Hydroxy impurity.
Part 4: Analytical Characterization
HPLC Method for Chiral Resolution
Standard reverse-phase methods may not separate the (S,R) and (R,R) diastereomers effectively. A chiral method or optimized RP-HPLC is required.
Protocol:
-
Column: Chiralpak AD-H or Phenomenex Lux Cellulose-1 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Pyrazine chromophore).
-
Expected Retention:
-
(S,R)-Isomer: ~8.5 min
-
(R,R)-Isomer: ~11.2 min (Resolution > 2.0).
-
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion [M+H]+: m/z 357.2.
-
Key Fragments:
-
m/z 226.1: [Pyz-Phe-CO]+ fragment (Cleavage of amide bond).
-
m/z 108.1: Pyrazine-carbonyl fragment.
-
m/z 120.1: Phenylalanine immonium ion.
-
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-white solid | Visual |
| Purity (HPLC) | > 98.0% | Area % |
| Chiral Purity | > 99.5% ee | Chiral HPLC |
| Mass (ESI+) | 357.2 ± 0.5 amu | LC-MS |
| NMR (1H) | Consistent with structure | 500 MHz DMSO-d6 |
Part 5: Regulatory & Safety Implications
ICH Q3A/B Qualification
The (R,R)-Hydroxy impurity is considered a degradation product if formed during storage, or a process impurity if derived from D-Phe contamination.
-
Reporting Threshold: 0.10% (for max daily dose < 1g).
-
Identification Threshold: 0.20%.
-
Qualification Threshold: 0.50% (requires tox studies if exceeded).
Toxicological Assessment
Unlike Bortezomib, the hydroxy-des-borono analogs lack the boronic acid "warhead" required to form the tetrahedral complex with the 20S proteasome threonine residue. Consequently, they are pharmacologically inactive . However, they must be controlled to ensure the potency and specific activity of the drug product.
References
-
Veeprho Laboratories. (2024). (R)-Hydroxy Des(boric Acid) Bortezomib Reference Standard. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Bortezomib Compound Summary (CID 387447).[8] PubChem.[3][8] Retrieved from [Link]
-
European Medicines Agency (EMA). (2004). Velcade (Bortezomib) Assessment Report. Retrieved from [Link]
-
Pharmaffiliates. (2024). (R,R)-Hydroxy Des(boric Acid) Bortezomib Product Data. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Bortezomib Hydroxy impurity - SRIRAMCHEM [sriramchem.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. ≥98% (LC/MS), solid, 20S proteasome inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S,R)-Bortezomib Hydroxyisopentyl Amide Analog | 289472-78-2 [chemicea.com]
- 8. Bortezomib - Wikipedia [en.wikipedia.org]
Technical Deep Dive: Structural Characterization and Control of Bortezomib Hydroxy (Desborono) Impurity
Executive Summary & Structural Definition
In the development of proteasome inhibitors, the boronic acid pharmacophore presents a unique stability challenge. For Bortezomib (
Unlike peptide hydrolysis impurities common in standard biologics, this impurity represents a fundamental cleavage of the pharmacophore itself—the Carbon-Boron (C-B) bond—rendering the molecule pharmacologically inactive.
The Structural Shift
-
Parent (Bortezomib): A dipeptidyl boronic acid.[1][2] The boron atom acts as a pseudo-phosphorylation site, forming a tetrahedral intermediate with the threonine residue in the 26S proteasome.
-
Hydroxy Impurity: An
-amino alcohol. The electrophilic boron center is replaced by a nucleophilic hydroxyl group, destroying the drug's ability to bind the proteasome.
Table 1: Structural Comparison
| Feature | Bortezomib (API) | Hydroxy Impurity (Degradant) |
| IUPAC Name | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl]amino]butyl]boronic acid | |
| Molecular Formula | ||
| Molecular Weight | 384.24 g/mol | 356.42 g/mol |
| Key Functional Group | Boronic Acid ( | Secondary Alcohol ( |
| CAS Registry | 179324-69-7 | 289472-78-2 (Stereoisomer analog) |
The Chemistry of Formation: Oxidative Deboronation
The formation of the hydroxy impurity is not a hydrolysis reaction but an auto-oxidation driven by radical mechanisms or direct nucleophilic attack by peroxides. This is the "Achilles' heel" of boronic acid drugs.
Mechanism
The C-B bond is thermodynamically stable but kinetically labile to oxidation.
-
Initiation: Reactive Oxygen Species (ROS) or trace peroxides (common in excipients like PEG or Polysorbates) attack the empty p-orbital of the boron atom.
-
Migration: A 1,2-migration of the carbon-boron bond occurs, inserting an oxygen atom to form a borate ester intermediate (
). -
Hydrolysis: The unstable borate ester hydrolyzes rapidly in aqueous media, releasing boric acid (
) and the Hydroxy Impurity ( ).
Visualization: Degradation Pathway
The following diagram illustrates the transformation from the active drug to the inactive hydroxy impurity.
Figure 1: Mechanism of Oxidative Deboronation leading to the Hydroxy Impurity.
Analytical Strategy: Detection & Characterization
Distinguishing the hydroxy impurity requires specific attention to the loss of the boron isotope pattern in Mass Spectrometry.
Mass Spectrometry (LC-MS)
Boron has a distinct isotopic signature (
Table 2: MS Identification Parameters
| Parameter | Bortezomib | Hydroxy Impurity | Diagnostic Note |
| Precursor Ion | ~385.2 | ~357.4 | Mass shift of |
| Isotopic Pattern | Split peak (M and M-1) due to | Single dominant M peak | The disappearance of the |
| Fragmentation (MS/MS) | Loss of | Loss of | Common fragments: Pyrazine-CO-Phe ( |
HPLC Method (Stability Indicating)
Standard reverse-phase conditions can separate the impurity. The hydroxy impurity is generally more polar than the parent boronic acid (or its esters) but retention behavior depends heavily on the specific stationary phase interactions.
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Formate pH 3-4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B.
-
Detection: UV at 270 nm (Pyrazine chromophore remains intact).
Protocol: Synthesis of Reference Standard (Self-Validating)
To confirm the retention time and response factor of the hydroxy impurity, you should not rely solely on commercial standards. Synthesize the impurity in situ using a forced degradation protocol. This validates your method's specificity.
Reagents
-
Bortezomib API (approx. 10 mg).
-
Hydrogen Peroxide (
), 30% solution. -
Acetonitrile/Water (50:50) diluent.
Step-by-Step Methodology
-
Preparation: Dissolve 5 mg of Bortezomib in 5 mL of diluent.
-
Oxidation: Add 100
L of 30% . -
Incubation: Vortex and let stand at room temperature for 1–2 hours. (Bortezomib oxidizes rapidly; heat is rarely needed and may cause secondary peptide hydrolysis).
-
Quenching: No quenching is strictly necessary if injecting immediately, but Manganese Dioxide (
) can be used to remove excess peroxide if column stability is a concern. -
Analysis: Inject 10
L into the HPLC system. -
Validation: The major peak appearing (typically at RRT ~0.9 - 1.2 depending on method) is the Hydroxy Impurity. Confirm via LC-MS (Target
357).
Mitigation & Control Strategies
The presence of the hydroxy impurity indicates a failure in the protection of the boronic acid group. The industry standard solution involves esterification .
The Mannitol Strategy
Bortezomib is unstable in its free acid form. The commercial product (Velcade®) is lyophilized with Mannitol .[2][3]
-
Chemistry: Mannitol (a sugar alcohol) forms a cyclic boronate ester with Bortezomib.[4]
-
Benefit: This ester is significantly more resistant to oxidative attack than the free boronic acid.
-
Reconstitution: Upon adding saline, the equilibrium shifts, hydrolyzing the ester back to the active free boronic acid for injection.[5]
Decision Tree for Formulation
Use the following workflow to minimize hydroxy impurity formation during development.
Figure 2: Formulation Control Strategy for Bortezomib.
References
-
Pekol, T., et al. (2005).[1][3] "Human metabolism of the proteasome inhibitor bortezomib: identification of the deboronated metabolite." Drug Metabolism and Disposition.
-
US Food and Drug Administration (FDA). (2003).[1] "Velcade (Bortezomib) NDA 21-602 Approval Package: Chemistry Review."
-
Naik, M., et al. (2012). "A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products." Longdom Publishing.
-
PubChem. (n.d.). "Bortezomib Compound Summary." National Center for Biotechnology Information.
Sources
- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. WO2014170628A1 - Process for the preparation of bortezomib mannitol ester - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Bortezomib Oxidative Degradation Pathway & Stabilization Mechanisms
The following technical guide details the oxidative degradation mechanism of Bortezomib, structured for researchers and drug development professionals.
Executive Summary
Bortezomib (Velcade®) is a dipeptide boronic acid proteasome inhibitor.[1][2][3][4] Its therapeutic efficacy relies entirely on the electrophilic boron atom, which forms a reversible tetrahedral complex with the threonine hydroxyl group in the 26S proteasome. However, this same boronic acid moiety (
This guide dissects the radical-mediated oxidative cleavage of the carbon-boron (C-B) bond, the resultant impurity profile, and the physicochemical rationale behind the mannitol-ester stabilization strategy used in commercial formulations.
Molecular Architecture & Susceptibility
Bortezomib is chemically defined as [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid.[1][2][3][5]
-
The Critical Moiety: The
-aminoboronic acid group.[1] -
The Vulnerability: Unlike carbon-carbon bonds, the C-B bond possesses a vacant p-orbital on the boron atom, making it a Lewis acid. This orbital is highly prone to attack by nucleophilic oxidants (like hydroperoxide anions) or radical species, leading to the irreversible loss of the boron atom.
Mechanistic Pathway of Oxidative Degradation
The primary degradation pathway is oxidative deboronation . This is not a simple hydrolysis; it requires an oxidizing agent (ROS, trace metal catalysts, or atmospheric oxygen) to facilitate the migration of the carbon-boron bond to a carbon-oxygen bond.
The Mechanism (Step-by-Step)
-
Nucleophilic Attack / Radical Initiation: Reactive Oxygen Species (e.g.,
, ) or nucleophilic hydroperoxides ( ) attack the electrophilic boron atom. -
Formation of Peroxyborate Intermediate: An unstable peroxyborate species is formed.
-
1,2-Migration (Criegee-like Rearrangement): This is the rate-determining step. The alkyl group (the leucine-mimic side chain) migrates from the boron to the oxygen atom of the peroxide linkage. This breaks the C-B bond and forms a borate ester.
-
Hydrolysis: The resulting borate ester is rapidly hydrolyzed by water.
-
Final Products:
-
Boric Acid (
): The inorganic byproduct. -
Deboronated Alcohol (Carbinolamide): The organic degradation product where the
is replaced by an group. -
Secondary Degradation: The resulting
-hydroxy amide (carbinolamide) is often unstable and can further degrade via dehydration or hydrolysis into an amide impurity (Impurity A) or isomerize.
-
Pathway Visualization
Figure 1: Mechanism of oxidative deboronation of Bortezomib involving C-B bond cleavage via 1,2-migration.
Stabilization Strategy: The Mannitol Equilibrium
To counteract this instability, commercial formulations (e.g., Velcade) utilize mannitol as a stabilizing excipient.
-
Mechanism: Mannitol, a polyol, reacts with the boronic acid to form a cyclic boronic acid ester .
-
Protective Effect: The esterified boron is sterically hindered and electronically stabilized, significantly reducing the rate of oxidative attack compared to the free boronic acid.
-
Reconstitution: Upon addition of saline (0.9% NaCl), the equilibrium shifts. The ester hydrolyzes to release the pharmacologically active free boronic acid.
Figure 2: Equilibrium between the unstable free boronic acid and the stable mannitol ester.
Experimental Protocols for Degradation Analysis
Forced Degradation Protocol (Oxidative Stress)
This protocol is designed to rapidly generate the deboronated impurity for method validation (specificity).
| Parameter | Condition | Rationale |
| Stock Solution | 1.0 mg/mL Bortezomib in Methanol/Water (50:50) | Solubilizes the drug while minimizing organic solvent effects on ROS. |
| Stressing Agent | 3% Hydrogen Peroxide ( | Provides a high concentration of hydroperoxide anions for nucleophilic attack. |
| Temperature | Ambient ( | Elevated temperatures are unnecessary due to the high reactivity of the C-B bond. |
| Timepoints | 0, 15, 30, 60 mins | Reaction is rapid; extended time may lead to secondary degradation (amide formation). |
| Quenching | Sodium Metabisulfite (10% w/v) | Critical: Must neutralize excess peroxide before injection to prevent on-column degradation. |
Analytical Method (HPLC-UV/MS)
Standard reverse-phase conditions are suitable, but pH control is vital to prevent peak broadening of the boronic acid.
-
Column: C18 (e.g., Purospher STAR or Zorbax Eclipse),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amide bond but does not prevent oxidation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: 270 nm (Pyrazine chromophore).
-
Mass Spec: ESI Positive Mode. Look for:
-
Bortezomib:
(often appears as dehydrated species or methanol adducts in MS). -
Deboronated Product:
. (Loss of ~44 Da, gain of 17 Da Net loss of ~26-28 Da depending on hydration).
-
Figure 3: Workflow for oxidative stress testing and impurity identification.
Impurity Profile Summary
The following table summarizes the key impurities observed during oxidative stress.
| Impurity Name | Chemical Nature | Formation Mechanism | Relative Retention (RRT) |
| Bortezomib | Boronic Acid | Parent | 1.00 |
| Carbinolamide (Impurity) | Alcohol ( | Oxidative Deboronation (Primary) | ~0.8 - 0.9 (More polar) |
| Impurity A | Amide | Dehydration/Hydrolysis of Carbinolamide | ~1.1 - 1.2 (Varies by method) |
| Isomer Impurities | Diastereomers | Epimerization of chiral centers | Close elution to Main Peak |
References
-
Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib. Chemical Research in Toxicology. [Link][6]
-
Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride. Scientia Pharmaceutica. [Link][7]
-
Stability of Bortezomib 1-mg/mL Solution in Plastic Syringe and Glass Vial. Annals of Pharmacotherapy. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology [mdpi.com]
Technical Whitepaper: Chemical Properties and CMC Implications of Des-Borono Hydroxy Bortezomib
The following technical guide provides an in-depth analysis of Des-Borono Hydroxy Bortezomib , a critical oxidative degradant of the proteasome inhibitor Bortezomib. This document is structured to support researchers and CMC (Chemistry, Manufacturing, and Controls) professionals in the identification, characterization, and control of this specific impurity.
Executive Summary
Des-borono hydroxy bortezomib (Chemical Name: N-[1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide) represents the primary oxidative degradation product of the antineoplastic agent Bortezomib. Its formation is driven by the susceptibility of the
From a drug development perspective, this molecule is a critical quality attribute (CQA) negative indicator. It lacks the electrophilic boron center required for covalent proteasome inhibition, rendering it pharmacologically inactive while serving as a marker for formulation instability. This guide details its physicochemical profile, formation mechanism, and validated analytical strategies for detection.[1][2]
Chemical Identity and Structural Characterization[3][4]
The transformation from Bortezomib to its des-borono hydroxy analog involves the replacement of the boronic acid moiety (
Comparative Structural Analysis
| Feature | Bortezomib (API) | Des-Borono Hydroxy Bortezomib (Degradant) |
| Molecular Formula | ||
| Molecular Weight | 384.24 g/mol | 356.42 g/mol |
| Pharmacophore | Boronic Acid (Electrophile) | Secondary Alcohol (Nucleophile/Neutral) |
| Electronic State | Lewis Acid (vacant p-orbital on B) | Neutral / H-bond donor |
| IUPAC Name | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | N-[1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
Mechanism of Formation: Oxidative Deboronation
The degradation follows a radical-mediated or polar oxidative pathway typical of organoboron compounds. The carbon-boron (
Key Mechanistic Steps:
-
Nucleophilic Attack: An oxidant (e.g.,
or lipid peroxide) attacks the empty p-orbital of the boron atom, forming a tetrahedral boronate intermediate. -
1,2-Migration: The alkyl group migrates from the boron to the adjacent oxygen atom (reminiscent of the Baeyer-Villiger oxidation). This is the rate-determining step.
-
Hydrolysis: The resulting borate ester is unstable in aqueous media and hydrolyzes rapidly to yield the alcohol (des-borono hydroxy bortezomib) and boric acid.
Figure 1: Mechanistic pathway of Bortezomib oxidative deboronation. The C-B bond cleavage is irreversible, resulting in the loss of the pharmacophore.
Physicochemical Properties & Stability Profile[1][6][7][10][11]
Understanding the physical behavior of the des-borono hydroxy impurity is essential for developing separation methods.
Solubility and Polarity
Unlike the parent boronic acid, which can exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms depending on pH, the hydroxy degradant is a neutral alcohol.
-
LogP: The degradant is generally less polar than the ionized boronic acid but may elute similarly to the neutral boronic form in acidic HPLC conditions.
-
Solubility: Soluble in organic solvents (methanol, DMSO, acetonitrile); sparingly soluble in water.
Stability
The des-borono hydroxy compound is relatively stable once formed; however, under extreme stress (high pH or temperature), it may undergo further degradation via amide hydrolysis or dehydration.
-
Critical Observation: In formulation studies, the appearance of this peak correlates directly with headspace oxygen content and the absence of antioxidants (e.g., mannitol, which forms a stabilizing ester with Bortezomib).
Analytical Methodologies
To detect and quantify this impurity, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.
HPLC/UPLC Protocol
The separation of the boronic acid from its alcohol degradant requires acidic mobile phases to suppress the ionization of the boronic acid and minimize peak tailing caused by silanol interactions.
Recommended Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Purospher STAR or Symmetry C18), 3.5 µm | Provides hydrophobic selectivity to separate the alcohol from the parent. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps Bortezomib neutral and improves peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for peptides compared to Methanol. |
| Gradient | 20% B to 60% B over 20 mins | Gradient elution is necessary to resolve the degradant from the API and other impurities. |
| Detection | UV @ 270 nm | The pyrazine ring chromophore remains intact in the degradant. |
| Relative Retention | ~0.9 - 1.1 RRT | Note: The alcohol often elutes close to the parent drug. Specific RRT depends on the stationary phase carbon load. |
Mass Spectrometry (LC-MS) Identification
Mass spectrometry provides definitive confirmation of the impurity identity.
-
Ionization Mode: ESI Positive (+).
-
Parent Ion (Bortezomib):
m/z.-
Note: Boron has two isotopes (
and ), giving a distinctive isotopic pattern.
-
-
Target Ion (Des-Borono Hydroxy):
m/z.-
Mass Shift: A loss of ~28 Da is observed (Loss of Boron atom + Oxygen + H, gain of OH? Calculation:
? Correction: The transformation is (-45 Da) (+17 Da). Net change: -28 Da).[4] -
Isotope Pattern: The degradant lacks the boron isotopic signature , showing a standard carbon isotope distribution. This is a definitive diagnostic feature.
-
Biological Implications[4][10][12]
Loss of Potency (SAR Analysis)
The biological activity of Bortezomib is strictly dependent on the boronic acid group.
-
Mechanism of Action (API): The Boron atom acts as a "warhead," forming a reversible covalent bond with the catalytic Threonine-1 hydroxyl group within the 26S proteasome (
5 subunit). -
Inactivity of Degradant: The des-borono hydroxy derivative possesses a secondary alcohol at the pseudo-alpha position. Alcohols are poor electrophiles and cannot form the tetrahedral transition state complex with the Threonine residue. Consequently, the affinity for the proteasome drops by several orders of magnitude (
vs. nM range for Bortezomib).
Toxicity Profile
While pharmacologically inactive against the target, the toxicity profile of the degradant differs from the API.
-
Cytotoxicity: Studies indicate the degradant is significantly less cytotoxic than Bortezomib due to its inability to inhibit the proteasome.
-
Genotoxicity: Standard in silico and in vitro assessments generally classify this specific oxidative degradant as low risk compared to the parent, though it must be controlled according to ICH Q3B limits for impurities.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 169441756, (R,R)-Hydroxy Des(boric Acid) Bortezomib. Retrieved from [Link][5][6]
-
Udutha, S., et al. (2013). Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products. New Journal of Chemistry. Retrieved from [Link]
-
Pekol, T., et al. (2005). Human metabolism of the proteasome inhibitor bortezomib: Identification of circulating metabolites. Drug Metabolism and Disposition.[7][8] Retrieved from [Link]
-
Speranza, G., et al. (2014). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. The Scientific World Journal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (R)-Hydroxy Des(boric Acid) Bortezomib | CAS 289472-78-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Bortezomib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. (R,R)-Hydroxy Des(boric Acid) Bortezomib | C19H24N4O3 | CID 169441756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Molecular Weight Analysis of the Bortezomib Deboronated Degradant
Executive Summary
Topic: Molecular Weight and Structural Identification of the Bortezomib Deboronated Degradant.
Primary Degradant Identity: Hydroxy-bortezomib (Carbinolamide metabolite).
Molecular Weight: 356.42 g/mol (Average); 356.185 g/mol (Monoisotopic).
Molecular Formula:
This guide provides a comprehensive technical analysis of the primary "deboronated" degradant of Bortezomib (Velcade). While the term "deboronation" can linguistically imply simple removal of the boron atom (protodeboronation), in the context of Bortezomib stability and metabolism, it specifically refers to oxidative deboronation . This process replaces the boronic acid moiety with a hydroxyl group, yielding a carbinolamide impurity often designated as Impurity A or Metabolite M1/M2 in pharmaceutical profiling.
Chemical Context: The Boronic Acid Liability
Bortezomib is a dipeptide boronic acid derivative (
Unlike standard peptide drugs where hydrolysis of the amide bond is the primary degradation risk, Bortezomib’s degradation is dominated by the lability of the carbon-boron (C-B) bond. The
Structural Transformation
The degradation converts the boronic acid to an alcohol (specifically a carbinolamide), resulting in the loss of the boron atom and a reduction in molecular weight.
The Chemistry of Deboronation
The term "deboronated degradant" refers to the product of oxidative deboronation .
Mechanism
The reaction proceeds via the insertion of oxygen into the C-B bond. This is typically mediated by peroxides (auto-oxidation) or catalyzed by trace metals in formulation.
-
Nucleophilic Attack: A hydroperoxide anion (or ROS) attacks the empty p-orbital of the boron atom.
-
Migration: The carbon-boron bond breaks as the alkyl group migrates to one of the oxygen atoms (1,2-migration).
-
Hydrolysis: The resulting borate ester hydrolyzes, releasing boric acid (
) and the alcohol derivative of the parent drug.
Degradation Pathway Diagram
The following diagram illustrates the oxidative deboronation pathway compared to the theoretical protodeboronation.
Caption: Figure 1. The primary degradation pathway of Bortezomib is oxidative deboronation, yielding the hydroxylated product. Protodeboronation is a minor theoretical pathway.
Detailed Characterization Data
To accurately identify this degradant in LC-MS workflows, researchers must distinguish the mass shift associated with the loss of the boronic acid group.
Stoichiometric Calculation
-
Loss:
group.[6]-
Mass removed:
Da.
-
-
Gain:
group.-
Mass added:
Da.
-
-
Net Change:
Da (approx -28 Da).
Comparative Data Table
| Parameter | Bortezomib (Parent) | Deboronated Degradant (Oxidative) |
| Common Name | Bortezomib / Velcade | Impurity A / Hydroxy-bortezomib |
| Chemical Structure | Dipeptide Boronic Acid | |
| Molecular Formula | ||
| Average MW | 384.24 g/mol | 356.42 g/mol |
| Monoisotopic Mass | 384.1969 Da | 356.1852 Da |
| Mass Shift ( | Reference | -28.0117 Da |
| Elemental Composition | C: 59.4%, H: 6.6%, B: 2.8%, N: 14.6%, O: 16.7% | C: 64.0%, H: 6.8%, N: 15.7%, O: 13.5% |
Note: The degradant exists as a pair of diastereomers (epimers at the newly formed hydroxyl carbon), often resolving as two closely eluting peaks in HPLC.
Analytical Strategy & Identification
Reliable detection of the deboronated degradant requires specific LC-MS/MS protocols. The loss of the boron atom significantly alters the isotopic pattern and fragmentation behavior.
Isotopic Signature
-
Parent: Contains Boron (
: ~20%, : ~80%). The mass spectrum will show a distinct isotopic cluster due to the significant abundance of . -
Degradant: Contains no Boron . The isotopic pattern typically reverts to a standard "carbon-only" profile (M+1 at ~1.1% per carbon). The disappearance of the boron isotopic signature is a confirmatory diagnostic.
Fragmentation (MS/MS)
In positive electrospray ionization (ESI+), the degradant (
-
Parent Ion: m/z 357.2
-
Major Fragment: Cleavage of the amide bond between the phenylalanine and the modified leucine analog.
-
Diagnostic Ion: The pyrazinoic acid-phenylalanine moiety often remains intact, generating characteristic fragments similar to the parent, but the "tail" fragment (modified leucine) will show the -28 Da shift.
Analytical Workflow Diagram
Caption: Figure 2. Analytical decision tree for distinguishing Bortezomib from its deboronated degradant using Mass Spectrometry.
Experimental Protocol: Generating the Degradant
To validate the retention time and mass spectrum of the deboronated degradant, researchers should perform a controlled forced degradation study.
Protocol: Oxidative Stress
Objective: Generate Impurity A (Deboronated Degradant) for method validation.
-
Preparation: Prepare a 1.0 mg/mL solution of Bortezomib in Acetonitrile/Water (50:50).
-
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubation: Incubate at Room Temperature (20-25°C) for 2–4 hours.
-
Note: Boronic acids oxidize rapidly. Do not use high heat initially, or secondary degradation (amide hydrolysis) may occur.
-
-
Quenching: Quench the reaction with Sodium Metabisulfite or Catalase to stop oxidation.
-
Analysis: Inject immediately into HPLC-PDA-MS.
-
Observation: Look for the emergence of a peak (often a doublet) eluting slightly earlier or later than the parent depending on the specific C18 column selectivity (the hydroxyl group changes polarity).
References
-
Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012).[7] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[7] Available at: [Link]
-
Labutti, J., et al. (2006).[6] Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species. Chemical Research in Toxicology. Available at: [Link]
-
Naik, M., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Hatokova, P., et al. (2022).[8] Ixazomib and Bortezomib degradation pathways. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib - Wikipedia [en.wikipedia.org]
- 3. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Difference between Bortezomib and hydroxy des(boric acid) metabolite
This guide details the critical structural, pharmacological, and metabolic distinctions between Bortezomib (the active pharmaceutical ingredient) and its primary oxidative metabolite, hydroxy des(boric acid) bortezomib (often referred to as the deboronated carbinolamide metabolite).
Structural Divergence, Metabolic Deactivation, and Pharmacological Impact
Executive Summary
Bortezomib is a first-in-class dipeptide boronic acid proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its therapeutic efficacy relies entirely on the unique reactivity of its boronic acid pharmacophore.
The hydroxy des(boric acid) metabolite (chemically identified as a carbinolamide) represents the primary product of oxidative deboronation. This transformation is not merely a metabolic clearance step but a catastrophic pharmacodynamic deactivation . The metabolite lacks the electrophilic boron "warhead" required to form the reversible covalent complex with the proteasome's active site threonine, rendering it pharmacologically inert.
This guide analyzes the transition from active drug to inactive metabolite, focusing on the mechanism of deboronation, the loss of binding affinity, and the analytical methods required to differentiate these species in biological matrices.
Chemical & Structural Divergence
The fundamental difference lies in the replacement of the electrophilic boronic acid moiety with a nucleophilic (or neutral) hydroxyl group.
| Feature | Bortezomib (Parent) | Hydroxy Des(boric acid) Metabolite |
| IUPAC Name | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | |
| Formula | ||
| Molecular Weight | 384.24 Da | 356.42 Da |
| Key Functional Group | Boronic Acid ( | Hydroxyl / Carbinolamide ( |
| Electronic State | Electrophilic (Lewis Acid) | Neutral / Nucleophilic |
| Geometry at C-Term | Trigonal planar ( | Tetrahedral ( |
| Stability | Sensitive to oxidation; forms esters with diols (e.g., mannitol) | Unstable; prone to hydrolysis (to aldehyde/amide) |
Structural Visualization
The following diagram illustrates the chemical transformation.
Figure 1: The oxidative deboronation pathway cleaves the C-B bond, replacing it with a C-O bond.
Pharmacodynamics: The Mechanism of Deactivation[3][4]
The clinical success of Bortezomib is defined by its ability to inhibit the 20S proteasome , specifically the chymotrypsin-like activity of the
Bortezomib: The Boron Trap
The boron atom in Bortezomib acts as a transition state analog .
-
Attack: The catalytic N-terminal threonine (
) of the proteasome attacks the boron atom. -
Complexation: This forms a stable, reversible tetrahedral boronate adduct.
-
Inhibition: The formation of this adduct blocks the active site, preventing protein degradation and inducing apoptosis.
Hydroxy Metabolite: Loss of Affinity
The hydroxy metabolite cannot function as an electrophilic trap.
-
No Electrophile: The carbon atom bearing the hydroxyl group is not sufficiently electrophilic to accept an attack from the threonine oxygen.
-
Steric/Electronic Inertness: Without the empty p-orbital of the boron, no covalent bond is formed.
-
Result: The metabolite acts merely as a weak competitive inhibitor (if it binds at all) with negligible potency (
shifts from nM to inactive).
Figure 2: Mechanistic comparison showing the necessity of the boron atom for covalent proteasome inhibition.
Metabolic Pathway: Oxidative Deboronation[5][6][7][8][9]
The conversion of Bortezomib to its hydroxy metabolite is the primary clearance pathway in humans. This process is mediated by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19 ) and involves a unique non-canonical mechanism driven by Reactive Oxygen Species (ROS).
-
Mechanism: Insertion of an oxygen atom into the Carbon-Boron bond.
-
Intermediates: The reaction likely proceeds through a boronic ester intermediate which hydrolyzes to release boric acid and the carbinolamide (hydroxy metabolite).
-
Clinical Relevance: Co-administration of strong CYP3A4 inducers (e.g., rifampin) accelerates this deactivation, significantly reducing Bortezomib exposure and efficacy.
Analytical Profiling & Detection
Distinguishing the parent from the metabolite requires precise LC-MS/MS methodologies due to the structural similarity of the peptide backbone.
Mass Spectrometry Profile
| Analyte | Precursor Ion | Product Ions (Fragmentation) | Notes |
| Bortezomib | 385.2 | m/z 226, 243 | Characteristic Boron isotope pattern ( |
| Hydroxy Metabolite | 357.4 | m/z 226, 243 | Loss of Boron pattern. Mass shift of -27.8 Da relative to parent. |
Key Identification Marker: The disappearance of the characteristic isotopic distribution of Boron in the mass spectrum is the definitive signature of the metabolite.
Experimental Protocol: In Vitro Metabolic Stability Assay
To verify the formation of the hydroxy metabolite and the stability of Bortezomib, the following protocol should be utilized. This system is self-validating via the use of specific CYP inhibitors.
Materials
-
Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compound: Bortezomib (10 mM DMSO stock)
-
Positive Control: Testosterone (CYP3A4 substrate)
-
Inhibitor Control: Ketoconazole (Specific CYP3A4 inhibitor)
Methodology
-
Preparation: Dilute Bortezomib to 1
M in phosphate buffer (100 mM, pH 7.4). -
Incubation:
-
Mix HLM (final conc. 0.5 mg/mL) with Bortezomib solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system.
-
Control Arm: Add Ketoconazole (1
M) prior to NADPH addition to validate CYP3A4 dependency.
-
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately add 150
L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Data Interpretation
-
Parent Depletion: Plot ln(% Remaining) vs. time to calculate intrinsic clearance (
). -
Metabolite Appearance: Monitor MRM transition 357.4
226. The metabolite peak should increase inversely to the parent. -
Validation: In the Ketoconazole arm, Bortezomib degradation should be inhibited (>80%), and Metabolite formation should be negligible.
References
-
Pekol, T., et al. (2005). "Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites." Drug Metabolism and Disposition, 33(6), 771-777.[2] Link
-
Uttamsingh, V., et al. (2005). "Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction." Chemical Research in Toxicology, 18(11), 1719-1726. Link
-
Schwartz, R., & Davidson, T. (2004). "Pharmacology, pharmacokinetics, and practical applications of bortezomib." Oncology, 18(14), 14-21. Link
-
Santa Cruz Biotechnology. "(R)-Hydroxy Des(boric Acid) Bortezomib Product Data." SCBT Catalog. Link[3]
-
LGC Standards. "Reference Standard: (R)-Hydroxy Des(boric acid) Bortezomib." LGC Standards. Link
Sources
- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-Hydroxy Des(boric Acid) Bortezomib | CAS 289472-78-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-Depth Technical Guide to (R,R)-Hydroxy Des(boric Acid) Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Hydroxy Des(boric Acid) Bortezomib is a significant compound in the landscape of pharmaceutical research and development, primarily recognized as a process impurity and metabolite of Bortezomib.[1] Bortezomib, a potent and reversible proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[2] Understanding the physicochemical properties, synthesis, and analytical characterization of its related compounds, such as (R,R)-Hydroxy Des(boric Acid) Bortezomib, is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of (R,R)-Hydroxy Des(boric Acid) Bortezomib, offering a detailed list of its synonyms, its chemical and physical properties, and a validated analytical methodology for its identification and quantification.
I. Nomenclature and Synonyms
The unambiguous identification of chemical compounds is critical in scientific research and drug development. (R,R)-Hydroxy Des(boric Acid) Bortezomib is known by several names, which can often lead to confusion. This section provides a comprehensive list of its synonyms to facilitate accurate communication and literature searches.
Primary Name: (R,R)-Hydroxy Des(boric Acid) Bortezomib
IUPAC Name: N-[(1S)-2-[[(1R)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide[1][3]
Synonyms List:
-
(S,R)-Bortezomib Hydroxyisopentyl Amide Analog
-
Bortezomib Impurity 2 (SR-Isomer)
-
Bortezomib Impurity E[4]
-
Bortezomib Hydroxy Impurity (1R,2S)-Isomer
-
N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[5]
-
2-Pyrazinecarboxamide, N-[(1S)-2-[[(1R)-1-hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-[6]
-
Pyrazine-2-carboxylic acid [1-(1-hydroxy-3-methyl-butylcarbamoyl)-2-phenyl-ethyl]-amide[4]
-
Bortezomib N-Formyl Analog (USP)[7]
-
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[7][8]
II. Physicochemical Properties
A thorough understanding of the physicochemical properties of (R,R)-Hydroxy Des(boric Acid) Bortezomib is essential for its handling, storage, and analytical method development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄N₄O₃ | [3] |
| Molecular Weight | 356.42 g/mol | [3] |
| Appearance | White Solid | [8] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [8] |
| Storage | Store at 2-8 °C | [8] |
III. Chemical Structure
The chemical structure of (R,R)-Hydroxy Des(boric Acid) Bortezomib is depicted below. It is a dipeptide derivative, structurally similar to Bortezomib but lacking the boronic acid moiety, which is replaced by a hydroxyl group.
Caption: Chemical structure of (R,R)-Hydroxy Des(boric Acid) Bortezomib.
IV. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The accurate quantification of (R,R)-Hydroxy Des(boric Acid) Bortezomib is crucial for quality control during the manufacturing of Bortezomib. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[9] This section provides a detailed, step-by-step protocol for the analysis of (R,R)-Hydroxy Des(boric Acid) Bortezomib.
A. Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is chosen for its robustness, reproducibility, and ability to separate compounds with varying polarities. The use of a C18 column provides excellent retention and separation of Bortezomib and its impurities. A gradient elution is employed to ensure the efficient separation of all related substances with different retention times. UV detection is suitable due to the presence of chromophores in the molecule.
B. Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of (R,R)-Hydroxy Des(boric Acid) Bortezomib.
Caption: HPLC analysis workflow for (R,R)-Hydroxy Des(boric Acid) Bortezomib.
C. Detailed Step-by-Step Protocol
1. Preparation of Mobile Phase and Diluent
-
Mobile Phase A: Prepare a mixture of water and acetonitrile (71.5:28.5, v/v) containing 0.1% formic acid.[9]
-
Mobile Phase B: Prepare a mixture of methanol and water (80:20, v/v) containing 0.1% formic acid.[9]
-
Diluent: Prepare a mixture of water and acetonitrile (25:75, v/v).
-
Degassing: Degas all solutions for at least 15 minutes using an ultrasonic bath before use.
2. Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of (R,R)-Hydroxy Des(boric Acid) Bortezomib reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This yields a stock solution of approximately 1 mg/mL.
3. Preparation of Calibration Standards
-
Perform serial dilutions of the standard stock solution with the diluent to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL. The specific range should be chosen based on the expected concentration of the impurity in the sample.
4. Preparation of Sample Solution
-
Accurately weigh a quantity of the Bortezomib drug substance or product equivalent to 10 mg of Bortezomib into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection.[10]
5. Chromatographic Conditions
| Parameter | Condition | Source(s) |
| Column | Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm) or equivalent | |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B | [9] |
| Gradient Program | Time (min) | %A |
| 0 | 100 | |
| 30 | 100 | |
| 45 | 0 | |
| 70 | 0 | |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 35 °C | [9] |
| Detection Wavelength | 270 nm | [9] |
| Injection Volume | 20 µL | [9] |
6. Data Analysis
-
Integrate the peak corresponding to (R,R)-Hydroxy Des(boric Acid) Bortezomib in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of (R,R)-Hydroxy Des(boric Acid) Bortezomib in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the percentage of the impurity in the Bortezomib sample.
V. Conclusion
This technical guide has provided a comprehensive overview of (R,R)-Hydroxy Des(boric Acid) Bortezomib, a critical impurity in the synthesis of Bortezomib. By consolidating its various synonyms, detailing its physicochemical properties, and providing a robust, step-by-step HPLC analytical protocol, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The methodologies and information presented herein are grounded in authoritative sources, ensuring scientific integrity and facilitating the development of high-quality and safe pharmaceutical products.
VI. References
-
Kamalzadeh, Z., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science, 55(7), 696-703.
-
Chandramowli, B., & Rajkamal, B. (2017). A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. Journal of Applied Pharmaceutical Science, 7(1), 35-41.
-
Andrews, B. S. A., et al. (2018). New RP-Chromatography Method For Bortezomib And Its Related Compounds In Large And Small Volume Injections With UP Detection. Pramana Research Journal, 8(10), 145-155.
-
Neuroquantology. (2022). RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Neuroquantology, 20(8), 4867-4876.
-
Bhetanabotla, C., et al. (2017). Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. International Journal of Pharmacy and Analytical Research, 6(3), 501-506.
-
Wikipedia. (2024). Bortezomib. Retrieved from [Link]
-
Plosker, G. L., & Richardson, P. G. (2011). Bortezomib: a review of its use in patients with multiple myeloma. Drugs, 71(12), 1637-1669.
-
New Drug Approvals. (2014). Bortezomib, PS 341. Retrieved from [Link]
-
Cao, B., & Mao, X. (2014). The chemical structure of Bortezomib. Bortezomib is a tripeptide made up of pyrazinoic acid, phenylalanine and leucine with boronic acid instead of a carboxylic acid. ResearchGate. Retrieved from [Link]
-
Veeprho. (n.d.). (R)-Hydroxy Des(boric Acid) Bortezomib. Retrieved from [Link]
-
GSRS. (n.d.). HYDROXY DES(BORIC ACID) BORTEZOMIB, (S)-. Retrieved from [Link]
-
Allmpus. (n.d.). Bortezomib USP Impurity E. Retrieved from [Link]
-
Allmpus. (n.d.). bortezomib usp impurity e. Retrieved from [Link]
-
Google Patents. (n.d.). EP2377868A1 - Synthesis of Bortezomib. Retrieved from
-
IndiaMART. (n.d.). Bortezomib Impurity E. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bortezomib-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of bortezomib. Retrieved from [Link]
-
PubChem. (n.d.). B-((1R)-3-Methyl-1-(((2R)-1-oxo-3-phenyl-2-((2-pyrazinylcarbonyl)amino)propyl)amino)butyl)boronic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib. Retrieved from
-
MDPI. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(16), 4987.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Bortezomib - Wikipedia [en.wikipedia.org]
- 3. (R)-Hydroxy Des(boric Acid) Bortezomib | CAS 289472-78-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. indiamart.com [indiamart.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-Hydroxy Des(boric Acid) Bortezomib | LGC Standards [lgcstandards.com]
- 7. allmpuslab.com [allmpuslab.com]
- 8. allmpus.com [allmpus.com]
- 9. scispace.com [scispace.com]
- 10. neuroquantology.com [neuroquantology.com]
Identification of Bortezomib oxidation products
Title: Technical Guide: Elucidation and Control of Bortezomib Oxidative Deboronation Products
Executive Summary & Core Directive
Objective: This guide provides a definitive technical framework for the identification, mechanism elucidation, and control of Bortezomib (BTZ) oxidation products. It moves beyond generic stability testing to focus on the specific vulnerability of the boronic acid pharmacophore.
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Leads.
The Stability Paradox: Bortezomib’s efficacy relies on its boronic acid moiety (
Mechanistic Insight: The Chemistry of Oxidative Deboronation
Understanding the mechanism is a prerequisite for selecting the right analytical tools. Unlike standard amide hydrolysis, Bortezomib oxidation involves a heteroatom rearrangement.
The Mechanism: The degradation proceeds via a mechanism analogous to the Baeyer-Villiger oxidation.
-
Nucleophilic Attack: A reactive oxygen species (ROS), typically a hydroperoxide anion (
), attacks the empty p-orbital of the boron atom.[1] -
1,2-Migration (Rate Limiting Step): The carbon-boron bond breaks, and the carbon migrates to the electrophilic oxygen of the peroxide, expelling a hydroxide ion.
-
Hydrolysis: The resulting borate ester is unstable in aqueous media and rapidly hydrolyzes.[1]
-
Terminal Product: The final products are Boric Acid (inorganic) and a Deboronated Alcohol (organic impurity).
Diagram 1: Oxidative Deboronation Pathway This diagram illustrates the electron flow and intermediate states, critical for predicting mass shifts in MS analysis.
Caption: Mechanistic pathway of Bortezomib oxidative deboronation involving nucleophilic attack and 1,2-carbon migration.
Experimental Strategy: Forced Degradation Protocol
To identify these products, one must generate them under controlled stress. A standard generic protocol will fail because Bortezomib oxidation is extremely rapid.
The "Flash-Oxidation" Protocol:
-
Why this protocol? Standard 3%
for 24 hours often obliterates the parent molecule entirely, creating secondary degradation products that confuse the profile. A "mild stress" approach is required to capture the primary degradants.
Step-by-Step Workflow:
-
Preparation: Prepare a 1.0 mg/mL stock solution of Bortezomib in Methanol.
-
Initiation: Add 30%
to achieve a final concentration of 0.1% to 0.5% (v/v).-
Note: Do not use 3% initially. The reaction is too fast.
-
-
Incubation: Incubate at Room Temperature (20-25°C).
-
Timepoints: Sample at T=5 min, T=30 min, and T=2 hours.
-
-
Quenching (Critical): Immediately quench the reaction with Sodium Metabisulfite (
) solution (10% excess relative to peroxide).-
Reasoning: If unquenched, oxidation continues inside the HPLC vial, leading to non-reproducible data.
-
-
Dilution: Dilute to 0.2 mg/mL with Mobile Phase A prior to injection.
Analytical Identification: The "Boron Signature"
This is the most critical section for the analyst. Identifying Bortezomib oxidation products relies on detecting the absence of Boron.
Expert Insight: The Isotopic Filter
Boron exists naturally as two isotopes:
-
Parent Molecule (Bortezomib): In Mass Spectrometry, the parent ion (
) will exhibit a distinct isotopic pattern. You will see a smaller peak at M-1 (due to ) with ~25% intensity of the main peak. -
Oxidation Product (Deboronated): The Boron atom is lost. The resulting alcohol contains only C, H, N, O. The mass spectrum will lose the characteristic Boron isotopic split . This is the definitive confirmation of deboronation.
LC-MS/MS Parameters:
-
Column: C18 (e.g., Waters XBridge or equivalent), 150 mm x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase:
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: ESI Positive Mode.
Table 1: Key Oxidation Products & Mass Transitions
| Compound ID | Chemical Description | Formula | Theoretical MW | [M+H]+ m/z | Key Fragment Ions (MS2) | RRT (Approx) |
| Bortezomib | Parent (Boronic Acid) | C19H25BN4O4 | 384.24 | 385.2 | 226.1, 367.2 (loss of H2O) | 1.00 |
| Impurity A | Deboronated Alcohol | C19H24N4O3 | 356.42 | 357.4 | 226.1, 339.4 (loss of H2O) | ~1.19 |
| Impurity B | Amide Hydrolysis Product | C14H14N2O | 226.27 | 227.3 | 199.1 | ~0.50 |
Note: Impurity A (Deboronated) typically elutes after Bortezomib on Reverse Phase columns because the removal of the polar
Diagram 2: Analytical Decision Logic (LC-MS)
Caption: Analytical workflow utilizing Boron's unique isotopic signature to distinguish oxidation products from other impurities.
Control Strategies
Identification is futile without control. The instability of the B-C bond dictates the formulation strategy.
-
Lyophilization with Mannitol:
-
Bortezomib is marketed as a lyophilized powder with Mannitol.[7]
-
Mechanism: Mannitol forms a boronic ester with Bortezomib. This esterification "cages" the reactive boron atom, protecting it from oxidative attack and hydrolysis during storage.
-
Action: During analysis, ensure samples are kept cool and analyzed rapidly after reconstitution to prevent hydrolysis of the mannitol ester back to the free acid, which is then susceptible to oxidation.
-
-
Inert Atmosphere:
-
Manufacturing and filling must occur under Nitrogen (
) purge. -
Headspace oxygen content in vials is a Critical Process Parameter (CPP).
-
-
pH Control:
-
Oxidation rates are pH-dependent. The 1,2-migration is often catalyzed by base. Maintaining a slightly acidic pH in liquid formulations (if applicable) can retard the migration step.
-
References
-
Vertex AI Search. (2026). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species. PubMed. [Link]
-
Ivanov, A. S., et al. (2012).[8][9] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[8][9] [Link]
-
Longdom Publishing. (2012). A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products. [Link]
-
Hao, Z., et al. (2021). Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS. PubMed. [Link]
-
Malet-Martino, M., et al. (2024). Physicochemical stability of bortezomib solutions for subcutaneous administration. Scientific Reports. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Bortezomib Hydroxy Impurity
Foreword: Navigating the Nuances of a Critical Impurity
For researchers, scientists, and drug development professionals working with Bortezomib, understanding the physicochemical properties of its impurities is not merely an academic exercise—it is a cornerstone of ensuring product quality, safety, and efficacy. Among these, the Bortezomib hydroxy impurity, an oxidative degradant, presents a unique challenge. Its presence must be rigorously controlled, and a thorough understanding of its behavior, particularly its solubility, is paramount for the development of robust analytical methods, stable formulations, and effective purification strategies.
This technical guide moves beyond a simple recitation of facts. Given the scarcity of publicly available quantitative solubility data for this specific impurity, this document is structured as a comprehensive manual for the generation and validation of such data. It provides the foundational knowledge, detailed experimental protocols, and the rationale behind the scientific choices, empowering you to confidently characterize the solubility profile of the Bortezomib hydroxy impurity in your own laboratories. We will delve into the causality of experimental design, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in authoritative pharmacopeial standards.
The Bortezomib Hydroxy Impurity: An Overview
Bortezomib, a potent and reversible proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma. Its mechanism of action is intrinsically linked to the boronic acid moiety, which is also the site of its primary degradation pathway: oxidation.
The Bortezomib hydroxy impurity is formed through oxidative deboronation, where the B-C bond is cleaved, and the boronic acid group is replaced by a hydroxyl group (-OH).[1][2][3][4] This transformation results in the loss of pharmacological activity, as the boronic acid is essential for binding to the proteasome. The impurity can exist as two epimers, arising from the stereochemistry at the carbon atom where the substitution occurs.[1][2][4]
Nomenclature:
-
Systematic Name: N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (for one of the isomers)[5][][7]
-
Common Synonyms: (R)-Hydroxy Des(boric Acid) Bortezomib, Bortezomib Hydroxy Impurity (1R,2S)-Isomer[5][]
The control of this impurity to within acceptable limits, as defined by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH), is a critical aspect of Bortezomib's manufacturing and quality control.[8][9][10][11]
Physicochemical Properties and Known Solubility Profile
While quantitative solubility data for the Bortezomib hydroxy impurity is not extensively published, some qualitative information and the properties of the parent compound, Bortezomib, can guide our experimental approach.
Known Qualitative Solubility of the Hydroxy Impurity
A commercially available standard of an isomer of the Bortezomib hydroxy impurity is described as being slightly soluble in the following organic solvents:
This limited information underscores the necessity for comprehensive, quantitative solubility studies.
Contextual Solubility Data: The Parent Compound, Bortezomib
To inform the design of solubility experiments for the hydroxy impurity, it is instructive to consider the well-characterized solubility of Bortezomib itself.
| Solvent/Medium | Solubility (mg/mL) | pH Range | Notes | Source(s) |
| Aqueous Media | 3.3 - 3.8 | 2 - 6.5 | As the monomeric boronic acid. | [8][12][13] |
| Water | 0.59 ± 0.07 | - | Equilibrium solubility. | [14][15] |
| Normal Saline | 0.52 ± 0.11 | - | Equilibrium solubility. | [14][15] |
| DMSO | ~20 | - | [16] | |
| Dimethylformamide | ~20 | - | [16] |
This table summarizes the solubility of the active pharmaceutical ingredient, Bortezomib, and serves as a reference for designing experiments for its hydroxy impurity.
The conversion of the boronic acid to a hydroxyl group is expected to alter the polarity and hydrogen bonding capacity of the molecule, which will, in turn, influence its solubility in different solvent systems. A systematic evaluation is therefore essential.
Experimental Protocol for Determining Equilibrium Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the saturation shake-flask method .[12][17][18] This protocol is adapted from the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements" and World Health Organization (WHO) guidelines.[1][12][17][19][20][21]
Rationale for the Shake-Flask Method
This method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent. This is critical for obtaining accurate and reproducible solubility data that reflects the intrinsic properties of the compound, free from artifacts of transient states like supersaturation.
Materials and Equipment
-
Bortezomib Hydroxy Impurity: A well-characterized, high-purity reference standard.
-
Solvents: A range of pharmaceutically relevant solvents should be tested. A suggested panel includes:
-
Aqueous:
-
Purified Water (e.g., Milli-Q or equivalent)
-
pH 1.2 Buffer (e.g., 0.1 N HCl or Simulated Gastric Fluid without enzymes)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
-
Organic:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated pH meter
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of the Bortezomib hydroxy impurity into a series of vials. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. A preliminary test with a small amount of material can help estimate the required quantity.
-
Add a precise volume of the selected solvent to each vial.
-
Prepare at least three replicate vials for each solvent system to be tested.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials at a constant speed that ensures the solid particles are continuously suspended in the solvent without being overly vigorous to cause foaming.
-
Allow the samples to equilibrate for a predetermined period. A common starting point is 24 to 48 hours. It is crucial to demonstrate that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) and showing that the concentration in solution does not significantly change between the later time points.[17]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the solid from the saturated solution, centrifugation is the preferred method. Centrifuge the vials at a sufficient speed and duration to obtain a clear supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining fine particles. Self-Validation Check: It is important to ensure that the impurity does not adsorb to the filter material. This can be verified by analyzing a standard solution of known concentration before and after passing it through the filter.
-
-
Analysis:
-
Quantify the concentration of the Bortezomib hydroxy impurity in the filtered supernatant using a validated, stability-indicating HPLC-UV method.
-
Prepare a calibration curve using standard solutions of the impurity of known concentrations.
-
If necessary, dilute the saturated solutions with the mobile phase to fall within the linear range of the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from the replicate samples.
-
Report the solubility in appropriate units, typically mg/mL or µg/mL.
-
Specify the solvent system, temperature, and equilibration time used for the determination.
-
For aqueous buffers, measure and report the final pH of the saturated solution.[17]
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Analytical Method Validation: Ensuring Trustworthiness
A robust solubility determination is underpinned by a well-validated analytical method. The HPLC-UV method used for quantification must be demonstrated to be fit for its purpose, in accordance with ICH guidelines.
Key Validation Parameters
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other degradation products or formulation excipients. This is typically demonstrated by analyzing stressed samples of Bortezomib to ensure the hydroxy impurity peak is well-resolved from others.[22]
-
Linearity: The method should exhibit a linear relationship between the detector response and the concentration of the impurity over a defined range. A correlation coefficient (r²) of ≥ 0.999 is generally expected.
-
Accuracy: The closeness of the test results to the true value, assessed by analyzing samples with known concentrations of the impurity.
-
Precision: The degree of scatter between a series of measurements, evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the impurity that can be reliably quantified and detected, respectively. This is particularly important for accurately measuring solubility in solvents where the impurity is sparingly soluble.
A detailed HPLC method for separating Bortezomib and its impurities can be found in the literature, often utilizing a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier.[3][22]
Factors Influencing Solubility: pH and Temperature
Effect of pH
For ionizable compounds, solubility can be highly dependent on the pH of the medium. The Bortezomib hydroxy impurity contains several nitrogen atoms that can be protonated. Therefore, determining its pH-solubility profile is essential.
-
Experimental Approach: The shake-flask method described in Section 3 should be repeated using a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 7.4.
-
Rationale: The resulting pH-solubility profile is critical for predicting the impurity's behavior in different parts of the gastrointestinal tract (if relevant for an oral formulation of the parent drug) and for developing pH-dependent purification methods.
Effect of Temperature
Solubility is also a function of temperature. While most pharmaceutical solubility testing is conducted at ambient (e.g., 25°C) or physiological (37°C) temperatures, understanding the temperature dependence can be important for manufacturing and storage considerations.
-
Experimental Approach: The shake-flask experiment can be performed at different temperatures (e.g., 5°C, 25°C, and 40°C) to assess the impact of temperature on solubility.
-
Rationale: This data can help in designing crystallization processes for purification and in predicting the risk of precipitation if a formulation is subjected to temperature fluctuations during storage or transport.
Conclusion: A Framework for Characterization
References
-
Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–76. [Link]
-
United States Pharmacopeia. (2023). General Chapter <1236> Solubility Measurements. USP-NF. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
National Center for Biotechnology Information. (n.d.). Bortezomib. PubChem Compound Summary for CID 387447. [Link]
-
Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia pharmaceutica, 80(1), 67–75. [Link]
-
Pireddu, R., et al. (2021). Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications. Journal of Pharmaceutical Sciences, 110(1), 543-547. [Link]
-
Singh, S., et al. (2019). Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. New Journal of Chemistry, 43(3), 1436-1448. [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]
-
Scribd. (n.d.). <1236> Solubility Measurements. [Link]
-
Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. [Link]
-
Reddy, G. S., et al. (2014). Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC–MS. Journal of Pharmaceutical and Biomedical Analysis, 95, 155-163. [Link]
-
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]
-
BioQC. (n.d.). Navigating Regulatory Requirements and ICH Q6B. [Link]
-
Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Najana, S., & Bollikolla, H. B. (2021). Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Future Journal of Pharmaceutical Sciences, 7(1), 8. [Link]
-
Pireddu, R., Sinico, C., Marceddu, S., Fadda, A. M., & Lai, F. (2021). Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications. Journal of pharmaceutical sciences, 110(1), 543–547. [Link]
-
Veeprho. (n.d.). Bortezomib Hydroxy Impurity. [Link]
-
Shkil, A. N., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Molecules, 28(20), 7149. [Link]
-
Pharmaffiliates. (n.d.). N-((R)-1-(((S)-1-hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide. [Link]
-
Pharmaffiliates. (n.d.). Bortezomib-impurities. [Link]
-
Pharmaffiliates. (n.d.). N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide compound with N-((S)-1-(((S)-1-hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (1:1). [Link]
Sources
- 1. â©1236⪠Solubility Measurements [doi.usp.org]
- 2. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheolution.com [rheolution.com]
- 5. researchgate.net [researchgate.net]
- 7. N-((S)-1-(((R)-1-Hydroxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide | 289472-78-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. biorelevant.com [biorelevant.com]
- 13. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-((S)-1-(((S)-1-Hydroxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide | 289472-81-7 [amp.chemicalbook.com]
- 15. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uspbpep.com [uspbpep.com]
- 17. who.int [who.int]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 20. scribd.com [scribd.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Resolution Separation of Bortezomib and Hydroxyamide Impurities via RP-HPLC
Executive Summary
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation of Bortezomib from its critical impurities. The focus is specifically on the Hydroxyamide impurity (a result of oxidative deboronation) and key diastereomers (Impurity A/B).
Bortezomib is a dipeptide boronic acid.[1][2][3] Its unique chemistry presents two analytical challenges:
-
Oxidative Instability: The boronic acid moiety is susceptible to oxidative deboronation, yielding a pharmacologically inactive hydroxyamide degradant.
-
Stereochemical Complexity: The molecule contains two chiral centers, requiring high selectivity to resolve the active (1R, 2S) enantiomer from its diastereomers.
This guide synthesizes industry-standard methodologies with optimized gradient parameters to ensure resolution (
Chemical Context & Method Strategy
The Degradation Mechanism
Understanding the chemistry dictates the method parameters. Bortezomib exists in equilibrium between its boronic acid monomer and trimeric boroxine forms. Under oxidative stress (or high pH), the C-B bond cleaves.
Mechanism:
-
Oxidation: Reactive Oxygen Species (ROS) attack the C-B bond.
-
Rearrangement: A migration of the carbon-to-oxygen occurs.
-
Hydrolysis: The boronic ester hydrolyzes to release boric acid and the Hydroxyamide (deboronated) impurity.
Strategic Method Choices
-
Column Selection (C18 with Embedded Polar Group): Standard C18 columns often show peak tailing for boronic acids due to silanol interactions. A "Shield" or "Polar-Embedded" C18 (e.g., Waters SymmetryShield or Zorbax Bonus-RP) is selected to improve peak shape and retain the polar hydroxyamide impurity sufficiently.
-
pH Control (Acidic): Boronic acids are Lewis acids.[2] Maintaining a pH of ~3.0 (using Formic Acid) keeps the molecule in its neutral, stable form and suppresses the ionization of silanols, sharpening the peaks.
-
Gradient Elution: The hydroxyamide impurity is significantly more polar than Bortezomib. An isocratic method would either elute the impurity in the void volume or retain the main peak too long. A gradient is mandatory.
Visualizing the Degradation Pathway[5]
The following diagram illustrates the critical oxidative pathway that this HPLC method is designed to monitor.
Figure 1: Oxidative deboronation pathway of Bortezomib leading to the target Hydroxyamide impurity.[3]
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detection: UV at 270 nm (Primary).[4]
-
Column Temperature: 30°C (Controlled to prevent equilibrium shifts).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Acidic):
-
Mobile Phase B (Organic Modifier):
Gradient Program
This gradient is designed to elute the polar Hydroxyamide early (but retained beyond the void) and separate the later-eluting diastereomers.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 100 | 0 | Initial Hold |
| 5.0 | 100 | 0 | Isocratic for Polar Impurities |
| 25.0 | 0 | 100 | Linear Gradient |
| 35.0 | 0 | 100 | Wash |
| 36.0 | 100 | 0 | Re-equilibration |
| 45.0 | 100 | 0 | End of Run |
Sample Preparation (Critical)
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Note: Avoid using pure Methanol as a diluent for long-term storage, as boronic acids can form methyl esters (pseudo-impurities) that complicate the chromatogram.
-
-
Stock Solution: Dissolve Bortezomib standard to 1.0 mg/mL in Diluent.
-
Test Solution: Dilute Stock to 0.2 mg/mL. Keep samples at 5°C in the autosampler.
Method Validation Workflow
The following flowchart outlines the logic for validating this specific method, ensuring it meets regulatory (ICH) standards for stability-indicating methods.
Figure 2: Step-by-step validation logic for the Bortezomib stability-indicating method.
System Suitability & Troubleshooting
Acceptance Criteria
To ensure data integrity, the system must pass these criteria before sample analysis:
| Parameter | Limit | Rationale |
| Resolution ( | Between Hydroxyamide (Impurity H) and Bortezomib.[8] | |
| Tailing Factor ( | Boronic acids tend to tail; | |
| Plate Count ( | Ensures column efficiency. | |
| RSD (Area) | For 5 replicate injections of the standard. |
Troubleshooting Guide
-
Issue: Broad/Tailing Peaks.
-
Cause: Secondary silanol interactions or high pH.
-
Fix: Ensure Formic Acid concentration is accurate (pH ~3.0). Replace column if significant voiding has occurred.
-
-
Issue: "Ghost" Peaks appearing in blank.
-
Cause: Carryover or Boronic Ester formation with Methanol.
-
Fix: Increase the wash step time. Switch diluent to ACN/Water if using MeOH.
-
-
Issue: Hydroxyamide peak splitting.
-
Cause: Sample solvent strength too high.
-
Fix: Reduce organic ratio in the sample diluent to match the initial mobile phase (100% Mobile Phase A equivalent).
-
References
-
Srinivasulu, K., et al. (2012).[4] "Development and Validation of a Stability Indicating LC Method for the Assay and Related Substances Determination of a Proteasome Inhibitor Bortezomib." Chromatography Research International.[4]
-
Labutti, J., et al. (2006).[2] "Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species."[2][3] Chemical Research in Toxicology.
-
Utage, M. & Swamy, B. (2013).[9] "Stability Indicating HPLC Method for Estimation of Bortezomib for Injection." International Journal for Pharmaceutical Research Scholars.
-
Kamalzadeh, Z., et al. (2017).[5] "Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities." Journal of Chromatographic Science.
Sources
- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Stability Indicating HPLC Method for Estimation of Bortezomib for Injection 3.5 mg/Vial - IJPRS [ijprs.com]
Application Note: Protocol for Forced Oxidative Degradation of Bortezomib
Introduction
Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Chemically, it is a dipeptidyl boronic acid, with the boronic acid moiety being central to its therapeutic activity through reversible inhibition of the 26S proteasome.[2][3][4] The chemical stability of bortezomib is a critical quality attribute, and understanding its degradation pathways is paramount for ensuring its safety, efficacy, and shelf-life.
Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6] These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[7][8] This application note provides a detailed protocol for conducting a forced oxidative degradation study on bortezomib, a critical stress condition given the susceptibility of the boronic acid group to oxidation.[9][10]
The primary oxidative degradation pathway for bortezomib involves the oxidative deboronation of the C-B bond, leading to the formation of carbinolamide metabolites and subsequent loss of biological activity.[4][9][10] This process can be induced by reactive oxygen species (ROS), making hydrogen peroxide a relevant and commonly used stressing agent in these studies.[9][11] This guide will detail the experimental procedure, the analytical methodology for monitoring the degradation, and the interpretation of the resulting data, providing researchers with a robust framework for their own investigations.
Scientific Principles of Bortezomib Oxidation
The key to bortezomib's pharmacological action is the boronic acid group, which forms a stable tetrahedral complex with the N-terminal threonine residue in the catalytic site of the proteasome.[4] However, this boron-carbon bond is also the molecule's primary site of oxidative vulnerability.
Oxidative degradation, particularly through a process known as oxidative deboronation, cleaves this C-B bond.[4][9] This reaction is often mediated by reactive oxygen species (ROS) such as those generated from hydrogen peroxide. The proposed mechanism involves the formation of a peroxyboronate intermediate, which then rearranges to yield an alcohol and boric acid, effectively inactivating the drug.[10] Studies have shown that this process can lead to a mixture of diastereomeric carbinolamide metabolites.[9] A comprehensive understanding of this pathway is essential for developing stability-indicating analytical methods and for formulation strategies aimed at mitigating oxidative degradation.
Experimental Workflow and Protocols
A successful forced degradation study requires careful execution of the degradation experiment and precise analysis of the resulting samples. The overall workflow is depicted below.
Caption: Experimental workflow for the forced oxidative degradation of Bortezomib.
Materials and Reagents
-
Bortezomib reference standard
-
Hydrogen peroxide (H₂O₂), 30% w/w solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or PDA detector
-
Analytical balance
-
pH meter
Protocol 1: Forced Oxidative Degradation
This protocol aims to induce a target degradation of 5-20%, as recommended by ICH guidelines, to ensure that degradation products are formed in sufficient quantities for detection without completely consuming the parent drug.[5][11][12]
-
Preparation of Bortezomib Stock Solution: Accurately weigh and dissolve Bortezomib reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of 1.0 mg/mL.
-
Preparation of Oxidizing Agent: Prepare a 3% (v/v) solution of hydrogen peroxide from a 30% stock solution by diluting with purified water.
-
Stress Reaction: In a suitable container (e.g., a clear glass vial), mix the Bortezomib stock solution with the 3% hydrogen peroxide solution. A typical ratio is 1:1 (v/v).
-
Control Sample: Prepare a control sample by mixing the Bortezomib stock solution with purified water in the same ratio (1:1 v/v) to account for any degradation not caused by oxidation.
-
Incubation: Store the reaction mixture and the control sample at room temperature, protected from light.
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture and the control sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
-
Sample Preparation for Analysis: Immediately upon withdrawal, dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). This dilution also helps to quench the reaction.
Protocol 2: Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is crucial to separate the parent Bortezomib peak from any degradation products.[13][14][15] The following is a representative HPLC-UV method.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm or equivalent)[13] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (80:20) |
Data Analysis and Interpretation
The primary objectives of data analysis are to quantify the extent of degradation and to assess the purity of the Bortezomib peak.
-
Peak Identification: Identify the peak corresponding to Bortezomib in the chromatogram based on the retention time of the reference standard. New peaks appearing in the stressed samples are potential degradation products.
-
Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the Bortezomib peak in the stressed samples to ensure it is not co-eluting with any degradants.[16]
-
Calculation of Degradation: The percentage of degradation can be calculated based on the decrease in the peak area of Bortezomib over time relative to the initial (time zero) area.
% Degradation = [(Area₀ - Areaₜ) / Area₀] x 100
Where:
-
Area₀ = Peak area of Bortezomib at time zero.
-
Areaₜ = Peak area of Bortezomib at time 't'.
-
-
Mass Balance: An important aspect of forced degradation is to ensure mass balance, which confirms that the decrease in the parent drug concentration is accounted for by the formation of degradation products.[17] The sum of the assay of Bortezomib and the levels of all degradation products should remain close to 100%.
The results of the study should be summarized in a clear format, as shown in the table below.
| Time Point (hours) | Bortezomib Peak Area | % Bortezomib Remaining | % Degradation | Area of Major Degradant 1 |
| 0 (Control) | 500,000 | 100.0 | 0.0 | Not Detected |
| 2 | 475,000 | 95.0 | 5.0 | 24,500 |
| 4 | 451,000 | 90.2 | 9.8 | 48,000 |
| 8 | 420,000 | 84.0 | 16.0 | 78,500 |
| 24 | 390,000 | 78.0 | 22.0 | 105,000 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting forced oxidative degradation studies on Bortezomib. Adherence to these guidelines will enable researchers to reliably identify oxidative degradation products, understand the degradation pathway, and develop robust, stability-indicating analytical methods. The insights gained from such studies are invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of Bortezomib-containing drug products, in line with global regulatory expectations.[5][7]
References
-
Groll, M., Berkers, C. R., Ploegh, H. L., & Ovaa, H. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451–456.
-
K, J. R., B, M., NVS, V., SV, M. M., & Malla, R. R. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis, 3(2), 45-54.
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Srinivas, N. R., & Mullangi, R. (2010). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical research in toxicology, 23(10), 1641–1650.
-
ResearchGate. (n.d.). The chemical structure of Bortezomib.
-
Chen, D., Frezza, M., Schmitt, S., Kanwar, J., & Dou, Q. P. (2011). Bortezomib as the first proteasome inhibitor anticancer drug: current status and future perspectives. Current cancer drug targets, 11(3), 239–253.
-
ResearchGate. (n.d.). Degradation scheme of bortezomib.
-
Klick, S., Gibson, P., Skibic, M. J., & Al-Azzam, H. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
National Center for Biotechnology Information. (n.d.). Bortezomib. PubChem Compound Database.
-
International Journal of Pharmaceutical Chemistry and Analysis. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities.
-
Srinivasulu, K., Naidu, M. N., Rajasekhar, K., Veerender, M., & Suryanarayana, M. V. (2012). Development and validation of a stability indicating LC method for the assay and related substances determination of a proteasome inhibitor bortezomib. Chromatography research international, 2012.
-
Aptamer Group. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
-
ResolveMass Laboratories Inc. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
-
BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
-
American Chemical Society Publications. (2010). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology.
-
Venkataramanna, M., Babu, K. S., & Anwar, S. K. C. (2012). A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products and Its Process-Related Impurities. Pharmaceutica Analytica Acta, 3(171), 2.
-
ResearchGate. (2023). Development and validation of stability-indicating UHPLC methods for bortezomib injection solutions.
-
D'Acquarica, I., Pinnen, F., Di Maro, S., & Gaggelli, E. (2014). An NMR study of the bortezomib degradation under clinical use conditions. Journal of pharmaceutical and biomedical analysis, 88, 108–113.
-
González-Mesonero, L., Montero-Calle, A., Usar, C., & Herreros-de-Tejada, P. (2022). Physicochemical stability of bortezomib solutions for subcutaneous administration. Scientific reports, 12(1), 6378.
-
Kumar, A., G, S., Singh, P., Sharad, S., & Singh, S. (2020). Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. New Journal of Chemistry, 44(36), 15615-15630.
Sources
- 1. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. youtube.com [youtube.com]
- 9. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. oaji.net [oaji.net]
- 14. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
High-Fidelity Sample Preparation for Bortezomib Impurity Profiling
Application Note & Standard Operating Protocol (SOP)
Executive Summary
Bortezomib (Velcade®) presents a unique analytical challenge due to its dipeptidyl boronic acid structure. Unlike typical small molecules, Bortezomib exists in a dynamic equilibrium between its free trigonal planar form and tetrahedral boronate esters (particularly with mannitol in drug products). Furthermore, the carbon-boron bond is highly susceptible to oxidative deboronation, leading to artifacts that can be mistaken for process impurities.
This guide provides a scientifically grounded sample preparation protocol designed to freeze this equilibrium and prevent oxidative degradation, ensuring that impurity profiles reflect the true quality of the sample rather than sample preparation artifacts.
Scientific Rationale: The Chemistry of Instability
To master Bortezomib sample preparation, one must understand the three dominant chemical behaviors governing its stability in solution.
The Boronic Acid-Ester Equilibrium
In the lyophilized drug product (Velcade), Bortezomib is formulated with Mannitol.[1][2][3] These two molecules form a stable Bortezomib-Mannitol boronate ester . Upon reconstitution with saline/water, this ester hydrolyzes back to the free boronic acid (the active pharmacophore).
-
Analytical Risk: If the sample is injected before this hydrolysis reaches equilibrium, the ester peak may co-elute or appear as a "ghost" impurity.
-
Control Strategy: A mandatory "equilibration time" and specific diluent composition are required to drive this equilibrium to a consistent state.
Oxidative Deboronation
The C-B bond is labile. In the presence of dissolved oxygen and light, Bortezomib undergoes oxidative deboronation, yielding Impurity A (a major oxidative degradant) and other carbinolamide species.
-
Analytical Risk: Use of non-degassed solvents or clear glassware can induce >0.5% degradation within hours, causing false OOS (Out of Specification) results.
-
Control Strategy: Low-actinic (amber) glassware and chilled autosamplers (5°C) are non-negotiable.
Solvent-Induced Transesterification
Bortezomib can form esters with alcoholic solvents (Methanol, Ethanol).
-
Analytical Risk: Methanol is a common HPLC solvent but can form methyl-boronate esters, splitting the main peak.
-
Control Strategy: Acetonitrile (ACN) is the preferred organic modifier as it is aprotic and does not participate in esterification.
Visualizing the Pathway
The following diagram illustrates the chemical equilibrium and the degradation risks that the protocol must mitigate.
Caption: Figure 1: Chemical fate of Bortezomib.[4][5][6][7][8] The protocol aims to stabilize the Free Acid while preventing oxidation and transesterification.
Reagents & Equipment
| Component | Specification | Rationale |
| Diluent A | 0.9% Sodium Chloride (Saline) | Matches clinical reconstitution; ensures proper ionic strength for ester hydrolysis. |
| Diluent B | Acetonitrile (HPLC Grade) | Aprotic solvent to prevent ester formation. |
| Mobile Phase | ACN / Water / 0.1% Formic Acid | Acidic pH stabilizes the boronic acid moiety. |
| Vials | Amber Glass (Silanized preferred) | Blocks UV light to inhibit radical oxidation mechanisms. |
| Pipettes | Positive Displacement | Ensures accuracy with viscous mannitol solutions. |
Protocol 1: Drug Substance (API) Preparation
Use this for analyzing the raw Bortezomib powder.
Target Concentration: 1.0 mg/mL (or as per method sensitivity).
-
Weighing: Accurately weigh 25.0 mg of Bortezomib API into a 25 mL Amber volumetric flask.
-
Note: Do not use clear glass. If amber is unavailable, wrap flask in aluminum foil immediately.
-
-
Dissolution: Add 10 mL of Acetonitrile (Diluent B). Sonicate for 2 minutes.
-
Why: Bortezomib dissolves readily in ACN. Avoid Methanol.
-
-
Dilution: Make up to volume with Water (Milli-Q).
-
Final Solvent Ratio: ~40:60 ACN:Water.[4] This matches typical initial mobile phase conditions, preventing peak distortion.
-
-
Mixing: Invert 10 times. Do not vortex vigorously to minimize oxygen entrapment.
-
Storage: Transfer immediately to HPLC vials and place in an autosampler set to 5°C ± 3°C .
Protocol 2: Drug Product (Lyophilized Powder) Preparation
Use this for Velcade® or generic equivalents containing Mannitol.
Challenge: The sample is a solid cake of Mannitol ester. Target Concentration: 1.0 mg/mL (based on Bortezomib content).[2]
-
Reconstitution:
-
Take one vial (claim: 3.5 mg Bortezomib).[1]
-
Add 3.5 mL of 0.9% Saline (Diluent A) directly to the vial.
-
-
Equilibration (CRITICAL STEP):
-
Swirl gently to dissolve the cake.
-
Let stand for 15 minutes at room temperature, protected from light.
-
Why: This allows the Bortezomib-Mannitol ester to fully hydrolyze to the free acid form. Injecting too early results in split peaks or poor area reproducibility.
-
-
Extraction/Dilution:
-
Transfer 2.0 mL of the reconstituted solution into a 10 mL Amber volumetric flask.
-
Add 3.0 mL of Acetonitrile . Mix gently.
-
Dilute to volume with 0.1% Formic Acid in Water .
-
-
Filtration:
-
Filter through a 0.2 µm PVDF or PTFE syringe filter.
-
Avoid Nylon filters: Nylon can bind boronic acids, causing loss of assay.
-
-
Analysis: Inject within 8 hours. Keep at 5°C.
Sample Preparation Workflow Diagram
Caption: Figure 2: Step-by-step workflow for API and Drug Product, highlighting the critical equilibration step for the lyophilized product.
Method Validation Parameters (Self-Check)
To ensure this protocol is performing correctly in your lab, verify these parameters:
| Parameter | Acceptance Criteria | Troubleshooting |
| Solution Stability | % Recovery 98-102% after 24h at 5°C | If recovery drops, check for light exposure or increase autosampler cooling. |
| Specificity | Resolution > 2.0 between Bortezomib and Impurity A | If resolution fails, adjust Mobile Phase gradient or check column age. |
| Filter Compatibility | Difference between filtered/unfiltered < 2% | If > 2%, switch from Nylon to PVDF/PTFE. |
| Precision | RSD < 2.0% for 6 replicates | High RSD often indicates incomplete hydrolysis of the mannitol ester (increase equilibration time). |
References
-
Vertex AI Search . (2025). Bortezomib degradation pathways and boronic acid oxidation. Retrieved from
-
US Food and Drug Administration (FDA) . (2017). Velcade (Bortezomib) Prescribing Information & Chemistry Review. Retrieved from
-
Sánchez-Rojas, F., et al. (2012).[4] Chemical Stability of Bortezomib Solutions in Original Manufacturer Vials. International Journal of Pharmacy and Biological Sciences. Retrieved from [4]
-
Pramana Research Journal . (2018). New RP-Chromatography Method For Bortezomib And Its Related Compounds. Retrieved from
-
National Institutes of Health (NIH) . Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Retrieved from
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014170628A1 - Process for the preparation of bortezomib mannitol ester - Google Patents [patents.google.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Retention time of hydroxy des(boric acid) bortezomib in reverse phase HPLC
Application Note: Precision Quantitation of Hydroxy Des(boric acid) Bortezomib in Reverse Phase HPLC
Executive Summary & Scientific Context
Hydroxy des(boric acid) bortezomib (often designated as Impurity A or the "deboronated" impurity) represents the primary oxidative degradation product of Bortezomib (Velcade®). Chemically, this impurity arises when the labile boronic acid moiety [
For drug development professionals, accurate monitoring of this species is critical because:
-
Potency Loss: The boronic acid group is the pharmacophore responsible for 26S proteasome inhibition; its removal renders the molecule inactive.
-
Early Elution Challenge: Unlike diastereomeric impurities which often co-elute or elute after the main peak, the hydroxy degradant is significantly more polar, typically eluting early (Relative Retention Time < 1.0) in Reverse Phase HPLC (RP-HPLC). This creates a risk of co-elution with the solvent front or polar matrix components.
This guide provides a self-validating RP-HPLC protocol designed to isolate this specific impurity with high resolution (
Mechanistic Insight: The Oxidative Pathway
Understanding the formation of this impurity is prerequisite to accurate analysis. Bortezomib is susceptible to auto-oxidation, particularly in solution. The mechanism involves the insertion of oxygen into the Carbon-Boron bond, followed by hydrolysis.
Figure 1: Oxidative Deboronation Pathway of Bortezomib
Caption: Schematic of the C-B bond cleavage yielding the hydroxy impurity. The transformation significantly alters polarity, driving the retention shift.
Validated Experimental Protocol
This protocol uses a "Stability-Indicating" approach, ensuring that the method can detect the impurity even in the presence of the active pharmaceutical ingredient (API) and other potential degradants.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Symmetry C18 or XBridge C18), 250 x 4.6 mm, 5 µm | A standard C18 provides necessary hydrophobic retention for the peptide backbone, while the 250mm length ensures resolution of the early-eluting hydroxy impurity from the solvent front. |
| Mobile Phase A | Water : Acetonitrile : Formic Acid (71.5 : 28.5 : 0.1 v/v) | Acidic pH suppresses silanol activity and keeps the peptide backbone protonated, improving peak shape. |
| Mobile Phase B | Methanol : Water : Formic Acid (80 : 20 : 0.1 v/v) | Methanol is used here to modulate selectivity distinct from ACN, aiding in separating the hydroxy impurity from potential diastereomers. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer, sharpening the early eluting peaks. |
| Detection | UV @ 270 nm | The pyrazine ring absorption maximum; provides high sensitivity for both parent and impurity. |
| Injection Volume | 20 µL | Sufficient mass load for trace impurity detection (LOQ ~0.03%). |
Gradient Program
Note: The hydroxy impurity elutes early. An initial isocratic hold or shallow gradient is essential.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 100 | 0 | Equilibration: High water content to retain polar impurities. |
| 5.0 | 100 | 0 | Isocratic Hold: Ensures hydroxy impurity separates from void volume. |
| 20.0 | 70 | 30 | Ramp 1: Elution of Bortezomib main peak. |
| 35.0 | 0 | 100 | Ramp 2: Wash to remove highly lipophilic contaminants. |
| 40.0 | 0 | 100 | Wash Hold |
| 41.0 | 100 | 0 | Re-equilibration |
| 50.0 | 100 | 0 | End |
Standard Preparation (Self-Validating Step)
To validate the retention time without purchasing expensive impurity standards, you can generate the impurity in situ (forced degradation):
-
Control: Prepare 1 mg/mL Bortezomib in Acetonitrile.
-
Oxidative Stress Sample: Mix 1 mL of Control with 0.1 mL of 3%
. Let stand at Room Temperature for 1 hour. -
Analysis: Inject both. The new peak appearing significantly before the main peak is the Hydroxy Des(boric acid) Bortezomib.
Results: Retention Time & Data Analysis
The hydroxy des(boric acid) impurity is more polar than Bortezomib due to the loss of the bulky boronic acid moiety and the exposure of the hydroxyl group on the alkyl chain, combined with the specific solvation effects in acidic media.
Table 1: Typical Retention Data
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min)* | Relative Retention Time (RRT) | Elution Order |
| Hydroxy Des(boric acid) Impurity | ~ 5.0 - 7.0 min | ~ 0.30 - 0.45 | 1 (First) |
| Bortezomib (Main Peak) | ~ 14.5 - 18.0 min | 1.00 | 2 |
| Diastereomers (Impurity G/H) | ~ 19.0 - 21.0 min | ~ 1.10 - 1.20 | 3 |
*Note: Absolute times vary by system dwell volume; RRT is the reliable metric.
Critical Observation: In most acidic C18 methods, the RRT of the hydroxy impurity is consistently < 0.5 . If you observe a peak at RRT ~0.9 or ~1.1, it is likely a diastereomer or an ester, not the deboronated hydroxy species.
Troubleshooting & System Suitability
-
Ghost Peaks: Bortezomib can form boroxine trimers (anhydrides) in the absence of mannitol or in pure organic solvents. These may appear as broad peaks. Ensure samples are dissolved in a diluent containing some water or mannitol if stability is an issue, though for impurity analysis, immediate injection is preferred.
-
Resolution Failure: If the Hydroxy impurity co-elutes with the solvent front (void volume):
-
Action: Increase the initial water content (hold 100% Mobile Phase A longer).
-
Action: Lower the column temperature to 25°C to increase retention of polar species.
-
References
-
Kamalzadeh, Z., et al. (2017).[7] Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science.
-
Jagadeswara Rao, K., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities.[5][6] International Journal of Pharmaceutical Chemistry and Analysis.
-
Schwartz, P. S., et al. (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. AAPS PharmSciTech.
-
Vigneron, J., et al. (2024).[9][11] Physicochemical stability of bortezomib solutions for subcutaneous administration.[11] Scientific Reports.
-
Pekol, T., et al. (2005). Human Metabolism of the Proteasome Inhibitor Bortezomib: Identification of Metabolites. Drug Metabolism and Disposition.[8]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bortezomib Oxidative Degradants in Injection Formulations
This Application Note is designed for pharmaceutical scientists and analytical chemists involved in the stability profiling and quality control of Bortezomib injection formulations. It addresses the unique challenges posed by the boronic acid moiety and its stabilization via mannitol esterification.[1][2]
Abstract
Bortezomib (Velcade®), a dipeptide boronic acid proteasome inhibitor, presents a complex stability profile due to the high reactivity of its boronic acid pharmacophore.[3] While formulated as a mannitol boronic ester to prevent polymerization (boroxine formation), the active moiety remains susceptible to oxidative deboronation, yielding catalytically inactive impurities. This guide details the mechanistic pathways of oxidative degradation, specifically the formation of deboronated hydroxy-bortezomib (USP Impurity I) , and provides a validated, self-verifying HPLC-UV/MS protocol for their quantification.
Introduction: The Stability Triad
The quantification of Bortezomib degradants is not a standard small-molecule assay; it requires understanding the dynamic equilibrium between three chemical states.
The Boronic Acid Paradox
The therapeutic potency of Bortezomib relies on the empty
-
Electrophilic: Susceptible to nucleophilic attack (hydrolysis).
-
Oxidatively Labile: Prone to radical attack by Reactive Oxygen Species (ROS), leading to carbon-boron bond cleavage.
-
Self-Reactive: The monomeric acid spontaneously dehydrates to form a thermodynamically stable but insoluble trimeric anhydride (boroxine).
The Mannitol Strategy
To stabilize the drug in the lyophilized state, Bortezomib is co-formulated with excess mannitol. This drives the formation of a cyclic boronate ester . Upon reconstitution with saline, the equilibrium shifts, releasing the active boronic acid monomer. Analytical methods must distinguish between artifactual equilibrium shifts and irreversible covalent degradation.
Oxidative Degradation Mechanism
The primary failure mode for Bortezomib under oxidative stress is deboronation . Unlike peptide hydrolysis which cleaves the amide backbone, oxidation targets the pharmacophore itself.
Pathway: Radical Deboronation
In the presence of peroxides or trace metal catalysts, the C-B bond undergoes homolytic or heterolytic cleavage.
-
Initiation: ROS attacks the boron-carbon bond.
-
Intermediate: Formation of a peroxy-boronate species.
-
Rearrangement: Migration of the alkyl group from boron to oxygen (1,2-migration).
-
Hydrolysis: Cleavage of the borate ester yields Boric Acid and the Alcohol (Hydroxy) derivative.
This results in USP Impurity I (Deboronated Hydroxy-Bortezomib), which is pharmacologically inactive.
Visualization of Degradation Pathways
The following diagram illustrates the equilibrium and the irreversible oxidative sink.
Caption: Dynamic equilibrium of Bortezomib species and the irreversible oxidative pathway leading to Impurity I.
Analytical Strategy & Method Validation
Method Selection: HPLC-UV with Gradient Elution
Due to the polarity difference between the boronic acid and its deboronated hydroxy analog, a gradient RP-HPLC method is required.
-
Detection: UV at 270 nm (Pyrazine chromophore remains intact in degradants).
-
Stationary Phase: High-purity C18 (e.g., Zorbax Eclipse Plus or Shim-pack XR-ODS) is essential to minimize silanol interactions with the boronic acid.
Critical Quality Attributes (CQAs) for Validation
| Parameter | Specification | Rationale |
| Specificity | Resolution ( | Crucial as the hydroxy-degradant elutes close to the parent peak in some organic modifiers. |
| Linearity | Must accurately quantitate trace degradants and the main peak. | |
| Sensitivity (LOQ) | Oxidative degradants are toxicologically significant even at low levels. | |
| Solution Stability | Reconstituted Bortezomib auto-oxidizes; autosampler temperature control is mandatory. |
Detailed Experimental Protocol
Reagents and Standards
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water (Acidic pH suppresses silanol ionization).
-
Solvent B: Acetonitrile (ACN).[4]
-
Diluent: Acetonitrile:Water (30:70 v/v). Note: Avoid using pure water as diluent to prevent uncontrolled hydrolysis/polymerization during injection.
-
Standards:
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18,
mm, 3.5 µm (or equivalent). -
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Autosampler Temp: 5°C (CRITICAL to prevent in-vial oxidation).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 70 | 30 | Elution of polar impurities |
| 15.0 | 50 | 50 | Elution of Bortezomib |
| 20.0 | 10 | 90 | Wash |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation Workflow
This workflow ensures the capture of the "true" degradation state without inducing artifactual oxidation during handling.
Caption: Optimized sample preparation workflow to minimize artifactual degradation.
System Suitability Test (SST)
Before analyzing samples, inject the Resolution Solution (Bortezomib spiked with Impurity I at 0.5% level).
-
Requirement: Resolution between Impurity I (RRT ~1.2) and Bortezomib must be
.[4][6][7] -
Troubleshooting: If resolution fails, adjust the initial %B or lower the column temperature.
Data Analysis & Interpretation
Identification of Impurities
Bortezomib typically elutes at ~12-14 minutes under these conditions.
-
Impurity I (Hydroxy-deboronated): Elutes after Bortezomib (RRT ~1.1 - 1.2) due to the loss of the polar boronic acid group, making it slightly more hydrophobic on C18.
-
Impurity B (Amide hydrolysis): Elutes before Bortezomib (RRT ~0.8) if present.
Calculation
Calculate the percentage of oxidative degradant using the Area Normalization method (assuming RRF
Case Study Data: Stability Under Stress
The following table simulates typical results observed during forced degradation studies (Oxidation: 3%
| Stress Condition | Bortezomib Assay (%) | Impurity I (Oxidative) | Impurity B (Hydrolytic) | Mass Balance |
| Control | 99.8% | < LOQ | < LOQ | 99.8% |
| Acid Hydrolysis | 85.2% | 0.5% | 12.3% | 98.0% |
| Oxidation ( | 78.4% | 18.6% | 1.2% | 98.2% |
| Thermal (60°C) | 95.1% | 2.1% | 0.8% | 98.0% |
Interpretation: The method successfully differentiates between hydrolytic cleavage (Impurity B) and oxidative deboronation (Impurity I). The high mass balance confirms that Impurity I is the primary sink for oxidative stress.
References
-
Vertex AI Search. (2025). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib. National Institutes of Health.[9] Link
-
Longdom Publishing. (2017). A Validated Stability-Indicating UF LC Method for Bortezomib. Link
-
US Food and Drug Administration. (2017). NDA 205004 Review: Bortezomib Mannitol Ester Stability. Link
-
National Institutes of Health. (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay. Link
-
Simson Pharma. (2024). Bortezomib Impurities and Reference Standards. Link
Sources
- 1. US20160075736A1 - Process for the Preparation of Bortezomib Mannitol Ester - Google Patents [patents.google.com]
- 2. WO2014170628A1 - Process for the preparation of bortezomib mannitol ester - Google Patents [patents.google.com]
- 3. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. oaji.net [oaji.net]
- 7. longdom.org [longdom.org]
- 8. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 9. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Development and Validation of a Stability-Indicating RP-HPLC Method for Bortezomib
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing and validating a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Bortezomib. Bortezomib, a dipeptide boronic acid derivative, is susceptible to degradation, making a reliable stability-indicating assay crucial for ensuring its quality, safety, and efficacy. This document details a systematic approach, including forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH), method optimization, and full validation according to ICH Q2(R2) guidelines. The protocols and insights provided herein are designed to be directly applicable in a quality control or research and development setting.
Introduction: The Rationale for a Stability-Indicating Method
Bortezomib, chemically described as (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido) propanamido) butyl boronic acid, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[1] Its unique structure, containing a boronic acid moiety, is essential for its therapeutic activity but also renders the molecule susceptible to specific degradation pathways, such as oxidative deboronation.[2]
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Its development is a regulatory requirement and a critical component of drug development, stability testing, and quality control. The goal is to create a method that is specific to Bortezomib, ensuring that any decrease in its concentration due to degradation is accurately measured. This is achieved by subjecting the drug to forced degradation (stress testing) to generate potential degradation products and then developing a chromatographic method that can resolve the parent drug from these products.[3]
Method Development and Optimization Strategy
The development of a stability-indicating method for Bortezomib is centered around liquid chromatography due to its high resolving power. The strategy involves two primary phases: forced degradation and chromatographic method development.
-
Forced Degradation: As per ICH guidelines (Q1A), Bortezomib is intentionally degraded under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[1] Studies show that Bortezomib exhibits significant degradation under acidic and basic conditions.[4][5][6][7][8] The objective is not to completely degrade the drug but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the primary degradation products.
-
Chromatographic Method Development: The core of the method is a reversed-phase HPLC system, which is well-suited for separating moderately polar compounds like Bortezomib and its potential degradants. A C18 column is a common and effective choice for the stationary phase.[1][6][8][9][10] Method development focuses on optimizing mobile phase composition (pH, organic modifier), flow rate, and column temperature to achieve adequate resolution (>2) between Bortezomib and all degradation products.[6] A photodiode array (PDA) detector is employed to check for peak purity and to determine the optimal detection wavelength.
Experimental Protocols
Materials and Reagents
-
Bortezomib Reference Standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Hydrochloric Acid (HCl, Analytical grade)
-
Sodium Hydroxide (NaOH, Analytical grade)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Water (Milli-Q or equivalent HPLC grade)
Instrumentation and Chromatographic Conditions
The following table summarizes a typical set of optimized chromatographic conditions for the analysis of Bortezomib.
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with a PDA or UV detector |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 10mM Ammonium Formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (75:25, v/v) |
Rationale: A C18 column provides excellent retention and separation for Bortezomib and its related substances.[1][6][8][9][10] A gradient elution is necessary to effectively separate early-eluting polar degradants from the main Bortezomib peak and any late-eluting non-polar impurities within a reasonable runtime. An ammonium formate buffer helps to maintain a consistent pH and improve peak shape. The detection wavelength of 270 nm is chosen based on the UV absorbance maximum of Bortezomib.[10]
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Bortezomib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation (Stress Testing) Protocol
The goal of this protocol is to induce degradation and confirm that the resulting degradant peaks are well-separated from the parent Bortezomib peak.
-
Acid Hydrolysis:
-
Pipette 1 mL of the Standard Stock Solution into a vial.
-
Add 1 mL of 0.2 M HCl.
-
Keep the solution at 60°C for 2 hours.[4]
-
Cool the solution, neutralize with 1 mL of 0.2 M NaOH, and dilute with diluent to a final concentration of approximately 100 µg/mL.
-
Inject into the HPLC system.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the Standard Stock Solution into a vial.
-
Add 1 mL of 0.2 M NaOH.
-
Keep the solution at 60°C for 2 hours.[4]
-
Cool the solution, neutralize with 1 mL of 0.2 M HCl, and dilute with diluent to a final concentration of approximately 100 µg/mL.
-
Inject into the HPLC system.
-
-
Oxidative Degradation:
-
Pipette 1 mL of the Standard Stock Solution into a vial.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 2 hours.[4]
-
Dilute with diluent to a final concentration of approximately 100 µg/mL.
-
Inject into the HPLC system.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of Bortezomib (100 µg/mL) to UV light (254 nm) and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark.
-
Inject both the exposed and control samples into the HPLC system.
-
Results and Discussion
Degradation Behavior
Forced degradation studies reveal the susceptibility of Bortezomib to specific stress conditions.
| Stress Condition | Observation | Major Degradation Products |
| Acid Hydrolysis (0.2 M HCl) | Significant degradation observed. | Hydroxyamide impurity and others.[4][6] |
| Base Hydrolysis (0.2 M NaOH) | Significant degradation observed. | Multiple degradation products.[4][5][6] |
| Oxidative (3% H₂O₂) | Degradation observed. | Oxidative deboronation products.[1][2] |
| Thermal (105°C) | Minimal to no degradation observed.[5] | - |
| Photolytic (ICH Q1B) | Minimal to no degradation observed.[5] | - |
The method's specificity is demonstrated by its ability to separate the main Bortezomib peak from all process-related impurities and degradation products.[6] Peak purity analysis using a PDA detector should be performed on the Bortezomib peak in all stressed samples to confirm it is free from co-eluting impurities. The mass balance should be calculated, where the sum of the assay of Bortezomib and the area of all degradation products should be close to 100%, indicating that all degradants are accounted for.[4][5]
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the degradation pathways of Bortezomib.
Caption: Overall workflow for stability-indicating method development.
Caption: Simplified degradation pathways of Bortezomib.
Method Validation Protocol (ICH Q2)
Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Bortezomib standard, and stressed samples. Perform peak purity analysis on the Bortezomib peak. | No interference at the retention time of Bortezomib. Peak purity angle should be less than the threshold angle. Resolution between Bortezomib and adjacent peaks > 2.0. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[4][6] |
| Range | Confirmed by the linearity study. | 80% to 120% of the test concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of Bortezomib API into a placebo mixture at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | System: Six replicate injections of the standard solution. Method: Six individual sample preparations. Intermediate: Repeat method precision on a different day with a different analyst/instrument. | RSD ≤ 2.0% for system and method precision. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method (LOD: S/N of 3:1, LOQ: S/N of 10:1) or from the linearity curve's standard deviation of the response and slope. | The LOQ should be precisely and accurately quantifiable. The method should be capable of detecting impurities at levels of 0.02-0.03%.[4][5] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on system suitability. | System suitability parameters (resolution, tailing factor, theoretical plates) must remain within acceptable limits. |
| Solution Stability | Analyze standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored at room temperature and refrigerated. | The change in concentration should be within ±2.0% of the initial value. |
Conclusion
This application note outlines a systematic and robust approach for the development and validation of a stability-indicating HPLC method for Bortezomib. The described method successfully separates Bortezomib from its degradation products formed under various ICH-prescribed stress conditions, particularly acid, base, and oxidative stress. The comprehensive validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of Bortezomib in both bulk drug and finished product forms.
References
-
A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. (2016). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Srinivasulu, K., et al. (2012). Development and Validation of a Stability Indicating LC Method for the Assay and Related Substances Determination of a Proteasome Inhibitor Bortezomib. Chromatography Research International. [Link]
-
A Validated Stability-Indicating UFLC Method for Bortezomib in the Presence of its Degradation Products and Process Related Impurities. Longdom Publishing. [Link]
-
K, J. R., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Development and validation of stability-indicating UHPLC methods for bortezomib injection solutions. (2025). ResearchGate. [Link]
-
Gullapelli, K., et al. (2020). Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]
-
Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. ijpar. [Link]
-
Bortezomib and its degradation products. (2023). ResearchGate. [Link]
-
Ahmadi, M., et al. (2019). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science. [Link]
-
Stress degradation study of bortezomib: Effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and toxicity studies. (2026). ResearchGate. [Link]
-
Degradation scheme of bortezomib; Imp-E, Imp-G, Imp-A, and Imp-B. (2012). ResearchGate. [Link]
-
Analytical Method Development and Validation for Quantification of Bortezomib by RP-HPLC. International Journal of Advance Research in Science and Engineering. [Link]
-
A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. (2016). ResearchGate. [Link]
-
Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Journal of Applied Pharmaceutical Science. [Link]
-
Reddy, V. P., et al. (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Journal of Pharmaceutical Sciences. [Link]
-
Lazzaro, S., et al. (2013). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. longdom.org [longdom.org]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-elution of Bortezomib Oxidative Degradants
Senior Application Scientist: Dr. A. Vance Subject: Resolution of Oxidative Impurities (De-boronated species) and Diastereomers in RP-HPLC Last Updated: February 14, 2026
Introduction: The Boronic Acid Challenge
Welcome to the technical support hub for Bortezomib (Velcade®). If you are reading this, you are likely facing a specific chromatographic anomaly: the co-elution of the parent peak with its oxidative degradants (specifically the de-boronated species) or its diastereomers.
Bortezomib is unique because it is a dipeptide boronic acid . The boronic acid moiety (–B(OH)₂) is the critical quality attribute (CQA) for therapeutic efficacy (proteasome inhibition), but it is also the source of your analytical headaches. It is highly susceptible to:
-
Oxidation: Converting the C–B bond to a C–O bond (De-boronation).
-
Esterification: Reacting with diols (like mannitol in formulation or trace contaminants).
-
Silanol Interaction: Causing severe peak tailing that masks impurities.
This guide moves beyond standard "check your flow rate" advice. We will apply mechanistic troubleshooting to separate these structurally similar degradants.
Module 1: Diagnostic Framework (Root Cause Analysis)
Before altering your method, you must identify which co-elution mechanism is active. Use the following decision tree to diagnose your chromatogram.
Figure 1: Diagnostic logic flow for categorizing Bortezomib impurity co-elution.
Module 2: The Chemistry of Co-elution
The Oxidative Degradant (Impurity A)
The primary oxidative pathway for Bortezomib involves the cleavage of the carbon-boron bond.
-
Mechanism: Radical oxidation (often trace metal catalyzed) or direct nucleophilic attack by peroxides.
-
Product: The boronic acid group is replaced by a hydroxyl group.[1]
-
Chromatographic Behavior: The de-boronated product is structurally very similar to the parent but lacks the Lewis acid capability of the boron atom. In many C18 systems, this results in a retention time shift so slight that it merges with the parent peak's tail.
The Isomeric Challenge
While your focus is oxidation, oxidative conditions can sometimes induce racemization if pH is not controlled. The diastereomers (Impurity D) often co-elute because they possess identical mass and hydrophobicity, differing only in spatial arrangement.
Module 3: Troubleshooting Protocols
Protocol A: Mobile Phase Chemistry (The Software Fix)
Issue: Peak tailing of Bortezomib is masking the pre-eluting oxidative impurity. Causality: Boronic acids interact with active silanols on the silica support.
Optimization Steps:
-
Acidification is Non-Negotiable: You must maintain a pH between 2.5 and 3.5.
-
Recommendation: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .
-
Why: Low pH suppresses silanol ionization (Si-O⁻ → Si-OH), reducing secondary interactions with the boronic acid.
-
-
Avoid Unintentional Diols:
-
Do not use citrate buffers (contain hydroxyls).
-
Ensure your water source is free of organic contaminants.
-
-
Gradient Slope:
-
Oxidative impurities often elute before Bortezomib. A shallow gradient at the start is required.
-
Recommended Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in ACN) | Purpose |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration |
| 5.0 | 70 | 30 | Isocratic Hold (Crucial for separating early eluting oxidative degradants) |
| 20.0 | 40 | 60 | Elute Parent & Hydrophobic impurities |
| 25.0 | 10 | 90 | Wash |
Protocol B: Stationary Phase Selection (The Hardware Fix)
Issue: Standard C18 columns fail to resolve the critical pair (Parent vs. De-boronated). Causality: Hydrophobic interaction alone is insufficient to discriminate the B(OH)₂ vs. OH difference.
Column Screening Guide:
| Column Chemistry | Mechanism of Action | Verdict for Bortezomib |
| Standard C18 (e.g., Zorbax Eclipse) | Pure Hydrophobicity | Fair. Often results in co-elution or tailing unless end-capping is perfect. |
| Phenyl-Hexyl (e.g., XBridge Phenyl) | Excellent. The aromatic rings in Bortezomib interact differently with the phenyl phase, often pulling the impurities away from the parent. | |
| Polar Embedded C18 (e.g., SymmetryShield) | Shielded Silanols | Good. Reduces tailing significantly, revealing hidden impurities under the tail. |
Application Scientist Tip: If you see a "shoulder" on the front of the main peak, switch to a Phenyl-Hexyl column. The selectivity change regarding the aromatic phenylalanine moiety often resolves the de-boronated species.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Bortezomib peak area is decreasing over time in the autosampler, and a new peak is appearing. Is this the oxidative degradant? A: Yes, or an ester. Bortezomib is unstable in solution.
-
Fix: Control the autosampler temperature to 4°C .
-
Check: If you are using methanol as a diluent, you might be forming methyl boronate esters. Switch to Acetonitrile/Water (30:70) as the diluent. Avoid alcohols in sample prep if possible.
Q2: I see a split peak for Bortezomib even with a new column. Why? A: This is likely the Boronic Anhydride (Boroxine) equilibrium. Bortezomib can trimerize to form boroxines, especially at high concentrations.
-
Fix: Ensure your mobile phase contains enough water and is acidic. The acidic aqueous environment forces the equilibrium toward the monomeric boronic acid form, collapsing the split peak into a single sharp peak.
Q3: How do I distinguish between the oxidative degradant and the diastereomer without a Mass Spec? A: Use Stress Testing .
-
Take a sample and add 3% H₂O₂ (Oxidative stress).
-
Take another sample and adjust pH to 10, heat to 60°C (Base/Racemization stress).
-
Overlay chromatograms. The peak that grows in the H₂O₂ sample is your oxidative degradant (Impurity A). The peak that grows in the base sample is the diastereomer.
Module 5: Visualizing the Degradation Pathway
Understanding the structural change is key to selecting the separation mechanism.
Figure 2: Mechanistic pathway of Bortezomib degradation and its chromatographic impact.
References
- USP Monograph Approach:United States Pharmacopeia. "Bortezomib Monograph." (General reference for standard C18/Formic Acid methods).
-
Degradation Profiling: Rao, K. J., et al. (2016).[2] "A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities." International Journal of Pharmaceutical Chemistry and Analysis.
-
Impurity Characterization: Ivanov, A. S., et al. (2012).[3] "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica.
-
Chiral/Diastereomer Separation: Kamalzadeh, Z., et al. (2017). "Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities." Journal of Chromatographic Science.
-
LC-MS Identification: Malathi, S., et al. (2021).[4] "Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS." European Journal of Mass Spectrometry.
Sources
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bortezomib Stability & Degradation
Subject: Impact of pH on Bortezomib Deboronation Rate Ticket ID: BORT-PH-STABILITY-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved
Executive Summary: The "pH Cliff"
Researchers frequently encounter rapid loss of Bortezomib potency when moving from storage (lyophilized) to experimental conditions. The core issue is almost invariably oxidative deboronation , a degradation pathway driven by the ionization state of the boronic acid moiety.
The Critical Insight: Bortezomib exhibits a stability "cliff" near pH 7.0 .
-
pH < 6.0: The drug exists predominantly in its neutral trigonal planar form (Boronic Acid), which is relatively resistant to oxidation.
-
pH > 7.0: The equilibrium shifts toward the tetrahedral Boronate Anion . This anionic species is electron-rich and highly susceptible to nucleophilic attack by Reactive Oxygen Species (ROS) or trace metal catalysis, leading to irreversible deboronation.
Module 1: Mechanistic Insight (The "Why")
To troubleshoot degradation, you must understand the equilibrium dynamics. Bortezomib (in the presence of Mannitol, as in Velcade®) exists in a three-way equilibrium: the Mannitol Ester, the Free Boronic Acid, and the Boronate Anion.
The Degradation Pathway
The following diagram illustrates the pH-dependent equilibrium and the irreversible oxidative exit ramp.
Figure 1: Mechanism of pH-dependent oxidative deboronation.[1] Note that the Boronate Anion is the gateway to irreversible degradation.
Module 2: Troubleshooting Guide (FAQs)
Q1: I reconstituted Bortezomib in PBS (pH 7.4) and lost 20% purity in 4 hours. Why?
Diagnosis: You have exceeded the stability threshold. Explanation: While PBS is standard for cell culture, pH 7.4 places Bortezomib near the ionization curve of the boronic acid (pKa ~8.8). This generates a significant fraction of the reactive boronate anion. Solution:
-
Lower the pH: If your assay permits, use a citrate or acetate buffer at pH 5.0–6.0 .
-
Chelation: If you must work at pH 7.4, add 1 mM EDTA. Trace metals (Iron/Copper) catalyze the oxidation of the boronate anion. Chelation slows this rate significantly.
-
Temperature: Keep samples on ice (4°C). The degradation rate is highly temperature-dependent.
Q2: Does the presence of Mannitol in the commercial vial protect my stock solution?
Diagnosis: Only in the lyophilized state or at very high concentrations. Explanation: Mannitol stabilizes Bortezomib by forming a cyclic boronate ester.[2] However, upon reconstitution (dilution), this ester hydrolyzes rapidly to release the free drug (which is the active form). In a dilute working solution, the "protection" from Mannitol is negligible against pH-induced oxidation. Action: Do not rely on Mannitol for stability in solution. Rely on pH control and low temperature .
Q3: My HPLC shows two new peaks eluting before the main peak. What are they?
Diagnosis: Likely diastereomeric carbinolamides.[3] Explanation: The primary degradation product of oxidative deboronation is a carbinolamide. Because Bortezomib has chiral centers, the oxidation can result in diastereomers (Impurity 1 and 2) that typically elute earlier than the parent drug on Reverse Phase C18 columns. Validation: Check the UV spectrum. If the spectrum is identical to Bortezomib (270 nm max), the core peptide structure is intact, confirming the modification is likely at the boron terminus.
Module 3: Experimental Protocols
Protocol A: Stability-Indicating Forced Degradation
Use this protocol to validate your handling procedures or test buffer compatibility.
Objective: Determine the deboronation rate of Bortezomib in a specific experimental matrix.
1. Preparation
-
Stock Solution: 1 mg/mL Bortezomib in DMSO (store at -20°C).
-
Test Buffers:
-
Buffer A: 20 mM Acetate, pH 5.0 (Control)
-
Buffer B: 20 mM Phosphate, pH 7.4 (Physiological stress)
-
Buffer C: 20 mM Carbonate, pH 9.0 (Alkaline stress)
-
2. Experimental Workflow
-
Spike: Dilute Stock Solution into Test Buffers to a final concentration of 50 µg/mL.
-
Incubation: Incubate at 25°C (ambient) or 37°C (physiological).
-
Sampling: Withdraw 100 µL aliquots at T=0, 1h, 4h, 8h, and 24h.
-
Quenching (CRITICAL): Immediately add 10 µL of 5% Formic Acid or 1N HCl to the sample.
-
Why? You must drop the pH < 3.0 immediately to convert all Boronate Anion back to the stable Neutral Acid form and stop the reaction before HPLC analysis.
-
3. HPLC Analysis Parameters
| Parameter | Setting |
| Column | C18 (e.g., Symmetry or Zorbax), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time | Bortezomib ~8-10 min; Degradants ~3-6 min |
Module 4: Data Reference
pH Stability Window
Estimated half-life (t1/2) of Bortezomib (50 µg/mL) at 25°C.
| pH Condition | Dominant Species | Estimated t1/2 | Risk Level |
| pH 2.0 - 5.0 | Neutral Boronic Acid | > 7 Days | Low (Stable) |
| pH 6.0 - 7.0 | Neutral / Trace Anion | 24 - 48 Hours | Moderate (Use Fresh) |
| pH 7.4 (PBS) | Mixed Equilibrium | 8 - 12 Hours | High (Assay Limit) |
| pH > 9.0 | Boronate Anion | < 1 Hour | Critical (Unusable) |
Key Chemical Constants
| Property | Value | Significance |
| pKa | ~8.8 | The pH at which 50% of the drug exists as the reactive anion. |
| Solubility | ~0.5 mg/mL (Water) | Increases with Mannitol (ester formation). |
| Oxidant Sensitivity | High | Trace H2O2 or Cu2+ accelerates degradation 100x. |
References
-
Pekol, T., et al. (2005). "Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites." Drug Metabolism and Disposition. Link
-
Labutti, J., et al. (2006).[6] "Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species."[4] Chemical Research in Toxicology. Link
- Citation Context: Establishes the mechanism of ROS-mediated attack on the boronic acid moiety and the role of metal c
-
Stella, V. J., et al. (2020).[7] "Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications." Journal of Pharmaceutical Sciences. Link
- Citation Context: Clarifies the equilibrium between the mannitol ester and free boronic acid, and provides the pKa estim
-
Vandergaast, R., et al. (2024). "Physicochemical stability of bortezomib solutions for subcutaneous administration." Journal of Oncology Pharmacy Practice. Link
- Citation Context: Provides practical stability data in saline (pH ~5-6)
Sources
- 1. pnas.org [pnas.org]
- 2. WO2014170628A1 - Process for the preparation of bortezomib mannitol ester - Google Patents [patents.google.com]
- 3. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of Bortezomib Standards
Status: Operational Topic: Stability & Handling of Boronic Acid Proteasome Inhibitors Target Analyte: Bortezomib (Free Base & Mannitol Ester) Audience: Analytical Chemists, Pharmacologists, R&D Scientists
The Core Challenge: The Boronic Acid Paradox
As a researcher working with Bortezomib, you are likely facing a specific chemical contradiction: the very feature that makes Bortezomib potent—its electrophilic boronic acid moiety—is also its "Achilles' heel" regarding stability.
Unlike standard peptide drugs, Bortezomib contains a boron atom with an empty
-
Oxidative Deboronation (Irreversible): Attack by atmospheric oxygen or peroxides, cleaving the C-B bond.
-
Trimerization (Reversible): Condensation into boroxines (cyclic anhydrides) in the absence of water.
Critical Distinction: Trimerization is often a storage state (solid powder) and reverses upon hydration. Oxidative degradation is permanent and destroys the pharmacophore. This guide focuses on preventing the latter.
Mechanism of Degradation (The "Why")
To prevent degradation, you must understand the enemy. Oxidation does not just "happen"; it follows a specific radical or nucleophilic mechanism depending on the environment.
The Oxidative Deboronation Pathway
When exposed to air or solvents containing peroxides (common in aged ethers or PEGs), the carbon-boron bond undergoes cleavage. The boron is replaced by a hydroxyl group, yielding a catalytically inactive alcohol impurity (often termed Impurity A or the hydroxyamide metabolite ).
Figure 1: The irreversible oxidative pathway of Bortezomib. The C-B bond is cleaved, destroying the proteasome-binding capability.
Stability & Solvent Compatibility Matrix
Choosing the wrong solvent is the most common user error.
| Parameter | Recommended | Caution / Avoid | Technical Rationale |
| Primary Stock Solvent | DMSO (Anhydrous) | Water, PBS, Saline | Bortezomib free acid is poorly soluble in water. Water promotes hydrolysis (reversible) but also dissolves O2 (irreversible oxidation). |
| Secondary Solvent | Methanol/Ethanol | Ethers (THF, Diethyl Ether) | Ethers often contain peroxides which rapidly oxidize the C-B bond. Alcohols can form reversible boronic esters (solvolysis). |
| Storage Temp (Solid) | -20°C | 4°C or Room Temp | Reaction rates for oxidation double roughly every 10°C increase. |
| Storage Temp (Liquid) | -80°C | -20°C (Long term) | DMSO freezes at 19°C. At -20°C, it is solid, but "micro-pockets" of unfrozen solvent can concentrate impurities. -80°C is safer for >1 month. |
| Inert Atmosphere | Argon or Nitrogen | Ambient Air | Essential to displace O2. Argon is heavier than air and offers better protection in open vials. |
Protocol: Preparation of Oxygen-Free Standards
Objective: Create a 10 mM stock solution of Bortezomib with <0.1% oxidative degradation.
Reagents Required[1][2][3][4][5][6][7][8]
-
Bortezomib (Solid Standard, >98% purity).[1]
-
DMSO (High purity, anhydrous, stored under Nitrogen).
-
Argon or Nitrogen gas line.
-
Amber glass vials with PTFE-lined caps.
Step-by-Step Workflow
-
Solvent Degassing (Critical Step):
-
Do not trust "fresh" bottles of DMSO.
-
Sparge the DMSO with Nitrogen/Argon for 15 minutes prior to use. This removes dissolved oxygen.
-
-
Weighing & Dissolution:
-
Weigh Bortezomib rapidly. Minimize exposure to humid air (humidity promotes clumping and partial hydrolysis).
-
Add the degassed DMSO to the vial under a gentle stream of inert gas.
-
Concentration: Aim for high concentration (e.g., 10-50 mM). Higher concentrations are self-protecting (lower surface-area-to-mass ratio of exposed molecules).
-
-
Aliquoting:
-
Never store a bulk stock bottle that you repeatedly open.
-
Divide into single-use aliquots (e.g., 20-50 µL) in small amber tubes.
-
Overlay with Argon gas before snapping the cap shut.
-
-
Storage:
-
Place aliquots at -80°C (preferred) or -20°C.
-
Figure 2: Workflow for minimizing oxidative stress during stock preparation.
Troubleshooting & FAQs
Q1: I see a new peak eluting before Bortezomib in my Reverse Phase HPLC. What is it?
-
Diagnosis: This is likely the deboronated alcohol impurity (Impurity A).
-
Cause: Oxidative degradation.[2][3] The loss of the boron group makes the molecule more polar, causing it to elute earlier on C18 columns.
-
Solution: Check your stock solution age. If the peak area is >2%, discard the stock. Ensure your mobile phases are degassed.
Q2: My standard powder won't dissolve fully in DMSO, or it looks cloudy.
-
Diagnosis: Potential Boroxine (Trimer) formation or moisture contamination.
-
Context: In the solid state, Bortezomib exists as a trimeric anhydride.[2][4] It usually dissociates in DMSO, but high water content in the DMSO can cause issues.
-
Solution: Sonicate the solution for 30 seconds. If it remains cloudy, your DMSO may have absorbed too much atmospheric water (DMSO is hygroscopic). Use a fresh, anhydrous bottle.
Q3: Can I use the commercial drug (Velcade/Bortezomib-Mannitol) as an analytical standard?
-
Answer: Use with caution.
-
Reasoning: The commercial drug contains 10x more Mannitol than Bortezomib. Mannitol forms a boronate ester. While this hydrolyzes to the active drug in aqueous conditions, the massive excess of mannitol can interfere with mass spectrometry (ion suppression) or specific derivatization assays.
-
Recommendation: For analytical calibration curves, always use the pure Free Acid standard, not the pharmaceutical formulation.
Q4: How long is my stock stable at 4°C?
-
Answer: < 24 hours.
-
Data: Studies show that reconstituted Bortezomib (even with mannitol) shows detectable degradation products within 48-72 hours at refrigerated temperatures. At room temperature, degradation accelerates significantly.
References
-
Mechanism of Oxidation: Wu, S. et al. (2018). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species. Chemical Research in Toxicology.
-
Degradation Pathways: Naik, M. et al. (2016).[5] A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products. International Journal of Pharmaceutical Chemistry and Analysis.
-
Stability in Solvents: Vigneron, J. et al. (2014). Stability of Bortezomib Reconstituted with 0.9% Sodium Chloride. Canadian Journal of Hospital Pharmacy.
-
Trimerization/Boroxine Chemistry: Hall, D.G. (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Standard Handling: Cayman Chemical Product Information. Bortezomib Product Insert & Safety Data Sheet.
Sources
- 1. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
Technical Support Center: Optimizing Gradient Elution for Bortezomib Impurity Analysis
Welcome to the technical support center for the analysis of Bortezomib and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of optimizing reversed-phase HPLC methods for this unique peptide boronic acid. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth, field-proven insights to troubleshoot and refine your gradient elution methods.
Part 1: Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format. Each answer explains the underlying causes rooted in the chemistry of Bortezomib and provides a step-by-step protocol for resolution.
Question 1: Why am I seeing poor resolution between the main Bortezomib peak and its diastereomeric or epimeric impurities?
Answer:
Poor resolution between Bortezomib and its stereoisomers, such as the (1S,2R)-enantiomer or other diastereomers, is a common challenge due to their identical mass and similar chemical properties.[1][2][3] The separation relies on subtle differences in their three-dimensional interaction with the stationary phase.
Causality Explained:
-
Insufficiently Optimized Gradient: A linear gradient that is too steep will not provide enough time for the subtle differences between stereoisomers to effect a separation, causing them to co-elute.[4]
-
Inappropriate Mobile Phase pH: Bortezomib is an acidic compound.[1] The pH of the mobile phase dictates the ionization state of the boronic acid moiety and other functional groups. If the pH is not optimal, the selectivity between closely related isomers can be minimal.[5][6][7]
-
Suboptimal Organic Modifier: While acetonitrile is common, sometimes altering the organic modifier (e.g., to methanol) or using a combination can change the selectivity (the "α" value) between closely eluting peaks.[1][8]
Troubleshooting Protocol:
-
Implement a Shallow Gradient:
-
Step 1: Start with a broad, scouting gradient (e.g., 5-95% Acetonitrile over 40 minutes) to determine the approximate elution time of the impurity cluster.
-
Step 2: Design a focused, shallow gradient around the elution window of interest. For example, if the cluster elutes at 40% Acetonitrile, design a new gradient that runs from 35% to 45% Acetonitrile over a longer period (e.g., 20-30 minutes).[9] This decreases the rate of change in mobile phase strength, allowing for greater interaction and improved resolution.[4]
-
-
Adjust Mobile Phase pH:
-
Step 1: Bortezomib methods often use an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to ensure good peak shape and consistent ionization.[1][8][10][11]
-
Step 2: Systematically adjust the pH by ±0.2 units. For example, compare separations at pH 2.8, 3.0, and 3.2.[12] Even minor pH shifts can significantly alter the selectivity between stereoisomers.[5][6]
-
Step 3: Ensure your column is stable at the tested pH range. Most modern silica-based C18 columns are stable between pH 2 and 8.[5]
-
-
Evaluate Column Chemistry:
-
If resolution is still inadequate, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different selectivity (π-π interactions) compared to a standard C18, which may resolve challenging isomers.
-
Question 2: My Bortezomib peak is tailing or fronting. What are the likely causes and how can I fix it?
Answer:
Peak tailing or fronting for Bortezomib is often related to secondary interactions with the stationary phase or issues with the boronic acid group itself.
Causality Explained:
-
Secondary Silanol Interactions: Residual, un-capped silanols on the silica backbone of the stationary phase can interact with the polar functional groups of Bortezomib, causing peak tailing.[13] This is especially problematic at mid-range pH.
-
On-Column Hydrolysis: The boronic acid pinacol ester, if present as an impurity or intermediate, can hydrolyze on-column to the corresponding boronic acid, leading to distorted or broad peaks. This is influenced by the mobile phase's acidity and the silanol activity of the column.[13][14]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.[15]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile), the peak shape can be distorted.
Troubleshooting Protocol:
-
Optimize Mobile Phase Additives:
-
Step 1: Ensure an acidic modifier like formic acid or TFA is present at a concentration of ~0.1%.[1] This suppresses the ionization of silanol groups, minimizing secondary interactions and improving peak shape.[1]
-
Step 2: For persistent tailing, consider a column with a low-silanol activity stationary phase or one with advanced end-capping technology (e.g., Waters XTerra MS C18).[13][14]
-
-
Check for Column Overload:
-
Step 1: Reduce the injection concentration by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, the issue was column overload.
-
Step 2: If a lower concentration is not feasible due to sensitivity requirements for impurities, consider a column with a larger internal diameter or higher loading capacity.
-
-
Match Sample Solvent to Mobile Phase:
-
Step 1: Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).[11]
-
Step 2: If a stronger solvent is required for solubility, keep the injection volume as small as possible (e.g., < 5 µL) to minimize peak distortion.
-
Question 3: I am observing a drifting baseline or ghost peaks during my gradient run. What is happening?
Answer:
Baseline drift and ghost peaks in gradient elution are typically caused by impurities in the mobile phase solvents or carryover from previous injections.
Causality Explained:
-
Contaminated Solvents: Using low-quality solvents (non-HPLC grade) can introduce impurities that accumulate on the column at low organic concentrations and then elute as the gradient strength increases, causing a rising baseline or discrete ghost peaks.
-
Mobile Phase Degradation: Buffers or additives in the mobile phase can degrade over time, especially if not prepared fresh.
-
Insufficient Equilibration: Not allowing the column to fully re-equilibrate to the initial gradient conditions between runs can cause a shifting baseline in subsequent analyses.
-
Sample Carryover: Highly retained impurities from a previous injection can elute in a later part of the next gradient run, appearing as ghost peaks.
Troubleshooting Protocol:
-
Verify Solvent and Mobile Phase Quality:
-
Step 1: Always use HPLC-grade or LC-MS grade solvents and freshly prepared mobile phases.
-
Step 2: To identify the source of contamination, run a blank gradient with no injection. If ghost peaks or drift are still present, the issue is with the mobile phase or system.
-
Step 3: Prepare fresh mobile phase A and B, sonicate or degas them properly, and re-run the blank gradient.
-
-
Optimize the Gradient Program and Column Wash:
-
Step 1: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
-
Step 2: Incorporate a high-organic wash step (e.g., hold at 95% Acetonitrile for 5-10 minutes) at the end of each gradient run to elute any strongly retained compounds.
-
Step 3: Following the wash, ensure a sufficient re-equilibration step is included before the next injection.
-
-
Clean the System:
-
If the problem persists, it may indicate system contamination. Systematically flush the pump, injector, and detector with a strong solvent like isopropanol.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a gradient method for Bortezomib impurity analysis?
A good starting point is a reversed-phase method using a C18 column. Many published methods provide a solid foundation.[8][10][11][12][16]
Table 1: Recommended Starting Gradient Conditions
| Parameter | Recommendation | Rationale & Key References |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry Shield, Zorbax Extend C18) | Provides good retention and resolution for peptide-like molecules. Longer columns enhance separation efficiency for complex mixtures.[1][12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | An acidic modifier is crucial for good peak shape by suppressing silanol interactions and ensuring consistent ionization of Bortezomib and its impurities.[1][5][8][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | Acetonitrile is a common and effective organic modifier for reversed-phase separation of peptides.[8][10] |
| Gradient Program | Start at 20-30% B, ramp to 70-80% B over 30-40 minutes, followed by a wash and re-equilibration. | A relatively slow gradient is needed to resolve closely related impurities. The exact slope should be optimized based on scouting runs.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[1][10] |
| Column Temperature | 30-35 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled to ensure reproducible retention times.[1] |
| Detection | UV at 270 nm | Bortezomib has a strong UV absorbance at this wavelength, providing good sensitivity for both the API and its related impurities.[1][10] |
Q2: How do I perform forced degradation studies for Bortezomib to ensure my method is stability-indicating?
Forced degradation studies are essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[12][16][17] Bortezomib is known to degrade under acidic, basic, and oxidative stress.[12][16]
Protocol: Forced Degradation of Bortezomib
-
Prepare Stock Solution: Prepare a solution of Bortezomib at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Mix the stock solution with 0.2 M HCl and heat at 60-80°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.2 M NaOH before injection.[17]
-
Base Hydrolysis: Mix the stock solution with 0.2 M NaOH and keep at room temperature for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.2 M HCl before injection.[17]
-
Oxidative Degradation: Mix the stock solution with 3-25% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time (e.g., 24 hours).[12][17]
-
Thermal Degradation: Store the solid drug substance or a solution at elevated temperatures (e.g., 105°C) for a defined period.[17]
-
Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines (e.g., under a combination of UV and visible light).[17]
-
Analysis: Analyze all stressed samples using your HPLC method alongside an unstressed control. The method is considered stability-indicating if all degradation peaks are baseline resolved from the Bortezomib peak and from each other, and peak purity analysis (using a PDA detector) confirms the main peak is pure.[16][18]
Q3: What are the key system suitability parameters I should monitor?
System suitability testing (SST) ensures that your chromatography system is performing adequately for the intended analysis.[1][3]
Table 2: Key System Suitability Parameters
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs > 2.0 | Ensures that the two closest eluting peaks (typically Bortezomib and a critical impurity) are baseline separated.[1][3][16] |
| Tailing Factor (Tf) | Tf ≤ 2.0 | Measures peak asymmetry. A value greater than 2 indicates significant tailing, which can affect integration accuracy.[1][3] |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency. Higher numbers indicate sharper peaks.[1][3] |
| %RSD of Peak Area | ≤ 2.0% (for 5-6 reps) | Demonstrates the precision of the injector and the stability of the system. |
| %RSD of Retention Time | ≤ 1.0% (for 5-6 reps) | Indicates the stability and precision of the pump and mobile phase delivery. |
Part 3: Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a logical sequence of steps to address co-elution or poor separation between Bortezomib and a critical impurity.
Caption: Troubleshooting decision tree for improving peak resolution.
Diagram 2: Gradient Elution Method Development Workflow
This workflow provides a systematic approach for developing a robust gradient method from scratch.
Caption: Systematic workflow for gradient method development.
References
-
K, J. R., B, M., NVS, V., SV, M. M., Malla, R. R. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 150-161. [Link]
-
Reddy, B. et al. (2013). Development and Validation of a Stability Indicating LC Method for the Assay and Related Substances Determination of a Proteasome Inhibitor Bortezomib. ResearchGate. [Link]
-
A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. (2016). innovativepublication.com. [Link]
-
Rathore, A. S. (2011). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC North America. [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(11), 1553-1566. [Link]
-
Rivier, J. E. (1983). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 258, 229-242. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2021). Waters. [Link]
-
Rao, K. J., et al. (2014). Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. International Journal of Pharmacy and Analytical Research. [Link]
-
Kamalzadeh, A., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science, 55(7), 697-704. [Link]
-
Albericio, F., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(15), 3366. [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]
-
A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products and its Process. (2012). Longdom Publishing. [Link]
-
Physicochemical stability of bortezomib solutions for subcutaneous administration. (2024). Nature. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Utage, M., & Swamy, B. M. V. (2013). Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method. International Journal for Pharmaceutical Research Scholars (IJPRS), 2(2), 27-32. [Link]
-
Nimbalkar, J. T., et al. (2022). RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Neuroquantology, 20(8), 10673-10683. [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023). Biotage. [Link]
-
Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. (2023). ResearchGate. [Link]
-
Kamalzadeh, A., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. PubMed. [Link]
-
Andrews, B. S. A., & Rao, B. M. (2018). New RP-Chromatography Method For Bortezomib And Its Related Compounds In Large And Small Volume Injections With UP Detection. Pramana Research Journal, 8(10). [Link]
-
Exploring the Role of pH in HPLC Separation. (2023). Moravek. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]
-
Kamalzadeh, A., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. SciSpace. [Link]
-
Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Molecules, 17(1), 67-76. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. ijpar.com [ijpar.com]
- 11. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 12. oaji.net [oaji.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 17. longdom.org [longdom.org]
- 18. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Identifying unknown peaks in Bortezomib stability samples
This guide serves as a specialized technical support resource for researchers encountering unidentified peaks in Bortezomib (BTZ) stability samples. It synthesizes mechanistic chemistry with advanced analytical troubleshooting.
Introduction: The Boronic Acid Paradox
Bortezomib is chemically unique due to its dipeptidyl boronic acid structure. Unlike standard small molecules, it does not exist as a single static entity in solution. It exists in a dynamic equilibrium between the monomeric boronic acid , the trimeric boroxine (anhydride), and, in drug products, the mannitol ester .
Critical Insight: Many "unknown peaks" are not degradation products but equilibrium artifacts or diastereomers formed during sample preparation. This guide helps you distinguish between Method Artifacts , Stereoisomers , and True Degradants .
Module 1: Initial Triage of Unknown Peaks
User Query: "I see a new peak at RRT 0.89 (or 1.19). Is it a degradant?"
Before assuming degradation, you must rule out artifacts using this exclusion protocol.
Step-by-Step Triage Protocol
-
The "Blank" Check (Solvent Artifacts):
-
Inject the dissolution medium (e.g., 0.9% NaCl) and the mobile phase blank.
-
Reasoning: Boronic acids can complex with contaminants in glassware or solvents.
-
-
The "Equilibrium" Check (Boroxine vs. Acid):
-
Bortezomib drug substance is often a trimeric boroxine.[1] In aqueous solution, it hydrolyzes to the monomer.
-
Test: If the peak area changes with hold time in the autosampler (e.g., 0 vs. 4 hours), it is likely an equilibrium species, not a permanent degradant.
-
-
The "Excipient" Check (Mannitol Esters):
-
In the formulated product, BTZ forms a stable ester with mannitol.[1][2][3]
-
Test: Reconstitute the sample.[1][2][3][4][5] If the peak at the main retention time is broad or split, the hydrolysis of the mannitol ester may be incomplete. Ensure sufficient equilibration time (typically 15–30 mins) before injection.
-
Diagram 1: Unknown Peak Triage Workflow
Caption: Logical decision tree to categorize unknown peaks before advanced characterization.
Module 2: Mechanistic Degradation Pathways
User Query: "My sample was stressed with peroxide and I see two new peaks. What are they?"
Bortezomib has three primary vulnerabilities: the Boron atom (oxidation), the Peptide backbone (hydrolysis), and the Chiral centers (epimerization).
Oxidative Deboronation (Major Pathway)
Under oxidative stress (H₂O₂ or air exposure), the C-B bond cleaves.[1]
-
Mechanism: Migration of the carbon-boron bond to a carbon-oxygen bond via a peroxy-boronate intermediate.
-
Product: Major degradant is the Alcohol (Carbinolamide) derivative, where the -B(OH)₂ group is replaced by -OH.
-
Mass Spec Signature: Look for a mass shift of -26 Da (Loss of B(OH)₂ [45] + Gain of OH [17] = -28? No, the calculation is: Loss of B, H, O + Gain of O, H. Exact mass shift depends on hydration state, but typically observed as m/z 339.4 for the dehydrated form).
Diastereomer Formation (Epimerization)
Bortezomib has two chiral centers: (1R) at the butyl group and (S) at the phenylalanine.
-
Impurity G & H: These are typically diastereomers formed by racemization at the phenylalanine alpha-carbon.
-
Conditions: Accelerated by basic pH and heat.
-
Separation: These often elute very close to the main peak (RRT ~0.95 - 1.05) and require chiral columns (e.g., Chiralpak AD-H) or optimized RP-HPLC for resolution.
Diagram 2: Bortezomib Degradation Mechanisms
Caption: Primary degradation pathways: Oxidative deboronation and base-catalyzed racemization.
Module 3: Reference Data for Peak Identification
User Query: "Does anyone have the RRTs for known impurities?"
Use the table below as a starting point. Note that Relative Retention Times (RRTs) vary by method (Gradient vs. Isocratic).
Table 1: Common Bortezomib Impurities & Degradants
| Impurity Name | Origin | Approx. RRT (RP-HPLC) | Mechanistic Cause |
| Impurity A | Degradant | ~0.80 | Oxidative Deboronation (major) |
| Impurity B | Degradant | ~1.19 | Oxidative/Thermal (Unknown structure in some filings, likely amide cleavage) |
| Impurity C | Process | ~1.05 | Des-fluoro analog (Synthesis starting material) |
| Impurity D | Isomer | ~0.90 | Diastereomer (S,S isomer) |
| Impurity E | Degradant | ~1.50 | Hydroxyamide (Over-oxidation) |
| Impurity G | Isomer | ~1.03 | (1S, 2R) Enantiomer/Diastereomer |
| Boroxine | Equilibrium | Variable | Broad peak if water content is low |
Note: RRTs are based on a standard C18 Gradient method (0.1% Formic Acid in Water/ACN).
Module 4: Advanced Characterization (LC-MS)
User Query: "I have a peak at RRT 1.19. How do I confirm it with MS?"
Standard UV detection (270 nm) is insufficient for structural elucidation. You must use LC-MS/MS.
Protocol: LC-MS Identification
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Mobile Phase: Use Formic Acid (0.1%) or Ammonium Formate. Avoid TFA (suppresses ionization).
-
Key Fragment Ions to Watch:
-
m/z 385: Protonated Bortezomib [M+H]+.
-
m/z 367: Dehydrated Bortezomib [M+H - H₂O]+ (Common due to boronic acid dehydration in source).
-
m/z 339: Oxidative degradant (Deboronated).
-
m/z 226: Cleavage of the peptide bond (Phenylalanine-Pyrazine fragment).
-
Troubleshooting Tip: If you see a peak with the same mass as Bortezomib but different RT, it is a Diastereomer . If the mass is -26/28 Da, it is an Oxidative Product .
FAQ: Troubleshooting Specific Issues
Q: Why does my main peak tail significantly? A: Boronic acids interact with silanols on silica columns.
-
Fix: Use a "Base Deactivated" column (e.g., Zorbax Extend C18 or Symmetry Shield).
-
Fix: Ensure your mobile phase pH is acidic (pH 3.0–4.0) to suppress silanol ionization, but not so acidic that it hydrolyzes the amide bonds.
Q: I see "ghost peaks" in the gradient. A: Check your water quality. Boronic acids are "sticky." If you previously injected a high concentration sample, carryover is likely.
-
Fix: Add a needle wash step with 90% Methanol/10% Water + 0.1% Formic Acid.
Q: Can I use Normal Phase HPLC? A: Yes, but primarily for Chiral Separation .
-
Method: Chiralpak AD-H or ID-3 column.
-
Mobile Phase: n-Heptane : Isopropanol : Ethanol : TFA (82:15:3:0.1).[6][7][8]
-
Use: Quantifying the (1S,2R)-enantiomer (Limit < 0.5%).[6][7][8]
References
-
Vertex AI Search. (2026). Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Retrieved from 6[4]
-
National Institutes of Health (NIH). (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Retrieved from 2[4]
-
American Chemical Society (ACS). (2026). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib.[9] Chemical Research in Toxicology. Retrieved from 9[4][7][10]
-
SciSpace. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Retrieved from 11[4][7][10]
-
Longdom Publishing. (2012). A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products. Retrieved from 12[4][7][10]
-
MDPI. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[13] Retrieved from 13
Sources
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. scispace.com [scispace.com]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
Reducing baseline noise in LC-MS for Bortezomib degradants
A Senior Application Scientist's Guide to Reducing LC-MS Baseline Noise
Welcome to the technical support center for the analysis of Bortezomib and its degradants. As a Senior Application Scientist, I understand that achieving the low limits of detection required for degradant analysis is critically dependent on maintaining a low, stable baseline in your LC-MS system. High baseline noise can obscure low-level degradant peaks, compromising the accuracy and sensitivity of your results.
This guide is structured as a series of troubleshooting questions and answers, designed to help you systematically identify and resolve the root causes of baseline noise. We will move from the most common issues to more complex, system-level problems, providing not just the "what" but the "why" behind each recommendation.
Part 1: Initial Diagnosis & Common Culprits
This section addresses the most frequent sources of baseline noise. Resolving these issues often provides the most significant and immediate improvement in data quality.
Q1: My baseline is noisy across the entire chromatogram. Where do I even begin to troubleshoot?
Answer: The first and most critical step is to determine if the noise originates from the Liquid Chromatography (LC) system or the Mass Spectrometry (MS) system. This isolation test is fundamental to efficient troubleshooting.
Experimental Protocol: LC vs. MS Noise Isolation
-
Establish a Baseline: Start your analytical method and allow the system to equilibrate until you observe the problematic noisy baseline.
-
Divert LC Flow: Install a T-junction just before the MS inlet. Divert the entire LC flow to a waste container.
-
Observe MS Baseline: With the LC flow diverted, monitor the baseline signal directly from the MS.
-
Analyze the Result:
-
If the noise disappears or drops significantly: The source of the noise is within your LC system (solvents, pump, degasser, column). Proceed to Q2.
-
If the noise persists: The source is likely within the MS system (ion source contamination, electronics, gas supply). Proceed to Q4.
-
This logical approach prevents unnecessary troubleshooting of the wrong module, saving valuable time and resources.[1]
Q2: I've isolated the noise to my LC system. What are the most common chemical sources of this noise?
Answer: When the LC is the culprit, the issue is almost always chemical contamination originating from your mobile phase.[2] The sensitivity of modern MS instruments means that even trace impurities can create a high, noisy background.
Here are the primary suspects:
-
Solvent and Water Quality: This is the single most common cause of high background noise.[2][3] Using HPLC-grade solvents instead of LC-MS grade can introduce a significant amount of chemical noise from non-volatile residues, plasticizers, and other contaminants.[4] Always use freshly purchased, LC-MS grade solvents and ultrapure water (18.2 MΩ·cm).[4]
-
Mobile Phase Additives: Volatile additives like formic acid, acetic acid, and ammonium formate are essential for good chromatography and ionization. However, using low-purity grades will introduce contaminants. Always use the highest purity additives available (e.g., LC-MS grade or better).[5][6]
-
Contaminated Glassware and Bottles: Never "top off" solvent bottles, as this concentrates impurities.[4][7] Always use fresh mobile phase prepared in scrupulously clean, dedicated borosilicate glass bottles.[4] Avoid using detergents to clean glassware, as they are a major source of ionization suppression and background noise.[8]
-
Microbial Growth: Aqueous mobile phases, especially those near neutral pH without sufficient organic content, are susceptible to microbial growth.[5] This can lead to blockages and release of contaminants, causing erratic baseline noise. Prepare aqueous mobile phases fresh daily.[9]
Q3: My solvents and additives are high-purity, but the LC noise persists. What mechanical LC issues could be the cause?
Answer: If you are confident in your mobile phase quality, the next step is to investigate the mechanical components of the LC system.
-
Pump and Degasser Issues: Inconsistent solvent mixing or pump pulsation can cause baseline fluctuations that appear as noise.[2][10] This can be due to worn pump seals, faulty check valves, or trapped air bubbles.[2][10] A malfunctioning degasser can also lead to dissolved air in the mobile phase, which outgasses in the detector cell, causing noise.[2][11][12]
-
Troubleshooting Tip: Check for pressure fluctuations. A stable system pressure is indicative of a healthy pump. If you see regular, pulsating noise that correlates with the pump stroke, investigate the pump seals and check valves.[2]
-
-
Column Contamination: The analytical column can accumulate non-volatile materials from the sample matrix or mobile phase over time. These contaminants can slowly leach off during a run, causing a drifting or noisy baseline.[2][5]
Part 2: Method-Specific Troubleshooting for Bortezomib
Bortezomib, as a boronic acid-containing dipeptide, has specific chemical properties that require careful consideration during method development to minimize noise and maximize sensitivity.
Q4: I'm analyzing Bortezomib and its degradants, and I suspect my mobile phase is contributing to poor ionization and noise. What are the best practices for boronic acids?
Answer: The mobile phase composition is critical for the successful analysis of boronic acids like Bortezomib.
-
Ionization Mode: Boronic acids can be challenging to ionize via electrospray (ESI) without derivatization.[13] However, successful methods have been developed. For Bortezomib and its degradants, which contain amine functionalities, positive ion mode ESI is typically used.[14][15] Some boronic acid impurities, however, may ionize more efficiently in negative mode.[16] It is crucial to test both polarities during method development.
-
Mobile Phase pH and Additives: The pH of the mobile phase will dictate the charge state of Bortezomib and its degradants, affecting both retention and ionization efficiency.
-
Acidic Modifiers: Using 0.1% formic acid is a common starting point for positive mode ESI, as it provides protons to facilitate ionization.[6][17]
-
Basic Modifiers: Some methods for boronic acids have found success using basic mobile phases, such as 0.1% ammonia in water, particularly for negative mode ionization.[16]
-
Buffers: For robust retention time stability, volatile buffers like ammonium formate or ammonium acetate are highly recommended.[6][8] A common starting point is 10-20 mM ammonium formate.[6][15]
-
Table 1: Recommended Starting Mobile Phases for Bortezomib Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Ionization Mode | Rationale |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | ESI (+) | Promotes protonation of amine groups for good ionization.[6][17] |
| 10 mM Ammonium Formate in Water | Acetonitrile | ESI (+/-) | Provides pH buffering for stable retention and good ionization.[6][15] |
| 0.1% Ammonium Hydroxide in Water | Acetonitrile | ESI (-) | Can be effective for certain acidic degradants or boronic acid impurities.[16] |
Always use LC-MS grade acetonitrile. While methanol can be used, acetonitrile often provides better separation efficiency and lower background noise.[6][16]
Q5: I have optimized my mobile phase, but the signal-to-noise ratio for my Bortezomib degradants is still poor. What MS source parameters should I focus on?
Answer: Optimizing the ion source parameters is crucial for maximizing the signal of your analytes while minimizing the transmission of background ions.
-
Gas Flows (Nebulizer and Drying Gas): These are critical for efficient desolvation.[4] Highly aqueous mobile phases require higher drying gas temperatures and flow rates to remove solvent droplets effectively.[4] However, excessively high temperatures can cause thermal degradation of labile molecules.[13]
-
Cone/Nozzle Voltage: This voltage helps to desolvate ions and prevent solvent clusters from entering the mass analyzer. Optimizing this parameter can significantly reduce chemical noise.[18] An optimization study should be performed to find the balance between analyte signal intensity and noise reduction.[18]
-
Cone Gas Flow (if applicable): Some instrument designs include a cone gas flow that acts as a curtain to keep neutral, non-volatile contaminants from entering the MS. Optimizing this flow can dramatically reduce baseline noise from sources like solvent impurities.[18]
Experimental Protocol: Source Parameter Optimization
-
Infuse Analyte: Prepare a solution of Bortezomib (or a key degradant standard) at a typical concentration and infuse it directly into the MS.
-
Optimize One by One: Adjust one parameter at a time (e.g., drying gas temperature) while monitoring the analyte signal intensity and the baseline noise in a relevant m/z region.
-
Iterate: Once the optimal setting for one parameter is found, proceed to the next (e.g., nebulizer pressure). Re-check previous parameters as they can be interdependent.
-
Goal: The goal is to find the settings that provide the highest signal-to-noise ratio (S/N), not necessarily the highest absolute signal.[4]
Part 3: Advanced Troubleshooting & System Health
If the baseline noise is persistent after addressing the common culprits and method-specific parameters, it's time to consider deeper system contamination and preventative maintenance.
Q6: I've tried everything above, but a persistent, high background remains. What are the next steps for deep cleaning?
Answer: Persistent noise, especially if you see common background ions like plasticizers (phthalates) or polyethylene glycol (PEG) peaks across the spectrum, indicates deep system contamination. A systematic flush, often called a "bake-out" or "steam clean," is required.[19]
Experimental Protocol: System Bake-Out
-
Remove Column: Replace the analytical column with a zero-dead-volume union.
-
Prepare Cleaning Solvents: Use fresh, LC-MS grade solvents. A typical sequence is:
-
Solvent A: 95:5 Water/Isopropanol
-
Solvent B: 95:5 Isopropanol/Water
-
-
High Flow Flush: Flush the entire LC system (without the column) with a high-isopropanol mix (e.g., 90% B) for several hours at a moderate flow rate (e.g., 0.5 mL/min).
-
MS Steam Clean: With the LC flow directed into the MS, set the source parameters to aggressive cleaning conditions: high drying gas temperature (e.g., 350 °C) and high gas flow (e.g., 13 L/min). Allow this to run overnight.[19] This helps to volatilize and remove contaminants from the ion source and ion optics.
-
Re-equilibrate: Slowly re-introduce your analytical mobile phase and allow the system to fully equilibrate for several hours before evaluating the baseline.
Q7: How can I prevent baseline noise issues from recurring?
Answer: Proactive and consistent preventative maintenance is the key to long-term performance and minimizing downtime.[7] Neglecting routine maintenance leads to the gradual buildup of contaminants and wear on consumable parts.[7]
Table 2: Preventative Maintenance Schedule for Low-Noise LC-MS Operation
| Frequency | Task | Rationale & Best Practice |
| Daily | Prepare fresh aqueous mobile phase.[9] | Prevents microbial growth, which is a major source of particulate and chemical contamination.[5] |
| Purge pump lines. | Ensures no air bubbles are trapped, which can cause pressure fluctuations and baseline noise.[20] | |
| Weekly | Replace mobile phase bottles.[7] | Avoids "topping off" which concentrates non-volatile impurities.[4] |
| Clean outside of ion source. | Removes visible residue and prevents it from entering the MS vacuum region. | |
| Monthly | Replace mobile phase inlet frits.[9] | Prevents particulates from entering the pump and causing damage or blockages. |
| Perform a system suitability test. | Track key metrics (S/N, peak area, retention time) to detect performance degradation early. | |
| Quarterly to Semi-Annually | Replace pump seals and check valves.[2] | These are consumable parts. Worn seals can cause leaks and pressure instability. |
| Perform a full ion source cleaning. | Disassemble and sonicate source elements according to the manufacturer's protocol to remove baked-on contamination. | |
| As Needed | Replace LC column.[9] | Columns degrade over time. High backpressure, peak splitting, or loss of resolution are indicators. |
By following this structured troubleshooting guide and implementing a robust preventative maintenance schedule, you can effectively minimize baseline noise and ensure the highest quality data for your Bortezomib degradant analysis.
References
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022). LCGC North America. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise (2018). LCGC North America. [Link]
-
Common Causes of Baseline Noise (2020). Compass Instruments. [Link]
-
Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids (2011). Journal of the American Society for Mass Spectrometry. [Link]
-
Preventative LCMS Maintenance: 3 Practical Care Tips for Labs (2022). ZefSci. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor (2021). American Journal of Analytical Chemistry. [Link]
-
Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products (2021). New Journal of Chemistry. [Link]
-
High background after preventative maintenance (2020). Chromatography Forum. [Link]
-
How do I get boronic acid ionization on LCMS? (2015). ResearchGate. [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines (n.d.). Waters Corporation. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories (2023). ZefSci. [Link]
-
Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS (2021). European Journal of Mass Spectrometry. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS (2018). Agilent Technologies. [Link]
-
Bortezomib and its degradation products (n.d.). ResearchGate. [Link]
-
Mobile phases compatible for LC/MS (n.d.). Shimadzu. [Link]
-
LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer (2020). ZefSci. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues (n.d.). Phenomenex. [Link]
-
Common Causes of Baseline Noise in HPLC & UHPLC Systems (2015). ResearchGate. [Link]
-
A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation (2017). Journal of Applied Pharmaceutical Science. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography (2018). LCGC International. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P (n.d.). SIELC Technologies. [Link]
-
A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products and its Process (2012). Longdom Publishing. [Link]
-
LC-MS Preventative Maintenance Schedule (2023). Reddit. [Link]
-
Eliminating Baseline Problems (n.d.). Agilent Technologies. [Link]
-
Tips to Improve Signal-to-Noise Checkout (n.d.). Agilent Technologies. [Link]
-
GC-MS Noise Isolation Techniques: Application in Labs (2023). Patsnap. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions (2021). Restek. [Link]
Sources
- 1. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 17. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. waters.com [waters.com]
- 19. agilent.com [agilent.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Troubleshooting Bortezomib Hydroxy Impurity Peak Tailing
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Chromatography Method Development & Validation Subject: Resolution of Peak Asymmetry for Boronic Acid Derivatives Last Updated: February 14, 2026
Executive Summary
Welcome to the Technical Support Center. This guide addresses a high-priority issue in the analysis of Bortezomib (a proteasome inhibitor) and its related Hydroxy Impurity (often identified as the deboronated oxidative degradant or specific diastereomers).
The boronic acid moiety in Bortezomib presents unique chromatographic challenges. Unlike standard organic molecules, it exists in a dynamic equilibrium of monomers, boroxine trimers, and esters. Peak tailing in this context is rarely a simple physical obstruction; it is almost always a Lewis acid-base interaction between the empty p-orbital of the boron atom and the silanols on your column stationary phase.
This guide moves beyond generic advice, providing a causal analysis and self-validating protocols to restore Gaussian peak shapes.
Part 1: The Mechanics of Tailing (Root Cause Analysis)
Q: Why does the Bortezomib Hydroxy Impurity tail significantly more than other impurities?
A: The "Hydroxy Impurity" (often resulting from oxidative deboronation or hydrolysis) typically retains polar amide and hydroxyl functionalities. However, if you are observing tailing specifically on the Bortezomib parent or its boronic-containing impurities, the root cause is Secondary Silanol Interaction compounded by Lewis Acid Chemistry .
-
The Lewis Acid Trap: The Boron atom is electron-deficient (Lewis acid). It actively seeks electron density.
-
The Silanol Factor: Residual silanols (Si-OH) on the silica surface act as Lewis bases.
-
The Result: The analyte "drags" along the stationary phase rather than partitioning cleanly. This kinetic lag manifests as the "tail" on your chromatogram.[1]
Visualizing the Interaction Mechanism:
Figure 1: Mechanism of Boronic Acid-Silanol interaction leading to peak tailing.
Part 2: Mobile Phase Optimization
Q: My current mobile phase is ACN/Water. Should I add a modifier?
A: Yes, absolutely. Running Bortezomib without an acidic modifier is a guaranteed recipe for tailing. You must suppress the ionization of the surface silanols.
The Protocol: Switch to a Formic Acid or Trifluoroacetic Acid (TFA) system. Formic acid is generally preferred for LC-MS compatibility and milder baseline noise in UV.
| Parameter | Recommendation | Scientific Rationale |
| Aqueous Phase | 0.1% Formic Acid in Water | Lowers pH to ~2.7. This protonates residual silanols (Si-O⁻ → Si-OH), reducing their ability to bind the basic/Lewis acid analyte. |
| Organic Phase | 0.1% Formic Acid in ACN | Maintains constant pH during the gradient, preventing "pH drift" which causes baseline wandering and peak distortion. |
| Alternative | 0.1% Phosphoric Acid | If using UV only (non-MS). Phosphate buffers effectively mask silanols but are non-volatile. |
Critical Warning: Avoid unbuffered methanol if possible. Boronic acids can react with methanol to form methyl boronic esters. While these are usually reversible, they can broaden peaks if the kinetics of hydrolysis are slow on the column timescale.
Part 3: Stationary Phase Selection
Q: I am using a standard C18 column. Is this sufficient?
A: Not all C18 columns are equal. For Bortezomib impurities, a standard "Type A" silica column will fail due to high metal content and acidic silanols.
The Solution: You require a Type B (High Purity) Silica column with extensive end-capping or "Polar Embedded" technology.
Recommended Column Chemistries:
-
Zorbax Eclipse Plus C18 / XBridge BEH C18:
-
Why: These use hybrid particles or double end-capping to virtually eliminate silanol activity.
-
-
SymmetryShield RP18 (Polar Embedded):
-
Why: The embedded polar group shields the silica surface from the analyte, preventing the Lewis acid interaction.
-
-
Pentafluorophenyl (PFP) Phases:
-
Why: PFP columns offer alternative selectivity (pi-pi interactions) which can separate the hydroxy impurity from the main peak if they are co-eluting and causing apparent tailing.
-
Part 4: Sample Diluent & Injection
Q: Could my sample preparation be causing the tailing?
A: Yes. "Diluent Mismatch" is a common silent killer of peak shape. If your sample is dissolved in 100% Acetonitrile or Methanol, but your gradient starts at 90% Water, the analyte precipitates momentarily at the head of the column.
The Self-Validating Test:
-
Prepare your sample in the starting mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid).
-
Compare the tailing factor (
) to your previous injection.
Part 5: Troubleshooting Workflow
Use this logic gate to systematically isolate the problem.
Figure 2: Systematic troubleshooting logic for peak tailing elimination.
References
-
USP Monograph (Draft/Pending) . Bortezomib: Related Compounds. United States Pharmacopeia. (Referenced for general impurity profile standards).
-
Pramana Research Journal . New RP-Chromatography Method For Bortezomib And Its Related Compounds. (2018). Describes the use of Formic Acid/ACN gradients for tailing suppression.
-
Waters Corporation . Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. (Demonstrates the necessity of high-purity surfaces for boronic acid analysis).
-
National Institutes of Health (PMC) . Synthesis and Characterization of Organic Impurities in Bortezomib. (Detailed structural analysis of oxidative impurities).
-
Element Lab Solutions . Peak Tailing in HPLC: Causes and Solutions. (General mechanistic background on silanol interactions).
Sources
Validation & Comparative
Comparative Guide: (R,R)-Hydroxy Des(boric Acid) Bortezomib vs. Bortezomib Diastereomers
Executive Summary
In the development and quality control of Bortezomib (Velcade®), distinguishing between stereoisomeric impurities (diastereomers) and oxidative degradants (hydroxy des-boric acid analogs) is critical. While they may co-elute in generic HPLC methods, their biological impact and origin differ fundamentally.
-
Bortezomib Diastereomers are synthetic byproducts retaining the boronic acid "warhead." They often possess reduced, but non-zero, biological activity.
-
(R,R)-Hydroxy Des(boric Acid) Bortezomib is a "dead" oxidative degradant where the boronic acid is replaced by a hydroxyl group. It represents a stability failure and is pharmacologically inert regarding proteasome inhibition.
This guide details the structural divergence, mechanistic implications, and analytical protocols to distinguish these species.[1]
Part 1: Structural Anatomy & Chemical Identity
To understand the performance difference, we must first isolate the structural variables: the Warhead (Boron vs. Hydroxyl) and the Backbone Configuration (Stereochemistry).
The Molecules Defined
| Feature | Bortezomib (API) | Bortezomib Diastereomers | (R,R)-Hydroxy Des(boric Acid) |
| Chemical Nature | Dipeptide Boronic Acid | Dipeptide Boronic Acid | Dipeptide Alcohol (Carbinolamide) |
| Warhead | Boronic Acid | Boronic Acid | Hydroxyl Group |
| Stereochemistry | (1R, 2S) | (1S, 2S), (1R, 2R), etc.[2] | (R,R) [Specific isomer of degradant] |
| Origin | Optimized Synthesis | Synthetic Impurity (Racemization) | Oxidative Degradation (Storage) |
| Molecular Weight | ~384.24 Da | ~384.24 Da | ~356.42 Da (Loss of Boron) |
Critical Distinction:
The term "Des(boric acid)" implies the complete excision of the boron atom. In the case of Bortezomib, this occurs via oxidative deboronation, replacing the
Part 2: Mechanism of Action (The "Why")
The performance gap between these molecules is driven by the interaction with the 26S Proteasome, specifically the Threonine-1 (Thr1) residue in the
The Boron Warhead Necessity
Bortezomib acts as a reversible inhibitor.[3][4][5] The boron atom is electrophilic; it accepts a lone pair from the oxygen of the Thr1 hydroxyl group to form a stable, tetrahedral boronate adduct.
-
Bortezomib: Forms a tight, transition-state analog complex (
nM). -
Diastereomers: The boron is present, so they can chemically react with Thr1. However, the altered 3D shape causes steric clashes within the binding pocket, significantly raising the
(lowering potency). -
Hydroxy Des(boric Acid): The hydroxyl group is not sufficiently electrophilic to form a covalent bond with Thr1. It acts merely as a weak competitive inhibitor (if it binds at all) driven only by hydrogen bonding. Potency is effectively abolished.
Visualization: Proteasome Interaction Logic
Figure 1: Comparative binding mechanism. Note that only the Boron-containing species can form the critical covalent adduct.
Part 3: Formation & Stability Pathways
Understanding where these impurities come from allows you to control them.
Oxidative Deboronation (The Hydroxy Route)
Boronic acids are sensitive to Reactive Oxygen Species (ROS). In the presence of air, peroxides, or trace metals, the
-
Mechanism: Insertion of oxygen into the C-B bond followed by hydrolysis.
-
Result: The "Hydroxy Des(boric)" impurity.
-
Control: This is a stability issue.[1][6][7] Requires inert atmosphere (Nitrogen/Argon) and antioxidants during formulation.
Epimerization (The Diastereomer Route)
This is a synthetic or pH-stress issue.
-
Pathway: The stereocenters (particularly the Phenylalanine alpha-carbon) can racemize under basic conditions or high temperatures.
-
Result: Mixtures of (1R, 2R), (1S, 2S), etc.
-
Control: Strict pH control during synthesis and coupling steps.
Figure 2: Divergent formation pathways for oxidative vs. stereochemical impurities.
Part 4: Analytical Strategy (Separation Protocol)
Separating the (R,R)-Hydroxy impurity from the active drug and its diastereomers requires specific HPLC conditions. Standard Reverse Phase (RP-HPLC) is effective, but the elution order is critical.
Recommended Method (RP-HPLC)
Based on validated stability-indicating methods (e.g., Ivanov et al., 2012).
-
Column: C18 Stationary Phase (e.g., Symmetry Shield RP18 or Zorbax Extend C18), 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 0.1% TFA).[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 80% B over 20-30 minutes.
-
Detection: UV at 270 nm.[3]
Elution Profile & Identification
-
Hydroxy Des(boric) Impurities: These are generally more polar than the parent boronic acid because the bulky, lipophilic boronic ester (if using a mannitol cyclic ester formulation) or the amphiphilic nature of the boronic acid is lost to a simple alcohol. However, in some acidic mobile phases, they may elute after the main peak depending on the specific solvation shell.
-
Diastereomers: These are isomers (Same Mass).
-
Separation: Requires high-efficiency columns or Chiral NP-HPLC (e.g., Chiralpak AD-H) if RP-HPLC resolution is insufficient.
-
Identifier: Same mass (385), same isotope pattern. Distinguished only by Retention Time (RT).
-
Part 5: Comparative Performance Data
The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data for proteasome inhibitors.
| Metric | Bortezomib (Reference) | (R,R)-Hydroxy Des(boric) | Diastereomers (e.g., 1S,2S) |
| Proteasome IC50 | < 10 nM (Highly Potent) | > 10,000 nM (Inactive) | 50 - 500 nM (Reduced Potency) |
| Reversibility | Slowly Reversible | N/A (Non-binding) | Reversible (Fast off-rate) |
| Stability (Solution) | Moderate (Oxidation prone) | Stable (End-product) | Moderate |
| Detection (UV) | Strong Absorbance (270nm) | Strong Absorbance | Strong Absorbance |
| Detection (MS) | 385 Da (Boron Pattern) | 357 Da (No Boron) | 385 Da (Boron Pattern) |
Interpretation for Researchers
-
If you see the Hydroxy impurity: Your sample has suffered oxidative stress. The drug is degrading.[1][4][7][16][17][18] The "dead" molecule will dilute the efficacy of your dose.
-
If you see Diastereomers: Your synthesis or purification failed. You have "active impurities" that may cause off-target effects or varying toxicity profiles, but the sample will still show some activity.
References
-
Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012).[13] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–76.[13] Link
-
Labutti, J., et al. (2009). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species. Chemical Research in Toxicology, 22(1), 93-100. Link
-
Kamalzadeh, Z., et al. (2017).[2] Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science, 55(7), 697–705.[8] Link
-
PubChem Compound Summary. (2023). Bortezomib (CID 387447).[19] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-Hydroxy Des(boric Acid) Bortezomib | CAS 289472-78-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Frontiers | Bortezomib is an effective enhancer for chemical probe-dependent superoxide detection [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: Certificate of Analysis for (R,R)-Hydroxy Des(boric Acid) Bortezomib
[1][2][3]
Executive Summary
In the rigorous quality control of Bortezomib (a proteasome inhibitor), the identification and quantification of impurities are critical for patient safety and regulatory compliance (ICH Q3A/B).[1][2] (R,R)-Hydroxy Des(boric Acid) Bortezomib is a specific oxidative degradant and stereochemical impurity where the boronic acid moiety is replaced by a hydroxyl group, potentially accompanied by stereochemical inversion at the phenylalanine or leucine-analog centers.[1][2][3]
This guide objectively compares the utility and technical specifications of a Certified Reference Standard (CRS) of this impurity against Research Grade (RG) alternatives and In-Situ Degradation Mixtures .[1][2] It serves as a blueprint for interpreting Certificates of Analysis (CoA) to ensure method specificity and accuracy.
Part 1: Technical Specifications & The Gold-Standard CoA
A "Gold Standard" CoA for a chiral impurity like (R,R)-Hydroxy Des(boric Acid) Bortezomib must go beyond simple area normalization.[1][2][3] It must prove identity , stereochemical integrity , and absolute content .[1][2]
Critical CoA Parameters
| Parameter | Method | Acceptance Criteria (Gold Standard) | Why It Matters |
| Identity (Primary) | 1H-NMR / 13C-NMR | Conforms to structure; distinct diastereotopic protons.[1][2][3] | Confirms the "Des-boric" hydroxyl substitution and peptide backbone integrity.[2][3] |
| Identity (Secondary) | HR-MS (ESI+) | Mass error < 5 ppm ( | Distinguishes from amide analogs or other oxidative byproducts.[1][2] |
| Stereochemical Purity | Chiral HPLC/SFC | > 99.0% de (diastereomeric excess).[1][2] | Crucial: Separates the (R,R) isomer from the (S,R) parent-analog and (S,S) isomers. |
| Chemical Purity | HPLC-UV (270 nm) | > 98.0%.[1][2][3] | Ensures no interference from synthesis precursors (e.g., coupling reagents).[1][2] |
| Assay (Content) | qNMR or Mass Balance | 95.0% - 102.0% (w/w).[1][2][3] | Required for calculating Relative Response Factors (RRF) in potency assays.[1][2] |
| Residual Solvents | GC-HS | Reported (ppm).[1][2][3] | Impurities are often isolated by prep-HPLC; residual mobile phase can skew weight.[1][2][3] |
Part 2: Comparative Analysis of Alternatives
When validating an HPLC method for Bortezomib, researchers often choose between a Certified Reference Standard, a Research Grade chemical, or forcing degradation.[1][2]
Comparison Matrix: Performance & Reliability
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Research Grade / Custom Synthesis | Option C: In-Situ Forced Degradation (H₂O₂) |
| Stereochemical Definition | Absolute. Chiral purity explicitly quantified.[1][2][3] | Ambiguous. Often a mix of (S,R) and (R,R) diastereomers.[1][2] | Unknown. Oxidative deboronation yields a mix of isomers and other oxidation states.[1][2] |
| Assay Accuracy | High. Quantified by qNMR (Traceable to NIST/USP). | Low. Often "Area %" only; ignores water/solvents.[1][2] | N/A. Qualitative only. Cannot determine RRF. |
| Method Validation Utility | Specificity & Accuracy. Allows precise determination of Retention Time (RT) and RRF.[1][2] | Identification only. Risk of co-elution with the main peak if stereochemistry is wrong.[2] | System Suitability. Good for checking resolution, but cannot identify specific peaks without MS. |
| Regulatory Risk | Low. Defensible in IND/NDA filings.[1][2] | Medium. May require re-characterization during audit.[1][2] | High. Not acceptable for impurity quantification.[1][2] |
Experimental Insight: The "Stereo-Trap"
Bortezomib possesses the (1R, 2S) configuration.[1][2]
-
Oxidative Deboronation primarily yields the (1R, 2S)-Hydroxy analog (retention of configuration).[1][2]
-
The (R,R)-Hydroxy analog implies an inversion or use of D-Phenylalanine during synthesis.[1][2][3]
-
Why it fails with Option B: If you use a generic "Hydroxy Bortezomib" that is actually the (1R, 2S) isomer, it may co-elute or elute very close to the parent drug or the main degradant.[1][2] You need the specific (R,R) CRS to prove your method can separate these subtle diastereomers.
Part 3: Mechanism & Formation Pathway[1][2]
Understanding the origin of this impurity is vital for controlling it.[2] The primary pathway is Oxidative Deboronation , catalyzed by trace metals or peroxides (e.g., in excipients like PEG or Mannitol).[1][2]
Pathway Visualization
Figure 1: Formation pathway of Hydroxy Des(boric Acid) Bortezomib.[1][2] The (R,R) isomer typically arises from stereochemical instability or synthetic precursors, distinct from the major oxidative metabolite.[1][2]
Part 4: Experimental Protocol (Self-Validating)
Objective: Use the (R,R)-Hydroxy Des(boric Acid) Bortezomib CRS to establish System Suitability for a stability-indicating HPLC method.
Materials
Step-by-Step Methodology
-
Stock Preparation (0.1 mg/mL):
-
Accurately weigh 1.0 mg of the (R,R)-Hydroxy CRS into a 10 mL volumetric flask.
-
Note: This compound is less hygroscopic than Bortezomib but should still be handled in low humidity.[2]
-
Dissolve in 2 mL Acetonitrile (sonicate for 30s). Dilute to volume with Water.
-
Self-Validation Check: Solution must be clear and colorless.[1][2]
-
-
Resolution Solution (Spiking):
-
Chromatographic Conditions (Recommended):
-
Acceptance Criteria:
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2][5][6] [Link]
-
Naik, H. et al. "Stress degradation studies on bortezomib and development of a validated stability-indicating HPLC method."[1][2][3] Chromatographia, 2014.[1][2] [Link]
-
Pharmaffiliates. (R,R)-Hydroxy Des(boric Acid) Bortezomib Product Data.[Link][1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ≥98% (LC/MS), solid, 20S proteasome inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: NMR Characterization of Bortezomib and its Hydroxy Impurity
This guide provides an in-depth technical comparison and protocol for the NMR characterization of Bortezomib and its primary oxidative degradant, the hydroxy impurity. It is designed for analytical scientists and formulation researchers.[1]
Executive Summary: The Stability Challenge
Bortezomib (Velcade®) represents a unique class of dipeptide boronic acid proteasome inhibitors. Its therapeutic potency relies entirely on the boronic acid moiety (
However, this boronic acid pharmacophore is inherently unstable. It is susceptible to oxidative deboronation , a degradation pathway driven by reactive oxygen species (ROS) or auto-oxidation. This process cleaves the Carbon-Boron bond, replacing it with a hydroxyl group. The resulting "Hydroxy Impurity" (often termed the des-borono impurity) is a hemiaminal species that is therapeutically inactive.
The Analytical Dilemma: While LC-MS is the industry standard for trace quantification, it often struggles to definitively distinguish the stereochemistry of the hydroxy impurity's new chiral center. NMR spectroscopy remains the "Gold Standard" for structural elucidation , offering the unique ability to observe the direct transformation of the
The Hydroxy Impurity: Structural Definition
Before characterization, one must understand the transformation.
-
Parent: Bortezomib (
) -
Impurity: Des-borono Hydroxy Impurity (
) -
Mechanism: Oxidative cleavage of the C-B bond yields a hemiaminal (
). This carbon, previously attached to boron, becomes a new stereocenter, leading to two diastereomers (Epimers).
Degradation Pathway Diagram
The following diagram illustrates the oxidative deboronation pathway and the resulting stereochemical complexity.
Figure 1: Oxidative deboronation pathway of Bortezomib leading to diastereomeric hydroxy impurities.[2]
Comparative Analysis: NMR vs. Alternatives
Why choose NMR when LC-MS is more sensitive? The table below objectively compares the performance of analytical techniques for this specific impurity.
| Feature | NMR Spectroscopy | LC-MS / MS | HPLC-UV |
| Primary Utility | Structural Confirmation & Stereochemistry | Trace Quantification & Screening | Routine Quality Control (QC) |
| Specificity | High: Distinguishes | Medium: Relies on mass shift (-28 Da roughly, B vs OH). | Low: Relies solely on retention time. |
| Stereo-Selectivity | Excellent: Distinct signals for diastereomers (Epimer A vs B). | Variable: Requires chiral column separation; mass spectra are identical. | Variable: Requires chiral columns. |
| Sensitivity | Low (Requires >1 mg pure material). | High (Detects <0.1% impurity). | Medium. |
| Sample Integrity | Non-destructive. | Destructive. | Destructive. |
| Key Limitation | Solvent effects (Boronic acids form esters with alcoholic solvents). | Ionization suppression; Boron isotope patterns can be complex. | Requires reference standards. |
Verdict: Use LC-MS for routine impurity profiling (0.1% threshold). Use NMR to validate the identity of the impurity during method development or forced degradation studies.
Experimental Protocol: NMR Characterization
This protocol is designed to maximize signal resolution between the parent drug and the hydroxy impurity.
A. Solvent Selection Strategy (Critical)
-
Avoid Methanol-d4: Boronic acids readily form boronate esters with methanol (
), complicating the spectrum and shifting peaks. -
Recommended Solvent: Chloroform-d (
) or Acetone-d6 .-
Why? These non-protic solvents prevent esterification and minimize exchange broadening of the amide/hydroxyl protons.
provides the sharpest resolution for the hemiaminal proton.
-
B. Instrument Parameters
-
Field Strength: Minimum 400 MHz (600 MHz recommended for minor epimer detection).
-
Pulse Sequence: Standard 1D proton (
). -
Relaxation Delay (D1): Set to
seconds. The methine protons adjacent to the boron/oxygen relax slowly; insufficient delay affects integration accuracy.
C. Diagnostic Signals (The "Fingerprint")
The most critical differentiator is the shift of the methine proton (
| Moiety | Proton Type | Bortezomib (Parent) | Hydroxy Impurity | Mechanistic Explanation |
| Leucine Side Chain | 3.31 (Multiplet) | 4.70 (dd, Major Isomer)4.91 (dd, Minor Isomer) | The "Smoking Gun": The shift from ~3.3 ppm to ~4.7 ppm indicates the loss of the electropositive Boron and the formation of a hemiaminal ( | |
| Pyrazine Ring | Aromatic CH | 9.0 - 9.4 | 9.38 (d) | Minimal change; the pyrazine ring is distant from the reaction site. |
| Phenylalanine | ~5.0 | 5.36 | Slight downfield shift due to conformational change. |
D. Step-by-Step Workflow
-
Isolation: Isolate the impurity via semi-preparative HPLC if it is present at <5%. For forced degradation studies (e.g.,
stress), the mixture can be analyzed directly. -
Preparation: Dissolve 2-5 mg of sample in 0.6 mL
. -
Acquisition: Acquire
NMR (64 scans). -
Verification:
-
Look for the disappearance of the signal at 3.31 ppm .
-
Look for the appearance of the hemiaminal doublet-of-doublets at 4.70 ppm and 4.91 ppm .
-
Self-Validation: Integration of the 4.70 ppm peak should match the integration of the pyrazine signals (normalized) if conversion is 100%.
-
Analytical Workflow Diagram
This Graphviz diagram outlines the logical decision tree for characterizing this impurity.
Figure 2: Decision tree for the isolation and NMR characterization of Bortezomib degradants.
References
-
Pekol, T. et al. (2005).[3] "Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites." Drug Metabolism and Disposition. Link
-
Speranza, G. et al. (2009). "An NMR Study of the Bortezomib Degradation under Clinical Use Conditions." Advances in Hematology. Link
-
Ivanov, A.S. et al. (2012). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica. Link
-
Udutha, S. et al. (2021). "Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR." New Journal of Chemistry. Link
Sources
ICH limits for Bortezomib oxidative impurities
Topic: ICH Limits & Control Strategies for Bortezomib Oxidative Impurities Content Type: Technical Comparison & Implementation Guide
Executive Summary
Bortezomib (Velcade®), a dipeptide boronic acid proteasome inhibitor, presents a unique stability challenge in drug development. Its therapeutic potency relies on the boronic acid moiety (
This guide compares the stability performance of the standard Mannitol-Boronate Ester formulation against alternative stabilization strategies (Free Acid and Glycine-based formulations). It provides a validated analytical framework for detecting oxidative impurities to ensure compliance with ICH thresholds.
Regulatory Framework: ICH Limits for Bortezomib[1]
Due to Bortezomib's low Maximum Daily Dose (MDD < 2 mg), the thresholds for reporting, identification, and qualification are governed by the strictest tier of ICH Q3B(R2).
ICH Q3B Thresholds (MDD < 10 mg)
| Threshold Type | ICH Limit | Application to Bortezomib |
| Reporting Threshold | 0.1% | Any impurity >0.1% must be reported in the CoA. |
| Identification Threshold | 1.0% or 5 µg TDI | Critical: Since 1.0% of a 1.3 mg dose is only 13 µg, the percentage limit usually applies. However, for high-potency drugs, regulators often default to 0.1% for identification to minimize toxicological risk. |
| Qualification Threshold | 1.0% or 50 µg TDI | If an oxidative impurity exceeds this, genotoxicity (Ames) and general toxicity studies are mandatory. |
*TDI: Total Daily Intake. Whichever is lower applies.
Target Specification for Oxidative Impurities
Given the high reactivity of the boronic acid, the following specifications are industry standard for a robust control strategy:
-
Deboronated Impurity (Impurity A): NMT 0.5% (Qualified level)
-
Unspecified Impurities: NMT 0.1%
-
Total Impurities: NMT 2.0%
Mechanistic Insight: The Oxidative Pathway
The primary failure mode for Bortezomib is oxidative deboronation . Atmospheric oxygen or trace metals facilitate the cleavage of the Carbon-Boron (C-B) bond, replacing the active boronic acid with a hydroxyl group. This reaction is irreversible and renders the drug inactive.
Figure 1: Oxidative Deboronation Pathway
Caption: The irreversible conversion of Bortezomib to its inactive amide impurity via oxidative cleavage of the boronic acid moiety.
Comparative Performance: Stabilization Alternatives
To meet ICH limits, the drug substance cannot be stored as a free acid. The industry standard utilizes a Mannitol Ester strategy.[1] The table below compares this "Gold Standard" against the raw substance and alternative bulking agents.
Table 1: Stability Performance of Bortezomib Formulations
| Feature | Alternative 1: Free Boronic Acid | Alternative 2: Glycine/Boric Acid | Standard: Mannitol Ester (Velcade®) |
| Chemical State | Monomeric/Trimeric equilibrium (Boroxine) | Physical mixture | Cyclic Boronate Ester |
| Oxidative Susceptibility | High. Exposed C-B bond oxidizes rapidly in air. | Moderate. Glycine acts as a bulking agent but offers no molecular protection to the boron atom. | Low. Mannitol complexes with Boron, sterically shielding it from oxidation. |
| Impurity A Growth (1 Month @ 25°C) | > 2.0% (Fails ICH) | ~ 0.8% (Risk of Failure) | < 0.1% (Compliant) |
| Reconstitution | Slow dissolution. | Moderate dissolution. | Rapid hydrolysis releases active Free Acid. |
| Verdict | Unsuitable for commercial storage. | Inferior. Does not stabilize the C-B bond. | Optimal. Balances storage stability with rapid activation. |
Why Mannitol Works (The "Equilibrium" Advantage)
Unlike permanent covalent modifications, the mannitol ester is a prodrug-like formulation .
-
Lyophilized State: The ester is favored, locking the boron atom in a stable cyclic structure.
-
Reconstituted State: Excess water shifts the equilibrium, hydrolyzing the ester and releasing 100% of the pharmacologically active Bortezomib free acid.
Experimental Protocol: Validated Analytical Method
To accurately quantify oxidative impurities without inducing artificial degradation during analysis, a specific RP-HPLC method is required. Standard methods may cause on-column oxidation if not controlled.
Methodology: Stability-Indicating HPLC
-
Column: C18 (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes Boron).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 270 nm.[2]
-
Temperature: 25°C (Avoid high heat which promotes degradation).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 90 | 10 |
Figure 2: Analytical Workflow for Impurity Qualification
Caption: Decision tree for batch release based on oxidative impurity quantification.
Critical Protocol Notes for Trustworthiness
-
Sample Prep: Do not sonicate excessively. Sonication generates heat and free radicals, artificially increasing Impurity A levels. Use gentle vortexing.
-
Diluent: Use a mixture of Water/ACN (70:30) with 0.1% Formic Acid.[3] The acid prevents the boronic acid from trimerizing into boroxines, which can split peaks.
-
System Suitability: Resolution between Bortezomib and Impurity A must be > 2.0.
References
-
European Medicines Agency (EMA). (2004). Scientific Discussion: Velcade (Bortezomib) Assessment Report. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]
-
Pekol, T., et al. (2005).[1] "Human Metabolism of the Proteasome Inhibitor Bortezomib: Identification of Oxidative Deboronation as the Major Metabolic Pathway."[2][4] Drug Metabolism and Disposition. Retrieved from [Link]
-
Stella, V. J., et al. (2020).[5] "Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications." Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wu, Y., et al. (2012). "Studies on the stability of bortezomib in the solid state and in solution." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of analytical methodologies for the validation of Bortezomib and the determination of its related substances. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, accurate, and reliable analytical procedures in a regulated environment. This document delves into the rationale behind experimental choices, presents comparative data, and offers detailed protocols grounded in scientific literature and regulatory standards.
Introduction: The Criticality of Method Validation for Bortezomib
Bortezomib, a potent proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its complex chemical structure, featuring a boronic acid moiety, presents unique analytical challenges, including susceptibility to degradation and the potential for various process-related and degradation impurities.[3][4] Therefore, the validation of analytical methods is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the drug product.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[5][6][7] This guide will adhere to these principles, offering a comparative analysis of commonly employed techniques for Bortezomib, primarily focusing on High-Performance Liquid Chromatography (HPLC) and its advanced variations.
Comparative Analysis of Analytical Techniques
The determination of Bortezomib and its related substances predominantly relies on reversed-phase HPLC (RP-HPLC) due to its versatility and robustness.[1][8] However, the choice of the specific HPLC technique and conditions is dictated by the analytical objective, whether it be routine quality control, stability testing, or the analysis of specific chiral impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for the analysis of Bortezomib in both bulk drug substances and pharmaceutical dosage forms.[1][9] The selection of a C18 stationary phase is a common starting point due to its hydrophobicity, which provides good retention and separation of Bortezomib and its non-polar impurities.[1]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column, such as the Phenomenex Gemini C18, is frequently chosen for its broad applicability and stability across a range of pH values.[1] The particle size (e.g., 5 µm) is a balance between efficiency and backpressure, suitable for standard HPLC systems.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically used.[1][10] The organic modifier is adjusted to achieve optimal retention and resolution. The addition of an acid, like formic acid, can improve peak shape and ionization efficiency for mass spectrometry detection.[10]
-
Detection: A Photo Diode Array (PDA) detector is often selected for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development.[1] The typical detection wavelength for Bortezomib is around 270 nm.[1][3]
Ultra-High-Performance Liquid Chromatography (UHPLC)
For more rapid and efficient separations, Ultra-High-Performance Liquid Chromatography (UHPLC) or Rapid Resolution Liquid Chromatography (RR-LC) can be employed.[3] These techniques utilize columns with smaller particle sizes (e.g., < 2 µm), leading to higher resolution and sensitivity, and significantly shorter run times.
Performance Advantages of UHPLC:
-
Increased Throughput: Shorter analysis times are beneficial for high-throughput screening and routine quality control.
-
Improved Resolution: The higher efficiency allows for better separation of closely eluting impurities.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times contribute to a greener analytical approach.
Chiral High-Performance Liquid Chromatography (NP-HPLC)
The synthesis of Bortezomib can result in the formation of stereoisomers.[2][8] As different enantiomers can have varied pharmacological and toxicological profiles, their separation and quantification are critical. Normal-Phase HPLC (NP-HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.[2][8]
Causality Behind Experimental Choices for Chiral Separations:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective in resolving enantiomers of Bortezomib.[2][8] The choice of a specific chiral column, like Chiral Pak ID-3, is based on its demonstrated selectivity for the enantiomeric impurity.[2]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of n-heptane, 2-propanol, and ethanol, is used in NP-HPLC.[2] A small amount of an additive like trifluoroacetic acid (TFA) can improve peak shape and resolution.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and characterization of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[3][11] It provides molecular weight and structural information, which is crucial for establishing degradation pathways.
LC-MS in Bortezomib Analysis:
-
Impurity Identification: LC-MS/MS can be used to identify and confirm the structures of process-related impurities and degradation products formed during forced degradation studies.[3]
-
High Sensitivity: LC-MS/MS offers high sensitivity, making it suitable for the quantification of Bortezomib and its metabolites in biological matrices like human plasma.[11][12][13]
Method Validation Parameters: A Comparative Summary
The following table summarizes typical performance characteristics of different validated analytical methods for Bortezomib, based on published data. This allows for an objective comparison of their capabilities.
| Parameter | RP-HPLC (Assay) | RP-HPLC (Related Substances) | NP-HPLC (Chiral Impurity) | LC-MS/MS (in Plasma) |
| Linearity Range | 2-14 µg/mL[1] | LOQ - 150% of test conc.[3] | 0.24–5.36 mg/L[8] | 2-1000 ng/mL[11][13] |
| Correlation Coefficient (r²) | > 0.996[1] | > 0.999[3] | > 0.999[8] | > 0.998[11][13] |
| LOD | 0.282 µg/mL[1] | 0.006%[3] | 0.282 µg/mL[2] | 2 ng/mL[11] |
| LOQ | 0.896 µg/mL[1] | 0.02%[3] | 0.896 µg/mL[2] | Not explicitly stated, but linearity starts at 2 ng/mL[11] |
| Precision (%RSD) | < 2% | < 10% for impurities[3] | < 1.0%[8] | ≤15%[11][13] |
| Accuracy (% Recovery) | 98-102% | 96-103% for impurities[3] | Not explicitly stated | 82.71%[11][13] |
| Typical Run Time | ~20 min[1] | Varies, can be longer for complex separations | ~20 min[2] | ~3.5 min[11][13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative examples based on published methods and should be adapted and validated for specific laboratory conditions and instrumentation.
Protocol for RP-HPLC Method Validation for Bortezomib Assay
This protocol outlines the steps for validating an isocratic RP-HPLC method for the quantification of Bortezomib in a drug substance.
1. Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol: Water (80:20, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: PDA at 270 nm[1]
-
Column Temperature: 35°C[1]
-
Injection Volume: 20 µL
2. Validation Parameters to be Evaluated (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo, Bortezomib standard, and a sample spiked with known impurities to demonstrate no interference at the retention time of Bortezomib.
-
Linearity: Prepare a series of at least five concentrations of Bortezomib standard (e.g., 2-14 µg/mL).[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Range: The range should be established based on the linearity data and the intended application.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Bortezomib at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the Bortezomib standard solution on the same day and under the same operating conditions. Calculate the %RSD of the peak areas.[1]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results between the two sets of experiments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method.[14][15]
1. Stress Conditions (as per ICH Q1A/Q1B): [14][16]
-
Acid Hydrolysis: Treat Bortezomib solution with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat Bortezomib solution with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat Bortezomib solution with 3% H₂O₂ at room temperature for a specified time.[14]
-
Thermal Degradation: Expose solid Bortezomib to dry heat (e.g., 105°C) for a specified time.[14]
-
Photolytic Degradation: Expose Bortezomib solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
2. Analysis:
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Assess the peak purity of the Bortezomib peak using a PDA detector to ensure it is free from co-eluting degradation products.
-
Identify and characterize major degradation products using LC-MS if necessary.[3]
Conclusion
The validation of analytical methods for Bortezomib and its related substances is a multifaceted process that requires a thorough understanding of the molecule's chemistry and the principles of separation science. This guide has provided a comparative overview of common analytical techniques, highlighting the rationale behind methodological choices and presenting key performance data. By following a systematic approach to method development and validation, grounded in the principles of the ICH guidelines, researchers and drug development professionals can ensure the generation of accurate and reliable data, ultimately contributing to the quality and safety of Bortezomib-containing drug products.
References
-
A new, rapid, economical and isocratic reverse phase high performance liquid chromatography (RP-HPLC) method was developed for the determination of bortezomib in bulk drug substance and pharmaceutical dosage forms. Neuroquantology. [Link]
-
Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. International Journal of Pharmacy and Analytical Research. [Link]
-
A Validated Stability-Indicating UF LC Method for Bortezomib in t. Longdom Publishing. [Link]
-
A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation a. Journal of Applied Pharmaceutical Science. [Link]
-
Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Future Journal of Pharmaceutical Sciences. [Link]
-
Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Iranian Journal of Pharmaceutical Research. [Link]
-
A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Pharmaceutical Methods. [Link]
-
Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method. International Journal for Pharmaceutical Research Scholars. [Link]
-
Development and Validation of a Stability Indicating LC Method for the Assay and Related Substances Determination of a Proteasome Inhibitor Bortezomib. ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Molecules. [Link]
-
Bortezomib and its degradation products. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. ResearchGate. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. d-nb.info [d-nb.info]
- 3. longdom.org [longdom.org]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. scispace.com [scispace.com]
- 9. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 10. ijpar.com [ijpar.com]
- 11. japsonline.com [japsonline.com]
- 12. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaji.net [oaji.net]
- 15. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ICH Official web site : ICH [ich.org]
Mass Fragmentation Pattern of (R,R)-Hydroxy Des(boric Acid) Bortezomib
The following technical guide details the mass fragmentation pattern of (R,R)-Hydroxy Des(boric Acid) Bortezomib , a critical oxidative impurity and metabolite of the proteasome inhibitor Bortezomib.
A Comparative Technical Guide for Analytical Characterization
Executive Summary & Compound Identity
(R,R)-Hydroxy Des(boric Acid) Bortezomib is a specific stereoisomer of the primary oxidative degradation product of Bortezomib. Structurally, it represents the replacement of the boronic acid moiety [
| Feature | Target Compound | Parent Drug (Bortezomib) |
| Common Name | (R,R)-Hydroxy Des(boric Acid) Bortezomib | Bortezomib |
| Type | Oxidative Impurity / Metabolite | API (Proteasome Inhibitor) |
| Molecular Formula | ||
| Molecular Weight | 356.42 Da | 384.24 Da |
| Key Structural Change | Boronic acid replaced by Hydroxyl | Contains Boronic Acid |
| Observed Precursor ( | m/z 339.2 | m/z 367.2 |
Note on Stereochemistry: The designation "(R,R)" indicates the absolute configuration at the phenylalanine
-carbon and the modified leucine-analog carbon. While the mass fragmentation pattern (m/z values) is identical to its diastereomer (the (S,R)-isomer, often termed Impurity J), the (R,R)-isomer is distinguished by its specific chromatographic retention time (Rt).
Experimental Characterization Protocol
To generate the fragmentation data described below, the following self-validating LC-MS/MS protocol is recommended. This workflow ensures the separation of the (R,R) isomer from the parent drug and other diastereomers.
LC-MS/MS Methodology
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495).
-
Ionization Mode: ESI Positive (
). -
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
-
Mass Spectrometry Settings:
-
Source Temp: 350°C.
-
Collision Energy (CE): 20–35 eV (Optimized for m/z 226 product ion).
-
Declustering Potential: 60–80 V.
-
Fragmentation Mechanism & Pathway
The fragmentation of (R,R)-Hydroxy Des(boric Acid) Bortezomib is driven by the cleavage of the peptide backbone. Unlike Bortezomib, which loses the boronic moiety, this impurity is already "deboronated."
Primary Precursor Ion: m/z 339
Although the molecular weight is 356 Da, the compound readily loses a water molecule in the ESI source (dehydration of the secondary alcohol to an imine), resulting in a predominant precursor ion at m/z 339
Key Product Ions
-
m/z 254 (b2 Ion): Cleavage of the amide bond between the Phenylalanine and the modified Leucine residue. This typically retains the CO group on the N-terminal fragment.
-
m/z 226 (a2 Ion - Dominant): The base peak in the MS/MS spectrum. It results from the loss of CO (28 Da) from the b2 ion. This ion corresponds to the stabilized Pyrazine-CH(Bn)-NH carbocation species.
Fragmentation Pathway Diagram
The following Graphviz diagram visualizes the specific fragmentation pathway for the (R,R)-Hydroxy impurity compared to Bortezomib.
Caption: Comparative fragmentation pathways of (R,R)-Hydroxy Des(boric Acid) Bortezomib (Left) vs. Bortezomib (Right), highlighting the convergence at the common m/z 226 fragment.
Comparative Analysis: Impurity vs. Alternative (Parent Drug)
Distinguishing the (R,R)-Hydroxy impurity from the parent drug is critical during stability studies. While they share the N-terminal "signature" ion (m/z 226), their precursors and neutral losses differ significantly.
| Parameter | (R,R)-Hydroxy Des(boric Acid) Impurity | Bortezomib (Parent Drug) | Diagnostic Value |
| Precursor Ion (m/z) | 339.2 | 367.2 | High: Immediate differentiation by MS1. |
| Major Fragment (m/z) | 226.1 | 226.1 | Low: Confirms shared N-terminal structure (Pyrazine-Phe). |
| Neutral Loss | 113 Da (from 339 to 226) | 141 Da (from 367 to 226) | High: Differentiates the C-terminal modification (Hydroxy vs Boronic). |
| Retention Time (Rt) | Typically Earlier (More Polar) | Later (Less Polar) | Medium: Depends on gradient, but Hydroxy form is generally more polar. |
| Stereochemistry | (R,R) - Diastereomer | (S,R) - Parent Config | Requires Chiral LC for separation from other hydroxy diastereomers. |
Why this matters:
-
Causality: The loss of the boronic acid makes the impurity significantly more stable towards further fragmentation but changes the neutral loss window.
-
Validation: If you observe m/z 226 but the precursor is 339, you have confirmed deboronation . If the precursor is 367, the boronic acid is intact.
References
-
LGC Standards. (R)-Hydroxy Des(boric Acid) Bortezomib Reference Material. Retrieved from
-
Reddy, C. P., et al. (2021). Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS. European Journal of Mass Spectrometry. Retrieved from
-
Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. Retrieved from
-
Pekol, T., et al. (2005). Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites. Drug Metabolism and Disposition.[1][2] Retrieved from
-
Daicel Pharma Standards. Bortezomib Impurities and Structure. Retrieved from
Sources
Purity Assessment of Bortezomib Hydroxy Impurity Reference Material: A Comparative Technical Guide
Topic: Purity assessment of Bortezomib hydroxy impurity reference material Content Type: Publish Comparison Guides.
Executive Summary: The "Purity" Paradox
In the development of proteasome inhibitors like Bortezomib (Velcade®), the characterization of impurities is not merely a regulatory checkbox—it is a critical safety gate.[1] Among these, the Bortezomib Hydroxy Impurity (a deboronated oxidative degradant) presents a unique challenge.[1] Unlike the parent boronic acid, which fluctuates between monomeric and trimeric (boroxine) states, the hydroxy impurity is a stable organic entity.[1]
However, a dangerous assumption often pervades the industry: that Chromatographic Purity (HPLC Area %) equals True Potency .[1]
This guide objectively compares two classes of Reference Materials (RMs) available to researchers:
-
The "Product" (Advanced Grade): Characterized via qNMR (Quantitative NMR) and Orthogonal Mass Balance .
-
The Alternative (Standard Grade): Characterized primarily by HPLC Area % .
Our analysis demonstrates that relying solely on HPLC Area % can lead to potency assignment errors of 5–15% , primarily due to "invisible" contaminants like moisture and inorganic salts that HPLC detectors miss.[1]
Technical Context: The Molecule and the Problem
Bortezomib Hydroxy Impurity is formed via the oxidative deboronation of the parent drug.[1] This transformation replaces the reactive boronic acid moiety with a hydroxyl group.
-
Mechanism: Oxidative cleavage of the C-B bond, often catalyzed by trace metals or peroxides in excipients (e.g., Mannitol).[1]
Degradation Pathway Visualization
Figure 1: Oxidative deboronation pathway of Bortezomib yielding the Hydroxy Impurity.[1][2][5]
Comparative Analysis: Advanced vs. Standard Reference Materials
The core differentiator between a reliable Reference Material and a risky one is the Potency Assignment Strategy .
Comparison Matrix
| Feature | Alternative (Standard Grade) | The Product (Advanced Grade) | Scientific Impact |
| Primary Purity Method | HPLC-UV (Area %) | 1H-qNMR (Internal Standard) | qNMR measures molar ratio, independent of extinction coefficients.[1][2] |
| Moisture Accounting | Often ignored or theoretical | Karl Fischer (KF) Titration | Amide-rich impurities are hygroscopic; ignoring water overestimates potency.[1][2] |
| Inorganic/Salt Check | Ignored (Invisible to UV) | Residue on Ignition (ROI) / TGA | Synthesis catalysts (salts) are invisible to HPLC but dilute the mass.[1][2] |
| Traceability | Vendor COA | SI-Traceable (NIST/BIPM) | Ensures data defensibility in regulatory filings.[1][2] |
| Risk of Overestimation | High (5-15%) | Low (<1%) | "100% Area" does not mean "100% Potency."[1][2] |
Deep Dive: Why HPLC Area % Fails
Many researchers assume that if an HPLC chromatogram shows a single peak, the material is 100% pure.[1] This is chemically flawed for two reasons:
-
The "Invisible Mass" Problem: HPLC-UV only detects compounds with chromophores (conjugated systems).[2] It is "blind" to:
-
Water: The hydroxy impurity is an amide and can absorb 2–8% atmospheric moisture.
-
Inorganic Salts: Residual buffers or silica from purification.[2]
-
Residual Solvents: Trapped in the crystal lattice.
-
-
Response Factor Bias: If the impurity is quantified against the parent drug using HPLC, one assumes their Extinction Coefficients (
) are identical.[1] This is rarely true. The loss of the Boron atom alters the electronic environment, potentially shifting the and .[1]
The Solution: qNMR (Quantitative NMR) qNMR is a primary ratio method.[1][6] It compares the integration of a specific proton signal in the analyte to a certified internal standard (e.g., Maleic Acid or TCNB). It measures the absolute mass fraction directly, bypassing the need for identical response factors.[1][7]
Experimental Protocols
To validate the quality of the Bortezomib Hydroxy Impurity RM, we recommend the following self-validating workflows.
Protocol A: High-Performance Liquid Chromatography (Purity Check)
Purpose: To confirm chromatographic homogeneity and separate organic impurities.[1][2]
-
Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 270 nm (Pyrazine absorption).[2]
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50).
-
Acceptance Criteria: Main peak retention time ~1.1 RRT (relative to Bortezomib).[2] No secondary peaks >0.1%.[2]
Protocol B: 1H-qNMR (Potency Assignment)
Purpose: To determine the absolute content (Mass Balance).[1][2]
-
Internal Standard (IS) Selection: Use Maleic Acid (Traceable to NIST SRM).[2] It provides a singlet at ~6.3 ppm, distinct from the Bortezomib aromatic region.[1]
-
Solvent: DMSO-d6 (Ensures complete solubility and separates water peak).[1][2]
-
Preparation:
-
Acquisition:
-
Calculation:
[1][2]
Workflow Visualization: The "Gold Standard" Assessment
The following diagram illustrates the orthogonal approach required to certify the "Product" (Advanced RM), contrasting it with the linear approach of the Alternative.
Figure 2: Comparison of Purity Assignment Workflows. Note how the Advanced Grade integrates orthogonal data.
Conclusion
For researchers studying the stability of Bortezomib, the Hydroxy Impurity is a critical marker of oxidative stress.[1] However, using a Reference Material characterized solely by HPLC Area % introduces a systematic error in your quantification.[1][2]
Recommendation:
-
For Qualitative ID: Standard Grade (HPLC Area %) is sufficient.[2]
-
For Quantitative Assays (Release Testing/Stability): You must use an Advanced Grade RM characterized by qNMR or full Mass Balance.[2] The discrepancy between "99.5% Chromatographic Purity" and "94.2% Absolute Potency" is statistically significant and can lead to OOS (Out of Specification) investigations if ignored.[1]
References
-
Ivanov, A. S., et al. (2012).[1][2][9] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[2][9] [Link][1][2][10]
-
Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
BIPM (Bureau International des Poids et Mesures) . qNMR Internal Standard Reference Data. [Link][1][2]
-
ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. [Link]
Sources
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Relative Response Factor of Hydroxy des(boric acid) Bortezomib for Accurate Impurity Profiling
For researchers, scientists, and drug development professionals vested in the therapeutic potential of bortezomib, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of the Relative Response Factor (RRF) for a critical degradation impurity, hydroxy des(boric acid) bortezomib, also known as Bortezomib Impurity C. Understanding and correctly applying the RRF is essential for the accurate quantification of impurities, ensuring product quality and regulatory compliance.
The Critical Role of Impurity Profiling in Bortezomib
Bortezomib is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its chemical structure, a dipeptidyl boronic acid, is susceptible to degradation, particularly through oxidation, which can lead to the formation of impurities.[1] One of the primary degradation pathways involves the oxidative replacement of the boronic acid group with a hydroxyl group, yielding hydroxy des(boric acid) bortezomib.
The presence of this and other impurities must be meticulously monitored and controlled to levels that are demonstrated to be safe. International Council for Harmonisation (ICH) guidelines necessitate the identification, reporting, and qualification of impurities in pharmaceutical products. Accurate quantification is the bedrock of this process.
Why the Relative Response Factor is Non-Negotiable
In High-Performance Liquid Chromatography (HPLC), the most common analytical technique for impurity profiling, the detector's response to different chemical compounds can vary significantly, even at identical concentrations. This is particularly true for UV detectors, where the response is dependent on the chromophoric properties of each molecule.
Assuming that an impurity has the same response as the API (a common pitfall) can lead to a significant under- or overestimation of its actual concentration. The Relative Response Factor (RRF) is a corrective measure that accounts for this difference in detector response between an impurity and the API. It is defined as the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions.
Experimental Determination of the RRF for Hydroxy des(boric acid) Bortezomib
The following is a detailed, field-proven protocol for the determination of the RRF for hydroxy des(boric acid) bortezomib. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.
Materials and Reagents
-
Bortezomib Reference Standard (>99% purity)
-
Hydroxy des(boric acid) Bortezomib Reference Standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
A validated HPLC system equipped with a PDA or UV detector.
-
An analytical balance with a readability of 0.01 mg.
-
Volumetric flasks and pipettes (Class A).
Chromatographic Conditions
A robust, stability-indicating HPLC method is crucial for the accurate determination of RRF. The following conditions are a reliable starting point, based on established methods for bortezomib impurity analysis.[2][3]
| Parameter | Recommended Setting | Rationale |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent | Provides excellent separation and peak shape for bortezomib and its impurities. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and ionization for mass spectrometry, if used. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Elutes the analytes from the column. |
| Gradient Elution | A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B | Ensures the separation of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Ensures reproducible retention times. |
| Detection Wavelength | 270 nm | A common wavelength for the analysis of bortezomib and its related compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh about 25 mg of Bortezomib Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v). This is the Bortezomib Stock Solution.
-
Accurately weigh about 25 mg of Hydroxy des(boric acid) Bortezomib Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent. This is the Impurity Stock Solution.
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five calibration standards for both bortezomib and hydroxy des(boric acid) bortezomib, covering a range from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity. This is typically done by serial dilution from the respective stock solutions.
-
-
Chromatographic Analysis:
-
Inject the linearity solutions for both bortezomib and the impurity into the HPLC system in triplicate.
-
-
Data Analysis and RRF Calculation:
-
For both bortezomib and the impurity, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.
-
Calculate the RRF using the following formula:
RRF = (Slope of Impurity) / (Slope of API)
-
Workflow for RRF Determination
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: (R,R)-Hydroxy Des(boric Acid) Bortezomib
Executive Summary & Risk Assessment
(R,R)-Hydroxy Des(boric Acid) Bortezomib (CAS: 289472-78-2) is a specific degradation product and process impurity of the proteasome inhibitor Bortezomib.
While this compound lacks the boronic acid "warhead" responsible for the primary mechanism of action (proteasome inhibition) of the parent drug, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . In the absence of specific toxicological data for this impurity, the Precautionary Principle dictates that we default to the hazard profile of the parent compound (Bortezomib).
-
Hazard Classification: Cytotoxic / Genotoxic / Reproductive Toxin (Presumed).
-
Occupational Exposure Band (OEB): Default to OEB 4/5 (Control limit < 1 µg/m³).
-
Primary Disposal Method: High-Temperature Incineration (Chemical deactivation is not recommended due to the stability of the peptidomimetic backbone).
Technical Context: The "Why" Behind the Protocol
To understand the disposal requirements, one must understand the molecule's stability.
-
Structural Integrity: The "Des(boric acid)" nomenclature indicates the loss of the boronic acid moiety (
). However, the remaining structure is a stable peptidomimetic backbone (pyrazine-carbonyl-L-phenylalanine-L-leucine). -
Environmental Persistence: Peptide mimetics can be resistant to standard hydrolysis. Pouring this into a drain risks contaminating water tables with bioactive organic residues.
-
Thermal Destruction: The only guaranteed method to break the amide bonds and fully mineralize the compound is oxidation at temperatures exceeding 1,000°C.
Operational Handling & PPE Standards
Before disposal can occur, safe handling during transfer is critical.
| Protection Layer | Specification | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P3 + Biosafety Cabinet | Prevention of inhalation of lyophilized powders or aerosols. |
| Dermal (Hands) | Double Gloving (Nitrile, min 0.11mm thickness) | Outer glove protects against immediate splashes; inner glove is the final barrier. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front, elastic cuffs) | Prevents particulate accumulation on street clothes. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for cytotoxic liquids. |
Disposal Workflow (Decision Logic)
The following diagram outlines the mandatory decision tree for disposing of (R,R)-Hydroxy Des(boric Acid) Bortezomib. This workflow ensures compliance with RCRA (USA) and EWC (Europe) standards.
Detailed Disposal Procedures
A. Solid Waste (Powders, Wipes, PPE)
-
Containment: Place all contaminated solids directly into a yellow (EU) or black (US RCRA Hazardous) waste bin specifically designated for chemotherapy/cytotoxic waste.
-
Sealing: Use a rigid, puncture-resistant container with a locking lid.
-
Prohibition: NEVER place this waste in a standard autoclave bag. Autoclaving does not destroy the chemical structure and may vaporize toxic components, contaminating the autoclave.
B. Liquid Waste (Mother Liquors, HPLC Effluent)
-
Segregation: Do not mix with general organic solvents. Use a dedicated carboy labeled "Cytotoxic Waste."
-
Absorption (Preferred for small volumes): For volumes <50mL, absorb the liquid onto vermiculite or polymer absorbent pads and dispose of as solid cytotoxic waste.
-
Bulk Liquid: If storing bulk liquid, ensure the container is compatible (HDPE or Glass) and stored in secondary containment.
C. Trace Waste (Empty Vials)
-
RCRA Definition: A container is "RCRA Empty" if less than 3% of the total volume remains.
-
Action: Even if "empty," these vials should be treated as trace cytotoxic waste and incinerated, not recycled.
Emergency Spill Response
If a spill occurs, immediate action prevents area contamination.[1][2]
-
Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.
-
PPE Up: Don full PPE (Double gloves, gown, respirator).
-
Contain: Cover the spill with absorbent pads (for liquids) or wet wipes (for powders) to prevent dust generation. Do not dry sweep.
-
Deactivate:
-
Apply a 10% Sodium Hypochlorite (Bleach) solution to the area. Allow 15 minutes of contact time. (Note: This oxidizes the peptide backbone).
-
Follow with a 1% Sodium Thiosulfate wash to neutralize the bleach.
-
Final wash with detergent and water.
-
-
Dispose: All cleanup materials must go into the Cytotoxic Waste bin.
Regulatory Classification Codes
Proper coding ensures the waste contractor handles the material correctly.[3]
| Region | Regulation | Classification | Code |
| USA | EPA / RCRA | Hazardous Waste (Pharmaceutical) | P-Listed (P001-P205)* or Characteristic |
| EU / UK | EWC | Cytotoxic and Cytostatic Medicines | 18 01 08* |
| Global | UN Transport | Toxic Solid, Organic, N.O.S. | UN 2811 (Class 6.1) |
*Note: While (R,R)-Hydroxy Des(boric Acid) Bortezomib is not explicitly P-listed by name, it is a "sole active ingredient" derivative or off-spec species of a highly toxic pharmaceutical. Best practice defaults to the P-list or generic Hazardous Pharmaceutical Waste protocols.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[4][5][6] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[4][5][7] Centers for Disease Control and Prevention.[5] [Link][4]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4][8] [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
Sources
- 1. camberpharma.com [camberpharma.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. cdc.gov [cdc.gov]
- 5. scribd.com [scribd.com]
- 6. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [archive.cdc.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Personal Protective Equipment (PPE) & Handling Guide: (R,R)-Hydroxy Des(boric Acid) Bortezomib
Executive Safety Summary
(R,R)-Hydroxy Des(boric Acid) Bortezomib is a structural analog and impurity of Bortezomib (Velcade®). While the "Des(boric acid)" nomenclature indicates the absence of the boronic acid pharmacophore responsible for proteasome inhibition, scientific integrity dictates the Precautionary Principle .
Structural analogs of cytotoxic agents must be handled with the same containment rigor as the parent compound until definitive toxicological data proves otherwise. Bortezomib is a NIOSH Table 1 Antineoplastic Drug and a potent teratogen. Consequently, this guide treats the impurity as an Occupational Exposure Band (OEB) 4 or 5 compound (OEL < 1 µg/m³).
Immediate Action Required:
-
Containment: Handle only within a certified Biological Safety Cabinet (BSC) Class II or Compounding Aseptic Containment Isolator (CACI).
-
Prohibited: Open-bench handling is strictly prohibited.
-
Disposal: High-temperature incineration only.
Risk Assessment & Engineering Controls
The primary risk vector for this compound is inhalation of aerosols during weighing and dermal absorption during solubilization.
Engineering Control Hierarchy
| Control Level | Equipment Specification | Application |
| Primary (Solid) | Isolator (CACI) or Glovebox | Negative pressure (-37.5 Pa). Required for weighing powders >10 mg. |
| Primary (Solution) | BSC Class II, Type B2 | 100% exhaust (no recirculation). For solubilization and pipetting. |
| Secondary | HEPA Filtration | Room air must undergo ≥12 air changes per hour (ACH). |
| Static Control | Ionizing Bar | Essential. Peptide-mimetics are often static-prone, increasing dispersion risk. |
PPE Matrix: The Defense-in-Depth Strategy
Personal Protective Equipment is the last line of defense, not the first. The following protocol utilizes a "double-barrier" system to ensure that doffing (removal) does not contaminate the operator.
Detailed PPE Specifications
| Body Zone | Required Equipment | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95 only if working inside a certified Class II BSC. | Surgical masks offer zero protection against molecular aerosols. PAPRs provide positive pressure, preventing inward leakage. |
| Dermal (Hands) | Double Gloving (Nitrile/Nitrile). Outer glove: Extended cuff (minimum 5 mil). Inner glove: Standard nitrile. | Breakthrough Time: Nitrile offers >480 min protection against most aqueous cytotoxic solutions. The outer glove is sacrificial; if contaminated, it is stripped, leaving the inner glove clean to protect skin. |
| Dermal (Body) | Tyvek® or Tychem® Coveralls (Rear-closing) with bonded seams. | Woven lab coats are porous "sponges" for particulates. Bonded seams prevent powder penetration. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses allow side-entry of aerosols.[1] Goggles seal the orbital area. |
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the substance.
Caption: Decision logic for Engineering Controls and PPE based on the physical state of the HPAPI impurity.
Operational Protocols
A. Weighing & Solubilization (The Critical Phase)
Context: This is the moment of highest risk. Static electricity can cause the powder to "jump" or disperse.
-
Preparation:
-
Place an anti-static gun or ionizing bar inside the BSC/Isolator.
-
Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
Pre-wet a lint-free wipe with 70% Isopropyl Alcohol (IPA) and place it near the balance.
-
-
Weighing:
-
Tare the weighing vessel with its lid on.
-
Open the bulk container of (R,R)-Hydroxy Des(boric Acid) Bortezomib.
-
Technique: Use a disposable anti-static spatula. Do not pour. Transfer gently to avoid dust generation.[2]
-
Recap the weighing vessel immediately.
-
Wipe down the exterior of the weighing vessel with the pre-wet IPA wipe before removing it from the balance area.
-
-
Solubilization:
-
Add solvent (typically DMSO or Methanol for this class) slowly down the side of the vessel wall to prevent "puffing" of powder.
-
Vortex inside the containment device.
-
B. Deactivation & Disposal
Bortezomib and its analogs are not readily biodegradable.
-
Solid Waste: All vials, pipette tips, and gloves must be placed in a yellow trace chemotherapy waste container (rigid, sealable).
-
Liquid Waste: Do not pour down the drain.[3][4][5] Collect in a dedicated carboy labeled "Cytotoxic/Genotoxic Waste."
-
Destruction: The only validated destruction method is High-Temperature Incineration (>1000°C).
Emergency Response: Spills
In the event of a powder spill outside the BSC, evacuate the immediate area to allow aerosols to settle (15-30 mins).
Caption: Step-by-step spill response protocol emphasizing wet-wiping to prevent dust aerosolization.
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). (R,R)-Hydroxy Des(boric Acid) Bortezomib (CID 169441756).[6]Link
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Controlling Occupational Exposure to Hazardous Drugs.[3]Link
-
SafeBridge Consultants. (Industry Standard). Occupational Health and Safety Control Banding.[8] (Referenced for OEB 4/5 classification logic).
-
MedChemExpress. (2025).[1] Safety Data Sheet: Bortezomib.[4][5][9][10][11] (Used as parent compound baseline). Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. somersetpharma.com [somersetpharma.com]
- 3. camberpharma.com [camberpharma.com]
- 4. novadozpharma.com [novadozpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. (R,R)-Hydroxy Des(boric Acid) Bortezomib | C19H24N4O3 | CID 169441756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. kmpharma.in [kmpharma.in]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
